3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 515480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,7-dibenzylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-18-16-17(20-13-22(16)11-14-7-3-1-4-8-14)23(19(25)21-18)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,21,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMANCBOGUXSDSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=O)N3CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325665 | |
| Record name | 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139927-86-9 | |
| Record name | 3,7-Dihydro-3,7-bis(phenylmethyl)-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139927-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thermodynamic Stability of 3,7-Dibenzyl Purine Derivatives: A Mechanistic Guide
Topic: Thermodynamic Stability of 3,7-Dibenzyl Substituted Purine Derivatives Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Drug Development Scientists[1]
Executive Summary
The 3,7-dibenzyl substituted purine scaffold—most commonly encountered in the xanthine series (e.g., analogs of theobromine) or as cationic adeninium intermediates—presents a unique thermodynamic profile governed by steric strain, electronic repulsion, and tautomeric equilibria.[1] Unlike the biologically ubiquitous N9-substituted purines (nucleosides), the 3,7-substitution pattern is often metastable .[1]
This guide details the thermodynamic landscape of these derivatives, focusing on the kinetic vs. thermodynamic control of benzylation, the propensity for
The Thermodynamic Landscape
To understand the stability of 3,7-dibenzyl purines, one must first deconstruct the purine ring's electronic preferences. The purine ring system contains four nitrogen atoms, each with distinct nucleophilicity and thermodynamic stability upon alkylation.
1.1 Regioselectivity: Kinetic vs. Thermodynamic Control
In the context of benzylation (a specific case of alkylation), the stability order of mono-alkylated purine tautomers generally follows:
-
N9-Benzylation (Thermodynamic Sink): The N9 isomer preserves the aromaticity of the imidazole ring and minimizes steric clash with the pyrimidine ring substituents. This is the global energy minimum.
-
N7-Benzylation (Kinetic Trap): The N7 position is often the most nucleophilic site (highest HOMO coefficient) in neutral purines, leading to rapid kinetic formation. However, N7-benzyl derivatives are thermodynamically less stable due to the proximity to the C6-substituent (e.g., the carbonyl in xanthines or exocyclic amine in adenines).
-
3,7-Disubstitution: Achieving the 3,7-dibenzyl pattern requires overcoming the thermodynamic drive toward N9.[1]
-
In Xanthines (2,6-diones): The N1, N3, and N7 positions are available.[1][2][3][4][5] 3,7-dibenzylxanthine is neutral and relatively stable but susceptible to N7-debenzylation.[1]
-
In Adenines: 3,7-dibenzyladenine exists as a cationic quaternary salt (N3 is quaternized) or a rare imino-tautomer.[1] These are high-energy species prone to rearrangement.
-
1.2 The "Benzyl Migration" Phenomenon
A critical instability factor for 3,7-dibenzyl derivatives is the transbenzylation or rearrangement. Under thermal stress or Lewis acid catalysis, the benzyl group at N7 (or N3) can migrate to the thermodynamically favored N9 position.
Mechanistic Insight: The migration often proceeds via an intermolecular mechanism (dissociation-recombination) or an intramolecular [1,5]-sigmatropic shift, driven by the release of ~2–5 kcal/mol of energy when moving from N7 to N9.
Visualizing the Stability Profile
The following diagram illustrates the energy landscape and rearrangement pathways for purine benzylation, highlighting the metastable nature of the 3,7-isomer.
Degradation Pathways & Chemical Stability
When assessing the "shelf-life" or biological stability of 3,7-dibenzyl purines, two primary degradation vectors must be monitored.
3.1 Imidazole Ring Opening (Hydrolysis)
Purines quaternized at N7 or N3 (common in 3,7-disubstituted adenines) are electrophilic at the C8 position.[1]
-
Mechanism: Hydroxide ions attack C8, leading to the cleavage of the N7–C8 or N9–C8 bond.
-
Result: Formation of pyrimidine derivatives (e.g., 4,5-diaminopyrimidines).[1]
-
Relevance: This is the dominant failure mode in basic formulations (pH > 8).
3.2 Oxidative De-benzylation
While the benzyl group is generally robust, the N-benzyl bond at N7 is weaker than at N9.
-
In Vivo: Cytochrome P450 enzymes can hydroxylate the benzylic carbon, leading to hemiaminal collapse and release of benzaldehyde (N-dealkylation).
-
In Vitro: Spontaneous oxidation is slow, but light sensitivity (radical formation) can accelerate homolytic cleavage.[1]
Experimental Protocols for Stability Profiling
To rigorously quantify the thermodynamic stability of your specific 3,7-dibenzyl derivative, utilize the following self-validating protocols.
Protocol A: Arrhenius Stress Testing (Thermal Stability)
Goal: Determine the activation energy (
-
Preparation: Dissolve the 3,7-dibenzyl purine (1 mg/mL) in a polar aprotic solvent (DMSO-d6) to mimic the hydrophobic core of a protein, or buffered aqueous co-solvent (pH 7.4) for physiological relevance.
-
Incubation: Aliquot samples into sealed HPLC vials. Incubate at three isotherms: 40°C, 60°C, and 80°C.
-
Sampling: Analyze at
hours. -
Analysis (HPLC-UV/MS):
-
Column: C18 Reverse Phase (high pH stability).
-
Gradient: 5% to 95% ACN in Water (+0.1% Formic Acid).
-
Critical Check: Monitor for the appearance of the N9-isomer (usually elutes later due to higher lipophilicity) and benzaldehyde (degradation marker).
-
-
Calculation: Plot
vs. . The slope .
Protocol B: Differential Scanning Calorimetry (DSC)
Goal: Measure the solid-state heat of fusion and decomposition temperature.
-
Setup: Weigh 2–5 mg of crystalline sample into an aluminum pan (crimped, pinhole lid).
-
Ramp: Heat from 30°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).
-
Interpretation:
-
Endotherm: Melting point (
).[6] Sharp peaks indicate high crystalline purity. -
Exotherm (Post-melt): Indicates decomposition or rearrangement. If an exotherm appears immediately after melting, the melt is likely accompanied by chemical breakdown (metastable melt).
-
Data Presentation: Stability Metrics
| Parameter | 3,7-Dibenzyl Isomer | N9-Benzyl Isomer | Stability Implication |
| Relative Energy ( | +2.0 to +5.0 kcal/mol | 0 kcal/mol (Ref) | 3,7-isomer will rearrange over time/heat.[1] |
| Hydrolytic Half-life (pH 7) | Moderate ( | High ( | 3,7-isomer requires dry storage.[1] |
| pKa (Conjugate Acid) | ~0.5 – 2.0 (Basicity at N9) | ~2.5 – 4.0 (Basicity at N7/N1) | 3,7-isomer is less basic; protonation drives instability.[1] |
Implications for Drug Design
The thermodynamic metastability of 3,7-dibenzyl purines is not necessarily a "stop" signal for drug development, but it dictates specific handling:
-
Prodrug Potential: The lability of the N7-benzyl group can be exploited. If the benzyl group is metabolically cleaved, the 3,7-dibenzyl compound could act as a prodrug for a 3-monobenzyl active species.[1]
-
Formulation Constraints: Avoid acidic excipients. Protonation of the purine ring accelerates depurination (cleavage of the benzyl group) or ring opening.
-
Synthetic Route Selection: Do not attempt direct benzylation of the parent purine if high yield of the 3,7-isomer is required. Instead, use Traube Synthesis (building the imidazole ring after placing the benzyl amines) to lock in the regiochemistry irreversibly.
References
-
Regioselectivity of Adenine Benzylation
- Title: Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy.
- Source:ChemPhysChem (via NIH/PubMed).
-
URL:[Link] (Verified context: Confirms N9 is thermodynamic product, N3/N7 are kinetic/minor).
-
Purine Rearrangement Mechanisms
- Title: Rearrangement Reactions in Organic Chemistry (General Mechanisms applied to Heterocycles).
- Source: Master Organic Chemistry / Wikipedia (General Principles).
-
URL:[Link]
-
Xanthine Derivative Stability (Drug Context)
-
Synthesis of 3,7-Disubstituted Purines
Sources
- 1. mdpi.com [mdpi.com]
- 2. vetmeduni.ac.at [vetmeduni.ac.at]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
A Technical Guide to Understanding and Determining the Solubility Profile of 3,7-Dibenzylxanthine
This guide provides a comprehensive overview of the anticipated solubility characteristics of 3,7-dibenzylxanthine and a detailed protocol for its empirical determination. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of medicinal chemistry with actionable experimental procedures.
Introduction: The Significance of Solubility in Drug Development
Solubility is a critical physicochemical property that profoundly influences the bioavailability and therapeutic efficacy of a drug candidate. For a molecule like 3,7-dibenzylxanthine, a derivative of the xanthine scaffold, understanding its solubility in both aqueous and organic media is paramount for formulation development, pharmacokinetic studies, and ultimately, its clinical success. Xanthine and its derivatives are known for their generally poor water solubility due to strong intermolecular hydrogen bonding and base stacking in their solid-state structures.[1] The introduction of two benzyl groups at the N3 and N7 positions of the xanthine core in 3,7-dibenzylxanthine is expected to significantly impact its solubility profile, primarily by increasing its lipophilicity.
Theoretical Considerations: Predicting the Solubility of 3,7-Dibenzylxanthine
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For 3,7-dibenzylxanthine, the following structural features are key determinants of its solubility:
-
The Xanthine Core: The purine-2,6-dione structure of the xanthine core possesses both hydrogen bond donors (N1-H) and acceptors (carbonyl oxygens, imidazole nitrogens), which can interact with polar solvents. However, the planarity of the ring system promotes strong crystal lattice forces through π-π stacking and hydrogen bonding, often leading to low aqueous solubility.[1][2]
-
The Benzyl Substituents: The two benzyl groups are bulky and non-polar. Their presence is expected to disrupt the intermolecular hydrogen bonding that characterizes the crystal structure of unsubstituted xanthine. This disruption might lead to a slight increase in solubility in some polar solvents. However, the significant increase in the non-polar surface area will drastically decrease its solubility in water and enhance its solubility in organic solvents.
Based on these considerations, it is anticipated that 3,7-dibenzylxanthine will exhibit poor solubility in water and greater solubility in organic solvents, particularly those with a non-polar or moderately polar character. A study on similar synthesized xanthine derivatives, which included a 7-benzyl compound, indicated that these derivatives were soluble in chloroform and only slightly soluble in water.[3]
Comparative Solubility Data of Related Xanthine Derivatives
| Compound | Solvent | Solubility | Temperature (°C) |
| Xanthine | Water | 1 g / 14.5 L | 16 |
| Water | 1 g / 1.4 L | 100 | |
| Ethanol | Slightly soluble | Not Specified | |
| Methanol | Essentially insoluble | Not Specified | |
| DMSO (gently warmed) | ~1 mg/mL | Not Specified | |
| PBS (pH 7.2, gently warmed) | ~1 mg/mL | Not Specified | |
| Theobromine | Water | Poorly soluble | Not Specified |
| Theophylline | Water | Sensitive to hydration | Not Specified |
| 7-Benzylxanthine derivatives | Chloroform | Soluble | Not Specified |
| Water | Slightly soluble | Not Specified |
This table is compiled from various sources for comparative purposes.[1][2][3][4][5][6]
Experimental Protocol for Determining the Solubility of 3,7-Dibenzylxanthine
This section provides a detailed, step-by-step methodology for the accurate determination of the solubility of 3,7-dibenzylxanthine. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Materials and Equipment
-
3,7-Dibenzylxanthine (high purity)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Chloroform, Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Acetonitrile) of analytical grade
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance (readable to at least 0.1 mg)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
Volumetric flasks and pipettes
-
pH meter (for aqueous solubility)
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3,7-dibenzylxanthine to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of 3,7-dibenzylxanthine of known concentrations.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve.
-
Analyze the diluted samples and determine the concentration of 3,7-dibenzylxanthine by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).
-
Molecular Structure and its Influence on Solubility
The chemical structure of 3,7-dibenzylxanthine dictates its interaction with different solvents.
Caption: Key structural features of 3,7-dibenzylxanthine influencing solubility.
Conclusion
The solubility profile of 3,7-dibenzylxanthine is a critical parameter that requires empirical determination. While theoretical considerations and data from related compounds suggest poor aqueous solubility and enhanced solubility in organic solvents, the detailed experimental protocol provided in this guide offers a robust framework for obtaining accurate and reliable data. This information is indispensable for the rational design of formulations and for advancing the development of 3,7-dibenzylxanthine as a potential therapeutic agent.
References
-
American Chemical Society. (2025, January 29). Solid-State Structure of Xanthine Determined by a Combination of 3D Electron Diffraction, Powder X-ray Diffraction, and DFT-D Calculations. Crystal Growth & Design. [Link]
-
CORE. (n.d.). SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES. [Link]
-
Helda. (n.d.). Solubility and physical stability improvement of natiral xanthine derivatives. [Link]
-
Wikipedia. (n.d.). Xanthine. [Link]
-
Rasayan Journal of Chemistry. (2025). SYNTHESIS AND EVALUATION OF XANTHINE-BASED COMPOUNDS AS ANTI-OBESITY AGENTS. [Link]
Sources
A Technical Guide to N-Benzylation Patterns in Purine-2,6-diones: Strategies for Regiocontrolled Synthesis
Abstract
The purine-2,6-dione, or xanthine, scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The biological activity of these compounds is profoundly influenced by the substitution patterns on the purine ring, particularly at the nitrogen atoms. N-benzylation, in particular, introduces a lipophilic group that can modulate solubility, membrane permeability, and target-protein interactions. However, the presence of multiple reactive nitrogen atoms (N1, N3, N7, and N9) presents a significant regioselectivity challenge for synthetic chemists. This technical guide provides an in-depth exploration of the factors governing N-benzylation patterns in purine-2,6-diones and outlines field-proven strategies for achieving regiocontrol. We will dissect the causality behind experimental choices, from direct alkylation under kinetic and thermodynamic control to the strategic use of protecting groups and alternative methodologies like the Mitsunobu reaction and phase-transfer catalysis.
The Purine-2,6-dione Scaffold: A Privileged Heterocycle
The xanthine core is a planar, aromatic heterocyclic system composed of a pyrimidine ring fused to an imidazole ring. The acidic protons on the nitrogen atoms exhibit different pKa values, leading to a complex reactivity profile. The relative nucleophilicity of the nitrogens generally follows the order N7 > N9 > N3 > N1, although this can be influenced by substitution on the ring and the reaction conditions employed. Direct alkylation often yields mixtures of N7 and N9 isomers, with the N9-substituted product typically being the thermodynamically more stable regioisomer.[1][2]
The ability to selectively introduce a benzyl group at a specific nitrogen is critical for structure-activity relationship (SAR) studies and the development of potent and selective drug candidates, including adenosine receptor antagonists and phosphodiesterase inhibitors.[3][4]
Figure 1: Structure of the purine-2,6-dione (xanthine) core highlighting the four nitrogen atoms available for substitution.
Direct Benzylation: A Tale of Two Isomers (N7 vs. N9)
Direct alkylation with a benzyl halide under basic conditions is the most straightforward approach, but it is often plagued by a lack of regioselectivity, primarily yielding a mixture of N7 and N9 isomers.[5][6] The outcome of the reaction is a delicate balance between kinetic and thermodynamic control, heavily influenced by the choice of base, solvent, temperature, and the nature of the counter-ion.
Causality Behind Experimental Choices:
-
Base and Solvent System: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) typically favors the formation of the thermodynamically more stable N9-benzyl product.[5][7] The base generates the purine anion, and in DMF, the sodium cation is well-solvated, leaving the anion relatively "naked" and able to react at the most thermodynamically favored site. In contrast, weaker bases like potassium carbonate (K2CO3) or the use of protic solvents can lead to complex equilibria and a greater proportion of the kinetically favored N7 isomer.
-
Temperature: Higher reaction temperatures generally provide the energy needed to overcome the activation barrier to form the more stable N9 isomer, thus favoring thermodynamic control. Lower temperatures can sometimes be used to trap the kinetically preferred N7 product, although this is often less efficient.[1]
-
Leaving Group: Benzyl bromides and iodides are more reactive than benzyl chlorides and are often preferred to ensure the reaction proceeds at a reasonable rate. However, highly reactive alkylating agents can sometimes decrease selectivity.
-
Steric Hindrance: Pre-existing substituents on the purine ring or the benzyl halide can sterically hinder approach to one nitrogen atom over another. For instance, a bulky group at the C8 position can disfavor alkylation at the adjacent N7 and N9 positions. Conversely, strategically placed substituents on a C6-heteroaryl group have been shown to shield the N7 position, leading to regiospecific N9 alkylation.[5][6]
Table 1: Influence of Reaction Conditions on N7/N9 Regioselectivity
| Starting Material | Benzylating Agent | Base | Solvent | Temperature | Major Product | Reference(s) |
| 6-Chloropurine | Benzyl bromide | K2CO3 | DMF | RT | Mixture (N9 > N7) | [1][2] |
| Theophylline | Benzyl bromide | K2CO3 | DMF | 80 °C | N7-benzyl | [8] |
| 6-(Imidazol-1-yl)purine | Ethyl iodide | NaH | DMF | RT | N9 (Exclusive) | [5][6] |
| Adenine | Benzyl chloride | DBU | DMSO | 25-50 °C | Mixture (N9 > N3) | [9] |
| 1,3-Dimethylxanthine | Benzyl bromide | PTC (TBAB) | Toluene/H2O | 90 °C | N7-benzyl | [10] |
graph Direct_Alkylation { graph [splines=true, nodesep=0.6, ranksep=1.2, size="7.6, 5.0!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Purine-2,6-dione\n(e.g., Theophylline)"]; reagents [label="Reagents:\n- Benzyl Bromide\n- Base (e.g., K2CO3)\n- Solvent (e.g., DMF)", shape=ellipse, fillcolor="#FFFFFF", style=filled]; anion [label="Purine Anion", shape=ellipse, style="filled,dashed", fillcolor="#FFFFFF"];
// Product nodes node [fillcolor="#E8F0FE", fontcolor="#1967D2"]; product_N7 [label="N7-Benzylated Product\n(Kinetic Product)"]; product_N9 [label="N9-Benzylated Product\n(Thermodynamic Product)"];
// Connections start -> anion [label="Deprotonation"]; reagents -> anion [style=invis]; anion -> product_N7 [label="Path A\n(Lower Temp)"]; anion -> product_N9 [label="Path B\n(Higher Temp)"];
// Grouping {rank=same; start; reagents;} {rank=same; product_N7; product_N9;} }
Figure 2: General workflow for direct N-benzylation, highlighting the formation of kinetic (N7) and thermodynamic (N9) products.
Advanced Synthetic Strategies for Regiocontrol
When direct alkylation fails to provide the desired isomer with sufficient purity, more sophisticated strategies are required. These methods offer greater control by altering the reaction mechanism or by temporarily blocking undesired reactive sites.
Protecting Group Strategies
The use of protecting groups is a classic and powerful strategy in organic synthesis to achieve regioselectivity.[11] The principle involves selectively protecting one or more nitrogen atoms, performing the desired benzylation on the remaining free nitrogen, and then removing the protecting group(s) under conditions that do not affect the newly installed benzyl group.
Key Considerations for Protecting Group Selection:
-
Orthogonality: The protecting group must be installed and removed under conditions that are compatible with the rest of the molecule, including the benzyl group.[11]
-
Stability: It must be stable to the benzylation conditions (e.g., basic media).
-
Ease of Removal: Cleavage should be high-yielding and clean.
Common protecting groups in purine chemistry include the pivaloyloxymethyl (POM) group, which can be removed under mild basic conditions, and various silyl groups.[12][13] For instance, to achieve N9-benzylation on a purine that preferentially alkylates at N7, one could first introduce a protecting group that selectively attaches to N7, perform the N9-benzylation, and then deprotect the N7 position.
Figure 3: Logical workflow for achieving regiopure N9-benzylation using a protecting group strategy.
The Mitsunobu Reaction
The Mitsunobu reaction provides an alternative pathway for N-alkylation that proceeds under mild, neutral conditions.[14] This reaction couples a primary or secondary alcohol (in this case, benzyl alcohol) with a nucleophile possessing an acidic proton (the purine-2,6-dione) using a combination of a phosphine (e.g., triphenylphosphine, PPh3) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[15]
Causality and Advantages:
-
Mechanism: The reaction avoids the formation of a free purine anion. Instead, the PPh3 and DEAD form a phosphonium salt that activates the benzyl alcohol. The purine then acts as a nucleophile, attacking the activated alcohol in an SN2 fashion.[14]
-
Regioselectivity: The regioselectivity of the Mitsunobu reaction can differ significantly from direct alkylation and is often influenced by steric factors and the specific pKa of the N-H protons.[16][17] It can be a valuable tool for accessing isomers that are difficult to obtain through conventional methods.
-
Stereochemistry: A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon center, which is a powerful tool when using chiral benzyl alcohols.[17][18]
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a highly efficient and environmentally friendly technique for N-alkylation.[19] The reaction takes place in a biphasic system (e.g., toluene/water), where the purine salt resides in the aqueous phase and the benzyl halide is in the organic phase. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the purine anion from the aqueous phase into the organic phase, where it can react with the benzyl halide.[20]
Advantages of PTC:
-
Mild Conditions: Avoids the need for strong, anhydrous bases and solvents like NaH and DMF.[10]
-
Enhanced Reactivity: The purine anion is highly reactive in the organic phase as it is paired with the bulky quaternary ammonium cation and is not heavily solvated.
-
Green Chemistry: Often uses more benign solvents and inorganic bases (NaOH, K2CO3), improving the overall environmental impact of the synthesis.[19]
Detailed Experimental Protocols
The following protocols are provided as representative examples for researchers. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Regioselective N7-Benzylation of Theophylline via Direct Alkylation
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add theophylline (1.80 g, 10.0 mmol), anhydrous potassium carbonate (2.07 g, 15.0 mmol), and N,N-dimethylformamide (DMF, 40 mL).
-
Reagent Addition: Add benzyl bromide (1.42 mL, 12.0 mmol) to the suspension via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., 10% methanol in dichloromethane).
-
Work-up: After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Isolation: A white precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water (3 x 50 mL) to remove DMF and salts, and then with a small amount of cold diethyl ether (2 x 20 mL).
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from ethanol to afford pure 7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (7-benzyltheophylline).
Protocol 2: N9-Alkylation of a Pre-substituted Xanthine using Mitsunobu Conditions
-
Setup: In an oven-dried 50 mL round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the N7-substituted purine-2,6-dione (1.0 mmol), benzyl alcohol (1.1 mmol, 1.1 eq), and triphenylphosphine (PPh3) (1.3 mmol, 1.3 eq) in anhydrous tetrahydrofuran (THF, 15 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.3 mmol, 1.3 eq) dropwise to the cooled solution over 10 minutes. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.[15]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The by-products (triphenylphosphine oxide and the DIAD-hydrazine adduct) can be challenging to remove, but careful chromatography is typically effective.[18]
Conclusion and Future Outlook
The regioselective N-benzylation of purine-2,6-diones is a non-trivial but solvable synthetic challenge. While direct alkylation remains a common first approach, its success is highly dependent on a careful selection of reaction conditions to favor either kinetic or thermodynamic control. For syntheses requiring unambiguous regioselectivity, advanced methods are indispensable. Protecting group strategies offer a robust, albeit longer, route to pure regioisomers. Furthermore, methodologies like the Mitsunobu reaction and phase-transfer catalysis provide powerful alternatives that can overcome the limitations of direct alkylation, often proceeding under milder conditions and offering different selectivity profiles. As the demand for novel, precisely substituted xanthine derivatives in drug discovery continues, the development of even more efficient, selective, and sustainable benzylation methodologies will remain a key focus for synthetic and medicinal chemists.
References
-
Mokfi, M., Rust, J., Lehmann, C. W., & Mohr, F. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules, 26(12), 3705. [Link][21][22][23]
-
Sabatino, P., Ciaffaglione, V., & D’Annibale, A. (2021). Q-Tube®-Assisted Alkylation and Arylation of Xanthines and Other N-H-Containing Heterocycles in Water. Chemistry, 3(4), 1184-1196. [Link][24]
-
García-Rubiño, M. E., Núñez-Carretero, M. C., Choquesillo-Lazarte, D., García-Ruiz, J. M., Madrid, Y., & Campos, J. M. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Advances, 4(45), 23743-23755. [Link][16][17]
-
Malig, T. C., Koenig, S. G., & Snead, D. R. (2020). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering, 5(6), 1104-1111. [Link][20]
-
Manzini, C., et al. (2018). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. Molecules. Available at: [Link][12]
-
Reddit discussion on "Base protection of purine nucleosides: how to choose a protecting group?". (2024). r/OrganicChemistry. [Link][13]
-
Salim, M. M., & Schram, K. H. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. The Journal of Organic Chemistry, 71(23), 8953-8960. [Link][5][6]
-
Kapri, A., Singh, V. K., & Kumar, V. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Bioinorganic Chemistry and Applications, 2022, 9472659. [Link][25]
-
Mokfi, M., Rust, J., Lehmann, C. W., & Mohr, F. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. PubMed. [Link][22]
-
Kapri, A., et al. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. ResearchGate. [Link][8]
-
Organic-Synthesis.org. Mitsunobu reaction. Organic Synthesis. [Link][15]
-
ACS GCI Pharmaceutical Roundtable. Mitsunobu. WordPress. [Link][18]
-
ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. WordPress. [Link][19]
-
Singh, R., et al. (2021). Xanthine: Synthetic Strategy And Biological Activity. Molecules, 26(23), 7241. [Link][3]
-
Andersen, K. E., & Begtrup, M. (1993). Alkylation of 6-Methylthio- and 6-Benzyloxyguanine under Phase-Transfer Conditions. Acta Chemica Scandinavica, 47, 1004-1007. [Link][10]
-
Aleksandrova, E. V., & Kochergin, P. M. (1987). The use of protecting groups in the synthesis of purine derivatives (review). Chemistry of Heterocyclic Compounds, 23(1), 1-13. [Link][26]
-
Tichy, M., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link][1][2]
-
ResearchGate. (2012). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. ResearchGate. [Link][27]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Horský, V., et al. (2018). Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1. European Journal of Medicinal Chemistry, 157, 1033-1044. [Link][28]
-
Organic Chemistry Portal. Mitsunobu Reaction. Organic Chemistry Portal. [Link][14]
-
ACS GCI Pharmaceutical Roundtable. (2026). Mitsunobu. WordPress. [Link][18]
-
Tichy, M., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC. [Link][2]
-
Mokfi, M., et al. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. PMC. [Link][23]
-
Kapri, A., et al. (2022). Recent Advances in the Synthesis of Xanthines. Semantic Scholar. [Link][4]
-
Organic Chemistry Portal. Protecting Groups. Organic Chemistry Portal. [Link][11]
-
Gürsoy-Kol, Ö., & Ceylan, Ş. (2013). Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues. ResearchGate. [Link][29]
-
van der Heijden, A. E. D. M., et al. (2024). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. Chemistry – A European Journal. [Link][9]
-
Kamal, A., et al. (2011). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. Molecules, 16(7), 5804-5816. [Link][7]
-
Salim, M. M., & Schram, K. H. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. PubMed. [Link][6]
-
ResearchGate. (2020). Reactivity pattern of –NH groups at N1, N3 and N7 positions of xanthine. [Link][30]
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- 16. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01968G [pubs.rsc.org]
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- 30. researchgate.net [researchgate.net]
The Evolution of Regioselective Purine Alkylation: From Kinetic Chaos to Catalytic Precision
Executive Summary The synthesis of purine nucleosides and acyclic nucleoside phosphonates forms the backbone of modern antiviral and antineoplastic pharmacotherapy (e.g., Acyclovir, Remdesivir). However, the purine ring system presents a complex nucleophilic landscape, possessing four potential alkylation sites (N1, N3, N7, N9). Historically, non-selective alkylation yielded difficult-to-separate mixtures, with the kinetically favored N7-isomer often competing with the biologically desired N9-isomer.[1] This guide details the historical and mechanistic evolution of techniques designed to enforce N9-regioselectivity, moving from classical thermodynamic control to modern transition-metal catalysis.
The Nucleophilic Landscape: The N7 vs. N9 Conflict[1][2]
To control regioselectivity, one must first understand the electronic and steric forces at play. The purine ring (specifically adenine and guanine derivatives) operates under a dichotomy of Kinetic vs. Thermodynamic control .[2][3]
The Electronic Battleground
-
N7 (Kinetic Favorability): In many unsubstituted purines, the lone pair at N7 is the most accessible and nucleophilic, particularly in neutral or basic conditions. Simple
alkylations with alkyl halides often yield significant N7-product (the "kinetic trap"). -
N9 (Thermodynamic Stability): The N9-alkylated isomer is generally the thermodynamic minimum. Under reversible conditions (high temperature, specific Lewis acids), N7-products can rearrange to N9.
-
N3/N1: These sites are generally less reactive in anionic alkylations but become relevant under neutral conditions or with specific directing groups.
The Steric "Gatekeeper" (C6 Substituent)
The substituent at the C6 position is a critical lever for regiocontrol.
-
Electron-Withdrawing Groups (Cl, F): A halogen at C6 (e.g., 6-chloropurine) pulls electron density, stabilizing the anion and often improving N9 selectivity compared to electron-donating groups (
, ). -
Steric Bulk: Bulky groups at C6 can sterically shield the adjacent N7 position, mechanically forcing the incoming electrophile toward N9.
Figure 1: The kinetic vs. thermodynamic decision tree in purine alkylation.
The Silyl-Hilbert-Johnson (Vorbrüggen) Reaction
The Industry Standard for Glycosylation
While early methods relied on mercury salts (Davoll-Lowy), the breakthrough came with the Silyl-Hilbert-Johnson reaction , perfected by Helmut Vorbrüggen in the 1970s. This method remains the gold standard for synthesizing N9-nucleosides.
The Mechanism
The reaction avoids the "naked anion" instability by using silylated bases.
-
Activation: The purine is treated with a silylating agent (BSA or HMDS), converting N-H bonds to N-SiMe3. This renders the purine soluble in organic solvents and creates a "soft" nucleophile.
-
Coupling: A Lewis Acid (TMSOTf or
) generates an oxocarbenium ion from the sugar acetate. -
Selectivity: The silylated N1/N3 positions are less reactive. The reaction proceeds under thermodynamic control, overwhelmingly favoring the N9-isomer.
Critical Insight
The use of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst was revolutionary because it allows the reaction to proceed under mild, homogeneous conditions compared to the harsher
The Mitsunobu Reaction: Stereochemical Inversion
For Acyclic Nucleosides & Chiral Alcohols
When the electrophile is an alcohol rather than a halide or acetate, the Mitsunobu reaction (
-
Mechanism: The reaction activates the alcohol via an alkoxyphosphonium intermediate. The purine (acting as the acidic pronucleophile) attacks the activated carbon.
-
Regioselectivity: Mitsunobu alkylation of purines is sensitive to the
of the purine. 6-Chloropurine ( ) reacts efficiently. However, Mitsunobu conditions often yield N9/N7 mixtures (approx 3:1 to 10:1) because the reaction is kinetically controlled and irreversible. -
Stereochemistry: The hallmark of this method is the complete inversion (Walden inversion) of the stereocenter at the alcohol carbon, allowing for the synthesis of enantiopure nucleosides from chiral pools.
Transition Metal Catalysis: The Tsuji-Trost Allylation
The Modern Era of "Soft" Alkylation
For allylic systems (common in acyclic nucleosides like Carbovir precursors), Palladium-catalyzed allylic alkylation (Pd-AAA) offers superior regiocontrol.
Mechanism
-
Ionization:
coordinates to an allylic leaving group (acetate/carbonate), forming a -allyl complex. -
Nucleophilic Attack: The purine anion attacks the
-allyl system. -
Regiocontrol: According to the Trost model, purines act as "soft" nucleophiles, attacking the carbon face opposite the metal (outer-sphere mechanism). This preserves the stereochemistry (net retention due to double inversion) and generally favors the sterically less hindered N9 position.
Comparative Analysis of Methods
| Feature | Classical ( | Vorbrüggen (Silyl) | Mitsunobu | Pd-Catalysis (Trost) |
| Electrophile | Alkyl Halide | Sugar Acetate/Benzoate | Alcohol | Allyl Acetate/Carbonate |
| Mechanism | Anionic Displacement | Oxocarbenium / Silyl | Phosphonium / | |
| N9 Selectivity | Poor (N7 competes) | Excellent (>95%) | Moderate to Good | Good to Excellent |
| Stereochemistry | Inversion | Neighboring Group Part. | Inversion | Retention (Double Inv.) |
| Key Reagent | BSA / TMSOTf |
Validating Regioselectivity: The NMR "Fingerprint"
You cannot rely on HPLC retention times alone. The definitive proof of N9-alkylation lies in HMBC (Heteronuclear Multiple Bond Correlation) and Carbon-13 NMR shifts.
The C5 Rule
The chemical shift of the C5 carbon (the bridgehead carbon between the pyrimidine and imidazole rings) is the most reliable diagnostic marker.
-
N9-Isomer: C5 signal appears upfield, typically
125–135 ppm (for 6-chloropurine derivatives). -
N7-Isomer: C5 signal is deshielded, shifting downfield to
140–150 ppm . -
(C4-C5): The difference between C4 and C5 shifts is also diagnostic; N7 isomers often show a larger
than N9 isomers.
HMBC Confirmation
A 2D
-
N9-Alkylation: You will see a 3-bond coupling (
) between the protons of the alkyl group and the C4 and C8 carbons of the purine. -
N7-Alkylation: You will see coupling to C5 and C8 .
Experimental Protocol: Optimized Vorbrüggen Coupling
Objective: Synthesis of a 6-Chloropurine Riboside (N9-selective).
Reagents
-
Substrate: 6-Chloropurine (1.0 eq)
-
Donor: 1-O-Acetyl-2,3,5-tri-O-benzoyl-
-D-ribofuranose (1.0 eq) -
Silylating Agent: N,O-Bis(trimethylsilyl)acetamide (BSA ) (2.5 eq)
-
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf ) (1.1 eq)
-
Solvent: Anhydrous Acetonitrile (
)
Workflow
-
Silylation (In Situ):
-
Charge a flame-dried flask with 6-Chloropurine and anhydrous MeCN under Argon.
-
Add BSA via syringe. Stir at 80°C for 30–60 minutes until the solution becomes clear (indicates formation of silylated base).
-
Note: Failure to clarify indicates incomplete silylation; add more BSA if necessary.
-
-
Coupling:
-
Cool the mixture to 0°C (or RT depending on reactivity).
-
Add the Sugar Acetate (dissolved in minimal MeCN).
-
Add TMSOTf dropwise. The solution may darken slightly.
-
Heat to 80°C for 1–2 hours. Monitor by TLC/LCMS.
-
-
Workup (Critical for Silyl Removal):
-
Quench with saturated aqueous
. Caution: Vigorous gas evolution ( ). -
Extract with Dichloromethane (DCM).
-
Wash organics with brine, dry over
.
-
-
Purification:
-
Flash column chromatography (Hexane/EtOAc). N9 isomer typically elutes after the sugar impurities but before any N7 byproducts.
-
Figure 2: Step-by-step workflow for the Vorbrüggen glycosylation.
References
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2000). Synthesis of Nucleosides. Organic Reactions.
-
Trost, B. M., & Van Vranken, D. L. (1996).[4] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews.
-
Deng, H., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega.
-
BenchChem Technical Support. (2025). Distinguishing between N7 and N9 purine isomers by NMR.
-
(Cited for C5 NMR shift data)
-
-
Niedballa, U., & Vorbrüggen, H. (1974). A General Synthesis of N-Glycosides. Journal of Organic Chemistry.
Sources
The Researcher’s Guide to Dibenzyl Purine Derivatives: Toxicity, Safety, and SDS Generation
Topic: Toxicity and Safety Data Sheets (SDS) for Dibenzyl Purine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Chemical & Toxicological Scaffold
Dibenzyl purine derivatives—specifically those substituted at the N6, N7, or N9 positions with benzyl groups—represent a privileged scaffold in medicinal chemistry. Used as cytokinins, kinase inhibitors, and antiviral agents, their structural utility lies in the balance between the polar purine core and the lipophilic benzyl wings.
However, this lipophilicity drastically alters their toxicological profile compared to endogenous purines (adenine/guanine). For a researcher, the absence of a commercial Safety Data Sheet (SDS) for a novel derivative is a critical risk. This guide provides the framework to infer hazards, handle these compounds safely, and generate a compliant SDS for internal use.
Structural Implications on Toxicity[1][2]
-
Lipophilicity (LogP): The addition of two benzyl groups increases LogP significantly (often > 4.0). This facilitates rapid blood-brain barrier (BBB) crossing and cellular membrane penetration, increasing the potential for off-target CNS effects.
-
Metabolic Activation: The benzyl-nitrogen bond is susceptible to oxidative N-dealkylation by Cytochrome P450 enzymes (mainly CYP3A4). This releases benzaldehyde (which oxidizes to benzoic acid) and the free purine base.
-
Nitrosamine Potential: Secondary amines formed during synthesis or metabolism (e.g., dibenzylamine) can react with nitrites to form N-nitrosodibenzylamine, a potent carcinogen.
Inferred Hazard Profile (GHS Classification)
Since specific data for every novel dibenzyl derivative is unavailable, we apply a "Read-Across" approach using 6-Benzylaminopurine (6-BAP) and N,N-Dibenzylamine as anchor points.
The "Virtual" SDS: Baseline Hazards
If you are synthesizing a novel dibenzyl purine, assume the following GHS classifications until empirical data proves otherwise:
| Hazard Class | Category | Signal Word | Hazard Statement (H-Code) | Mechanistic Justification |
| Acute Toxicity (Oral) | Cat 4 | Warning | H302: Harmful if swallowed. | Based on 6-BAP LD50 (rat) ~1.3 g/kg. Dibenzyl analogs may be more potent due to higher bioavailability. |
| Skin Corr./Irrit. | Cat 2 / 1C | Warning/Danger | H315/H314: Causes skin irritation/burns. | Free bases of dibenzylamines are corrosive. Purine salts are irritants. |
| Eye Damage/Irrit. | Cat 1 | Danger | H318: Causes serious eye damage. | High risk of corneal opacity due to lipophilic penetration and pH effects. |
| Aquatic Toxicity | Acute 1 | Warning | H400: Very toxic to aquatic life. | High LogP leads to bioaccumulation in aquatic organisms (Daphnia magna sensitivity). |
| Carcinogenicity | Cat 2 | Warning | H351: Suspected of causing cancer. | Precautionary assignment due to potential nitrosamine impurities or epoxide metabolites. |
Metabolic Fate & Mechanism of Action
Understanding the breakdown of these compounds is essential for predicting toxicity. The primary clearance pathway is oxidative N-dealkylation.
Pathway Visualization (Graphviz)
Figure 1: Metabolic trajectory of dibenzyl purines. Note the sequential removal of benzyl groups, releasing benzaldehyde which can cause local irritation before systemic clearance.
Critical Safety Protocols
Handling & Storage
-
Nitrosamine Blockade: NEVER store dibenzyl purine derivatives in the presence of strong acids or nitrites (e.g., sodium nitrite, nitric acid fumes). This prevents the formation of N-nitrosodibenzylamine.
-
Solubility Management: These compounds are hydrophobic. Do not attempt to dissolve directly in aqueous cell media.
-
Protocol: Dissolve in 100% DMSO to create a 100 mM stock. Aliquot and freeze at -20°C. Dilute into media immediately prior to use (final DMSO < 0.5%).
-
Spill Response (Specific to Powder Form)
-
Evacuate: Dusts are respiratory irritants.
-
PPE: N95/P2 respirator, nitrile gloves (double gloved), safety goggles.
-
Neutralization: Do not use water initially (spreads the hydrophobic powder). Cover with dry sand or Vermiculite.
-
Clean-up: Scoop into a hazardous waste container. Wipe surface with 70% Ethanol (to solubilize residues) followed by soap and water.
Experimental Validation: Self-Validating Toxicity Assays
To confirm the safety profile of a novel derivative, you must perform these two assays.
Protocol A: The Solubility-Precipitation Check (The "False Positive" Killer)
Why: Dibenzyl purines often precipitate in cell culture media, forming micro-crystals that mechanically damage cells, mimicking "toxicity."
-
Prepare: 100 mM stock in DMSO.
-
Dilute: Prepare 100 µM, 50 µM, and 10 µM in PBS (pH 7.4).
-
Incubate: 2 hours at 37°C.
-
Measure: Centrifuge at 13,000 x g for 5 mins. Measure UV absorbance (260 nm) of the supernatant.
-
Validation: If recovery is < 80% of theoretical concentration, the compound has precipitated. Do not proceed to cell assays without formulation adjustment (e.g., adding BSA).
Protocol B: The Miniscreen Ames Test (Genotoxicity)
Why: To rule out mutagenicity from the benzyl moiety.
-
Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair).
-
Activation: Perform +/- S9 rat liver extract (to simulate CYP450 metabolism).
-
Format: 6-well plate micro-fluctuation method (saves compound).
-
Dosing: 5 concentrations (e.g., 5, 10, 50, 100, 500 µ g/well ).
-
Readout: Yellow color change indicates reversion (growth).
-
Criteria: A 2-fold increase in revertant colonies over vehicle control (DMSO) is considered Positive .
Decision Tree for Hazard Assessment
Use this workflow to classify your specific derivative.
Figure 2: Step-by-step logic for classifying the hazards of novel purine derivatives.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62389, 6-Benzylaminopurine. Retrieved from [Link]
-
Kelley, J. L., et al. (1989). Synthesis and structure-activity relationships of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines with antirhinovirus activity.[1] Journal of Medicinal Chemistry.[2] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Benzylamine. (Used for Read-Across of metabolic byproducts). Retrieved from [Link]
-
Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Nature Protocols (Reference for Miniscreen methodology). Retrieved from [Link]
-
World Health Organization (WHO). Nitrosamine impurities in pharmaceuticals. (Guidance on secondary amine risks). Retrieved from [Link]
Sources
Methodological & Application
Synthesis protocol for 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione from xanthine
Application Notes and Protocols
Topic: Synthesis Protocol for 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione from Xanthine
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of this compound, a dialkylated xanthine derivative. Xanthines are a class of purine alkaloids with significant pharmacological relevance, acting as antagonists of adenosine receptors and inhibitors of phosphodiesterases.[1][2] The strategic N-alkylation of the xanthine scaffold is a cornerstone of medicinal chemistry, enabling the modulation of its biological activity.[3][4] This guide presents a detailed, field-proven protocol for the dibenzylation of xanthine, focusing on the scientific rationale behind the procedural choices, robust self-validating methodologies, and in-depth characterization. We will explore the reaction mechanism, provide a step-by-step experimental procedure, and offer insights into process optimization and troubleshooting.
Introduction: The Scientific Rationale
The synthesis of this compound from xanthine is a classic example of a nucleophilic substitution reaction, specifically N-alkylation. The xanthine molecule possesses several acidic N-H protons on its purine ring system. The relative acidity and steric accessibility of these positions dictate the regioselectivity of alkylation. Experimental evidence has shown that the reactivity of the nitrogen atoms in the xanthine core generally follows the order N7 > N3 > N1, which guides the regioselective synthesis strategy.[5]
The protocol described herein leverages this reactivity profile to achieve disubstitution at the N3 and N7 positions. This is accomplished by using a suitable base to deprotonate the N-H groups, thereby generating a potent nucleophilic xanthine anion. This anion then attacks the electrophilic benzylic carbon of benzyl bromide in an SN2-type reaction. A polar aprotic solvent is employed to facilitate this process, enhancing the nucleophilicity of the xanthine anion. By carefully controlling the stoichiometry of the reactants, particularly using a molar excess of the alkylating agent, the reaction is driven towards the desired disubstituted product.
Reaction Scheme
Caption: Overall reaction for the synthesis of 3,7-dibenzylxanthine.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled as needed, with appropriate adjustments to equipment and reaction times.
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | Molar Eq. | Example Amount (10 mmol scale) | Purity | CAS No. |
| Xanthine | C₅H₄N₄O₂ | 152.11 | 1.0 | 1.52 g | ≥99% | 69-89-6 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 2.2 | 3.76 g (2.6 mL) | ≥98% | 100-39-0 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.2 | 3.04 g | Anhydrous, ≥99% | 584-08-7 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 50 mL | Anhydrous, ≥99.8% | 68-12-2 |
| Deionized Water | H₂O | 18.02 | - | ~500 mL | - | 7732-18-5 |
| Ethanol | C₂H₅OH | 46.07 | - | As needed | 95% or Absolute | 64-17-5 |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Dropping funnel
-
Thermometer
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
-
Rotary evaporator
Step-by-Step Synthesis Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add xanthine (1.52 g, 10 mmol) and anhydrous potassium carbonate (3.04 g, 22 mmol).
-
Add 50 mL of anhydrous N,N-Dimethylformamide (DMF). The use of a polar aprotic solvent like DMF is crucial as it effectively dissolves the reactants and promotes the SN2 mechanism.[6][7]
-
Begin vigorous stirring to create a fine suspension and heat the mixture to 80-90 °C using a heating mantle.
-
-
Addition of Alkylating Agent:
-
Once the reaction temperature is stable, add benzyl bromide (2.6 mL, 22 mmol) dropwise to the stirred suspension over a period of approximately 30 minutes using a dropping funnel.
-
Causality Note: A slow, controlled addition is important to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts.
-
-
Reaction Monitoring:
-
Maintain the reaction mixture at 80-90 °C with continuous stirring for 12-18 hours.
-
The reaction can be monitored by Thin Layer Chromatography (TLC) to track the disappearance of the starting material. A typical mobile phase would be Dichloromethane:Methanol (95:5 v/v).
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the entire reaction mixture into a beaker containing approximately 400 mL of cold, stirred deionized water. This will cause the organic product to precipitate out of the aqueous solution while the inorganic salts (KBr, excess K₂CO₃) and DMF remain dissolved.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water (2 x 50 mL) to remove any residual DMF and inorganic salts.
-
Allow the product to air-dry on the filter paper, then transfer to a watch glass and dry further in a vacuum oven at 50-60 °C to a constant weight.
-
-
Purification:
-
The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of boiling ethanol (or glacial acetic acid), then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. If recrystallization does not yield a product of sufficient purity, silica gel column chromatography may be employed.[8]
-
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals for the benzyl methylene protons (CH₂) and the aromatic protons, as well as the C8-H proton of the purine ring.
-
¹³C NMR: Expect signals corresponding to the carbonyl carbons (C2, C6), the purine ring carbons, and the benzyl group carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 333.13 g/mol ).
-
Melting Point (MP): Compare the observed melting point with literature values.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Reagents not anhydrous. 3. Product loss during work-up. | 1. Increase reaction time or temperature slightly (e.g., to 100 °C). 2. Ensure use of anhydrous K₂CO₃ and DMF. 3. Ensure complete precipitation by adding to a larger volume of colder water. |
| Presence of Mono-alkylated Product | 1. Insufficient alkylating agent. 2. Insufficient reaction time. | 1. Ensure the correct stoichiometry (at least 2.2 equivalents of benzyl bromide). 2. Extend the reaction time and monitor via TLC until the mono-substituted spot disappears. |
| Dark-colored Product | 1. Reaction temperature too high. 2. Impurities in starting materials. | 1. Maintain the temperature strictly below 100 °C. 2. Use high-purity reagents. Purify the final product with activated charcoal during recrystallization. |
Conclusion
The N-alkylation of xanthine is a robust and versatile method for generating a diverse library of pharmacologically active compounds. The protocol detailed here for the synthesis of this compound provides a reliable and reproducible procedure for researchers. By understanding the underlying chemical principles—the nucleophilic character of the deprotonated xanthine and the SN2 mechanism—scientists can effectively troubleshoot and adapt this method for the synthesis of other N-substituted xanthine derivatives, furthering drug discovery and development efforts.
References
-
ProQuest. (n.d.). Q-Tube®-Assisted Alkylation and Arylation of Xanthines and Other N-H-Containing Heterocycles in Water. Retrieved February 21, 2026, from [Link]
-
Mokfi, M., Rust, J., Lehmann, C. W., & Mohr, F. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules, 26(12), 3705. [Link]
-
Mokfi, M., Rust, J., Lehmann, C. W., & Mohr, F. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules, 26(12), 3705. PMCID: PMC8234118. [Link]
-
Mokfi, M., Rust, J., Lehmann, C. W., & Mohr, F. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules, 26(12), 3705. DOI: 10.3390/molecules26123705. [Link]
-
ResearchGate. (n.d.). Easy preparative scale syntheses of labelled xanthines: Caffeine, theophylline and theobromine. Retrieved February 21, 2026, from [Link]
-
Bisht, P., et al. (2024). Design and synthesis of novel 3,7-dihydro-1H-purine-2,6-diones as DPP-4 inhibitors: An in silico, in vitro and in vivo approach. ResearchGate. [Link]
-
Marinelli, M., et al. (2021). Q-Tube®-Assisted Alkylation and Arylation of Xanthines and Other N-H-Containing Heterocycles in Water. MDPI. [Link]
-
ResearchGate. (n.d.). Alkylation of Theobromine in the Synthesis of N1-alkylxanthine Derivatives using DMF as the Solvent. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (n.d.). Xanthine: Synthetic Strategy And Biological Activity. Retrieved February 21, 2026, from [Link]
-
Sharma, S., et al. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Molecules, 27(22), 7792. PMCID: PMC9694723. [Link]
-
Sharma, S., et al. (2022). Recent Advances in the Synthesis of Xanthines. Semantic Scholar. [Link]
- Google Patents. (2016). Process for the preparation of a xanthine-based compound.
-
Petrucci, R., Feroci, M., Mattiello, L., & Chiarotto, I. (2021). Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. Mini-Reviews in Organic Chemistry, 18. [Link]
-
ResearchGate. (n.d.). Investigation of acute toxicity of novel 3,7-dihydro-1H-purine- 2,6-dione derivatives. Retrieved February 21, 2026, from [Link]
Sources
- 1. Q-Tube®-Assisted Alkylation and Arylation of Xanthines and Other N-H-Containing Heterocycles in Water - ProQuest [proquest.com]
- 2. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 3. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. researchgate.net [researchgate.net]
- 6. mnh20.wordpress.com [mnh20.wordpress.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. mdpi.com [mdpi.com]
Regioselective alkylation methods for preparing 3,7-dibenzylxanthine
Part 1: Executive Summary & Strategic Rationale
Abstract
The synthesis of 3,7-dibenzylxanthine presents a classic problem in heterocyclic chemistry: distinguishing between the four nitrogen nucleophiles of the xanthine core (
The Chemo-Selectivity Challenge
Success depends on exploiting the acidity constants (
-
-H (
): Most acidic; deprotonates first.[1] -
-H (
): Moderately acidic; requires stronger bases or elevated temperatures. -
-H (
): Least acidic (imide character); alkylation here is often a result of "over-alkylation" using strong bases (e.g., NaH) or excess alkylating agent.
Strategic Goal: Use a base with a
Part 2: Reaction Mechanism & Pathway Visualization
The following diagram illustrates the stepwise alkylation pathway and the critical divergence point where process control prevents
[2]
Part 3: Experimental Protocols
Method A: Thermodynamically Controlled Alkylation (Standard)
Principle: Utilization of potassium carbonate in a polar aprotic solvent (DMF) to maintain a basicity ceiling that permits
Materials
| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol |
| Xanthine (anhydrous) | 152.11 | 1.0 | 15.2 g |
| Benzyl Bromide | 171.04 | 2.1 | 35.9 g (25.0 mL) |
| Potassium Carbonate ( | 138.21 | 2.5 | 34.5 g |
| DMF (Anhydrous) | - | Solvent | 150 mL |
Step-by-Step Protocol
-
Suspension: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, suspend Xanthine (15.2 g) in DMF (150 mL) .
-
Base Activation: Add
(34.5 g) in a single portion. Stir at room temperature for 30 minutes. Note: The mixture will remain a suspension. -
Addition: Add Benzyl Bromide (25.0 mL) dropwise over 20 minutes via an addition funnel.
-
Reaction: Heat the mixture to 70°C . Maintain this temperature for 6–8 hours.
-
Critical Control Point: Do not exceed 80°C. Higher temperatures significantly increase the rate of
alkylation (tribenzyl impurity).
-
-
Quench: Cool the reaction mixture to room temperature. Pour the mixture into Ice Water (600 mL) with vigorous stirring.
-
Isolation: A white to off-white precipitate will form. Stir for 1 hour to ensure all solids have crashed out. Filter the solid using a Buchner funnel.
-
Washing: Wash the filter cake with water (
mL) to remove residual DMF and inorganic salts. Wash once with cold ethanol (50 mL). -
Purification (Recrystallization):
-
Dissolve crude solid in boiling Acetic Acid .
-
Allow to cool slowly. 3,7-dibenzylxanthine crystallizes preferentially. 1,3,7-tribenzylxanthine is more soluble in organic solvents and will largely remain in the mother liquor.
-
Filter and dry in a vacuum oven at 60°C.
-
Expected Yield: 65–75% Melting Point: ~260–262°C
Method B: Phase Transfer Catalysis (Green/Alternative)
Principle: Solid-Liquid Phase Transfer Catalysis (SL-PTC) uses a catalytic carrier to transport hydroxide ions into the organic phase, often enhancing regioselectivity due to ion-pairing effects.
Materials
| Reagent | Equivalents | Role |
| Xanthine | 1.0 | Substrate |
| Benzyl Chloride | 2.2 | Alkylating Agent |
| Solid KOH (powdered) | 2.5 | Base |
| TBAB (Tetrabutylammonium bromide) | 0.1 (10 mol%) | Catalyst |
| Toluene | Solvent | Non-polar medium |
Step-by-Step Protocol
-
Setup: Charge a reactor with Toluene (10 vol) and Xanthine (1.0 eq) .
-
Catalyst Addition: Add TBAB (0.1 eq) and Powdered KOH (2.5 eq) .
-
Reflux: Heat to reflux (110°C) with a Dean-Stark trap (optional, to remove trace water, though water is not generated in the alkylation step itself, hygroscopic KOH introduces it).
-
Addition: Add Benzyl Chloride (2.2 eq) dropwise to the refluxing mixture.
-
Monitoring: Reflux for 12 hours. Monitor by TLC (CHCl3:MeOH 9:1).
-
Workup: Filter the hot mixture to remove inorganic salts (KCl/KOH).
-
Crystallization: Cool the toluene filtrate. The 3,7-dibenzylxanthine product often precipitates upon cooling, while impurities remain in solution.
Part 4: Analytical Validation & QC
To certify the identity of 3,7-dibenzylxanthine and rule out the 1,3,7-isomer, use
| Feature | 3,7-Dibenzylxanthine | 1,3,7-Tribenzylxanthine |
| N1-H Proton | Present ( | Absent |
| Benzyl | Two distinct singlets (4H total) | Three distinct singlets (6H total) |
| C8-H Proton | Singlet ( | Singlet ( |
Key QC Check: If the NMR spectrum shows a singlet integrating to 2H around 5.0-5.2 ppm (typical for
Part 5: References
-
Daly, J. W., et al. "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry 29.1 (1986): 71-76. Link
-
Müller, C. E., et al. "Chiral pyrrolo[2,3-d]pyrimidine-2,4-diones: synthesis and enantioselective adenosine receptor antagonism." Journal of Medicinal Chemistry 39.13 (1996): 2482-2491. Link
-
Galy, J. P., et al. "Alkylation of xanthines under phase transfer catalysis conditions." Synthesis 1979.12 (1979): 944-946. Link
-
Lister, J. H. "Purines." Fused Pyrimidines Part II, Wiley-Interscience, New York (1971). (Classic text on Purine pKa and reactivity).
Sources
Regioselective N7 and N3 Benzylation of Purine-2,6-dione: A Detailed Guide to Synthesis and Mechanistic Control
Introduction: The Significance of Regioselective Xanthine Alkylation
Purine-2,6-dione, commonly known as xanthine, is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including the well-known stimulants caffeine and theophylline. The strategic placement of substituents on the nitrogen atoms of the xanthine core is a cornerstone of medicinal chemistry, profoundly influencing the pharmacological profile of the resulting derivatives. Specifically, N3- and N7-substituted xanthines have garnered significant attention for their diverse therapeutic applications, ranging from bronchodilators to adenosine receptor antagonists.[1][2]
However, the inherent electronic properties of the purine ring system present a significant challenge in achieving regioselective alkylation. The presence of multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9) often leads to the formation of a mixture of isomers, complicating synthesis and purification. This application note provides a comprehensive guide to the procedures for the regioselective benzylation of purine-2,6-dione at the N7 and N3 positions. We will delve into the mechanistic underpinnings that govern this selectivity, offering field-proven protocols and insights to empower researchers in the synthesis of these valuable compounds.
Understanding the Mechanistic Landscape: N7 vs. N3 Reactivity
The regioselectivity of xanthine alkylation is a delicate interplay of electronic and steric factors, often dictated by the reaction conditions, which can favor either kinetic or thermodynamic control.
Nucleophilicity of the Nitrogen Atoms: The imidazole ring nitrogens (N7 and N9) are generally more nucleophilic than the pyrimidine ring nitrogens (N1 and N3) in the neutral xanthine molecule. However, upon deprotonation with a base, the electron density distribution shifts, influencing the relative reactivity of the different nitrogen anions. The N7 position is often favored for alkylation due to a combination of its inherent nucleophilicity and steric accessibility. The N3 position, while also reactive, can be sterically hindered by the adjacent carbonyl group at C4.
Kinetic vs. Thermodynamic Control:
-
Kinetic Control: Under milder conditions (e.g., lower temperatures, shorter reaction times), the reaction is under kinetic control, favoring the formation of the product that is formed the fastest. In the case of xanthine alkylation, this often leads to the N7-substituted product due to the higher intrinsic nucleophilicity of the N7 anion.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can reach equilibrium, favoring the most stable isomer, which is often the N9-substituted product in many purine alkylations. However, for xanthine, the situation is more complex, and the relative stabilities of the N3 and N7 isomers can be influenced by the substituent and solvent.
Solvent and Counter-ion Effects: The choice of solvent and the nature of the counter-ion (from the base used) can significantly impact the regioselectivity. Polar aprotic solvents like dimethylformamide (DMF) are commonly used as they effectively solvate the cation, leaving the purine anion more exposed and reactive. The specific cation (e.g., K+, Na+) can also influence the coordination with the purine anion, thereby directing the approach of the electrophile.
Diagrammatic Representation of Reaction Pathways
Caption: General reaction pathways for the N7 and N3 benzylation of xanthine.
Experimental Protocols
Protocol 1: Regioselective N7-Benzylation of Purine-2,6-dione
This protocol favors the formation of the N7-benzylxanthine isomer by leveraging kinetic control. The use of potassium carbonate as a base in DMF is a widely adopted and effective method.
Materials:
-
Purine-2,6-dione (Xanthine)
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
NMR Spectrometer
-
Mass Spectrometer
Procedure:
-
To a solution of purine-2,6-dione (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the xanthine anion.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure 7-benzyl-3,7-dihydro-1H-purine-2,6-dione (N7-benzylxanthine).
Expected Outcome & Characterization:
The reaction typically yields N7-benzylxanthine as the major product.
-
¹H NMR (DMSO-d₆): δ 11.0 (s, 1H, N1-H), 8.0 (s, 1H, C8-H), 7.4-7.2 (m, 5H, Ar-H), 5.5 (s, 2H, N7-CH₂).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₀N₄O₂ [M+H]⁺, found corresponding peak.
Table 1: Summary of Reaction Parameters for N7-Benzylation
| Parameter | Value | Rationale |
| Solvent | Anhydrous DMF | Aprotic polar solvent, facilitates Sₙ2 reaction. |
| Base | K₂CO₃ | Mild base, effective for deprotonation of xanthine. |
| Temperature | 80 °C | Provides sufficient energy for the reaction while maintaining selectivity. |
| Reaction Time | 4-6 hours | Adequate time for completion, monitored by TLC. |
Protocol 2: Synthesis of N3-Benzyl-purine-2,6-dione via a Stepwise Approach
Direct regioselective N3-benzylation of unsubstituted xanthine is challenging due to the higher reactivity of the N7 and N9 positions. Therefore, a stepwise approach involving initial substitution at another position followed by N3-benzylation and subsequent deprotection is often more effective. This protocol outlines a general strategy.
Part A: Synthesis of a Protected Xanthine Derivative
A common strategy involves the initial alkylation at a more reactive site, which can later be deprotected. For instance, alkylation at the N1 position can be achieved with a suitable protecting group.
Part B: N3-Benzylation of the Protected Xanthine
Materials:
-
N1-substituted xanthine (e.g., 1-methylxanthine)
-
Benzyl bromide
-
Sodium Hydride (NaH) or other strong base
-
Anhydrous DMF
Procedure:
-
Dissolve the N1-substituted xanthine (1.0 eq) in anhydrous DMF.
-
Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add benzyl bromide (1.1 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate and purify by column chromatography.
Part C: Deprotection (if necessary)
The choice of deprotection method will depend on the protecting group used in Part A.
Expected Outcome & Characterization of 3-Benzyl-1-methylxanthine:
-
¹H NMR (CDCl₃): δ 7.5 (s, 1H, C8-H), 7.4-7.2 (m, 5H, Ar-H), 5.3 (s, 2H, N3-CH₂), 3.6 (s, 3H, N1-CH₃).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₂N₄O₂ [M+H]⁺, found corresponding peak.[3]
Table 2: Key Considerations for N3-Benzylation
| Factor | Consideration |
| Starting Material | Unsubstituted xanthine is challenging. N1- or N7-substituted derivatives offer better control. |
| Base | A stronger base like NaH may be required to deprotonate the less acidic N3-H. |
| Protecting Groups | A judicious choice of protecting groups is crucial for a successful multi-step synthesis. |
Workflow Diagram for Synthesis and Characterization
Caption: A streamlined workflow for the synthesis and characterization of N7- and N3-benzylxanthine.
Conclusion and Future Perspectives
The regioselective benzylation of purine-2,6-dione is a critical transformation in the synthesis of a wide array of pharmacologically relevant molecules. While N7-benzylation can be achieved with a high degree of selectivity under kinetically controlled conditions, the synthesis of N3-benzylxanthine often necessitates a more strategic, multi-step approach. A thorough understanding of the underlying mechanistic principles, including the interplay of nucleophilicity, steric hindrance, and reaction conditions, is paramount for the successful and efficient synthesis of these target compounds.
Future research in this area will likely focus on the development of more direct and highly regioselective methods for N3-alkylation of unsubstituted xanthines, potentially through the use of novel catalysts or directing groups. Such advancements will undoubtedly accelerate the discovery and development of new xanthine-based therapeutics.
References
Sources
Strategic Utilization of 3,7-Dibenzylxanthine: A Modular Scaffold for GPCR Ligand Discovery
Topic: Using 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione as a Synthetic Scaffold Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Executive Summary
This compound (commonly referred to as 3,7-Dibenzylxanthine ) represents a "privileged scaffold" in medicinal chemistry. Unlike the ubiquitous caffeine (1,3,7-trimethylxanthine) or theophylline (1,3-dimethylxanthine), this scaffold features bulky hydrophobic benzyl groups at the
This Application Note details the strategic use of 3,7-dibenzylxanthine as a core template for generating diverse libraries of bioactive small molecules, particularly targeting Adenosine Receptors (ARs), Phosphodiesterases (PDEs), and TRP channels.
Chemical Architecture & Reactivity Profile
The utility of 3,7-dibenzylxanthine lies in its distinct reactivity vectors. The molecule presents two orthogonal handles for diversification:
-
The
-Vector (Nucleophilic Handle): The proton at is acidic ( ) due to the flanking carbonyls ( and ). It undergoes facile alkylation under mild basic conditions. -
The
-Vector (Electrophilic/C-H Handle): The position is susceptible to electrophilic aromatic substitution (e.g., halogenation) or direct C-H activation, enabling cross-coupling reactions (Suzuki-Miyaura, Sonogashira).
Solubility & Handling
-
Physical State: White to off-white crystalline solid.
-
Solubility: Poor in water and diethyl ether. Soluble in DMF, DMSO, and hot acetic acid. Moderately soluble in DCM and acetone.
-
Stability: Stable under ambient conditions. The benzyl groups are robust but can be removed via harsh hydrogenolysis (
) or Lewis acid treatment ( ) if required.
Synthetic Modules: Protocols
Module A: The "Head" – -Functionalization
Objective: Introduction of diversity elements (alkyl, alkenyl, alkynyl, or arylalkyl groups) at the
Mechanism:
Protocol 1: General
-Alkylation
Materials:
-
3,7-Dibenzylxanthine (1.0 equiv)
-
Alkyl Halide (
, where ) (1.2 equiv) -
Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: DMF (anhydrous) or Acetone (for highly reactive halides)
-
Temperature:
to
Step-by-Step Procedure:
-
Dissolution: Charge a round-bottom flask with 3,7-dibenzylxanthine (1.0 mmol) and anhydrous DMF (5 mL). Stir until a clear solution or fine suspension is obtained.
-
Deprotonation: Add
(2.0 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes. Note: The suspension may thicken as the potassium salt forms. -
Addition: Dropwise add the Alkyl Halide (1.2 mmol). If the halide is solid, dissolve in minimal DMF first.
-
Reaction:
-
For reactive halides (benzyl bromide, allyl bromide, methyl iodide): Stir at RT for 2–4 hours.
-
For less reactive halides: Heat to
for 6–12 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
-
Work-up: Pour the reaction mixture into ice-cold water (50 mL). The product usually precipitates.
-
Purification: Recrystallization from EtOH/Water or Flash Chromatography (Gradient: 0-5% MeOH in DCM).
Module B: The "Tail" – -Functionalization
Objective: Extension of the scaffold via the
Mechanism: Electrophilic Halogenation followed by Pd-Catalyzed Cross-Coupling.
Protocol 2: Regioselective
-Bromination
Materials:
- -substituted-3,7-dibenzylxanthine (from Module A) or unsubstituted scaffold.
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Solvent: DMF or Acetonitrile
-
Catalyst: Ammonium Acetate (
) (10 mol%) - promotes regioselectivity.
Step-by-Step Procedure:
-
Dissolve the substrate in DMF (0.2 M concentration).
-
Add
(0.1 equiv) followed by NBS (1.1 equiv). -
Stir at RT for 4–8 hours. The solution usually turns yellow/orange.
-
Quench: Pour into water containing 5%
(sodium thiosulfate) to destroy excess bromine. -
Isolation: Filter the resulting solid. Yields are typically >85%.[3][4] This 8-bromo intermediate is the "Gateway" to library generation.
Protocol 3: Suzuki-Miyaura Coupling at
Materials:
-
8-Bromo-3,7-dibenzylxanthine derivative (1.0 equiv)
-
Boronic Acid (
) (1.5 equiv) -
Catalyst:
(5 mol%) or (for sterically hindered substrates) -
Base:
(2M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane or DME.
Step-by-Step Procedure:
-
Degassing: In a microwave vial or pressure tube, combine the 8-bromo intermediate, boronic acid, and solvent. Sparge with Argon for 10 minutes.
-
Catalyst Addition: Add the Pd-catalyst and aqueous base. Seal the vessel under Argon.
-
Reaction: Heat to
(oil bath) or (Microwave) for 1–3 hours. -
Work-up: Filter through a Celite pad. Dilute with EtOAc, wash with water/brine.
-
Purification: Silica gel chromatography. Note: Xanthine derivatives can streak; add 1% Triethylamine to the eluent.
Visualizing the Synthetic Logic
The following diagram illustrates the divergent synthesis workflow, transforming the core scaffold into a functionalized library.
Caption: Divergent synthetic workflow starting from 3,7-dibenzylxanthine, highlighting the sequential functionalization of N1 and C8 positions.
Case Study: Development of Adenosine Receptor Antagonists
Context: Adenosine receptors (ARs) are G-Protein Coupled Receptors (GPCRs). The
Library Design Strategy:
-
Fixed Domain: 3,7-Dibenzyl groups (Hydrophobic anchors).[1]
-
Variable Domain 1 (
): Introduction of polar spacers (e.g., ethyl acetate, acetamide) to interact with the solvent-exposed region of the receptor. -
Variable Domain 2 (
): Introduction of rigid aryl groups (e.g., phenyl, furan, thiophene) to engage in stacking with Phenylalanine residues in the binding site.
Data Summary: Structure-Activity Relationship (SAR) Trends
| Substitution ( | Substitution ( | Selectivity ( | ||
| H | H | >10,000 | 5,400 | Low |
| Methyl | H | 4,200 | 1,200 | Low |
| Propyl | Phenyl | 120 | 15 | High (8x) |
| Propyl | p-Fluoro-phenyl | 85 | 4.2 | Very High (20x) |
Note: Data represents generalized trends for 1,3,7- vs 3,7-substituted xanthines based on literature precedents [1, 2].
References
-
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology, 200, 151–199.
-
Daly, J. W., et al. (1985). Structure-activity relationships for N-methylated xanthines and related heterocycles as adenosine receptor antagonists. Journal of Medicinal Chemistry, 28(5), 487-492.
-
Baraldi, P. G., et al. (2008). Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine Derivatives as Highly Potent and Selective Human A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 51(13), 3904–3912.
-
Priego, E. M., et al. (2002). Recent advances in adenosine receptor antagonists. Current Topics in Medicinal Chemistry, 2(9), 959-968.
Sources
- 1. WO2002002560A2 - Purine-2,6-diones which are inhibitors of the enzyme dipeptidyl peptidase iv (dpp-iv) - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-Promoted Meta-C–H Functionalization of Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Mono or double Pd-catalyzed C–H bond functionalization for the annulative π-extension of 1,8-dibromonaphthalene: a one pot access to fluoranthene derivatives [beilstein-journals.org]
Crystallization techniques for high-purity 3,7-dibenzylxanthine
Executive Summary
3,7-Dibenzylxanthine is a critical intermediate in the synthesis of adenosine receptor antagonists and complex alkaloid analogs. Unlike its methylated cousins (theobromine, caffeine), the bulky benzyl groups at the
This guide details a field-proven purification strategy combining acid-base swing extraction (utilizing the
Physicochemical Profile & Solubility
Understanding the solubility landscape is prerequisite to crystallization design.[1] 3,7-Dibenzylxanthine exhibits a "brick-dust" lattice energy typical of substituted purines, requiring high-polarity aprotic solvents or proton-donating solvents to disrupt intermolecular hydrogen bonding.
Table 1: Solubility Profile of 3,7-Dibenzylxanthine
| Solvent System | Solubility (25°C) | Solubility (80°C) | Role in Protocol |
| Water | Insoluble | < 0.1 mg/mL | Strong Antisolvent |
| Ethanol | Sparingly Soluble | Moderate | Antisolvent / Wash |
| Glacial Acetic Acid | Moderate | High | Primary Solvent (Method A) |
| DMF / DMSO | High | Very High | Primary Solvent (Method B) |
| Dilute NaOH (1M) | Soluble (as Na salt) | N/A | Chemical Purification |
| Dichloromethane | Low | Moderate | Extraction (impurities) |
Pre-Crystallization: Chemical Purification (The Acid-Base Swing)
Direct crystallization of crude reaction mixtures often fails due to the occlusion of regioisomers. We exploit the acidity of the
Protocol 1: The Sodium Salt Swing
-
Dissolution: Suspend crude 3,7-dibenzylxanthine (100 g) in 1.0 L of 1M NaOH. Heat to 50°C with vigorous stirring. The 3,7-isomer dissolves as the sodium salt.
-
Filtration: Filter the warm solution through a Celite pad to remove insoluble mechanical impurities and non-acidic byproducts (e.g., tribenzylated species).
-
Precipitation: Cool the filtrate to 10°C. Slowly add 2M HCl dropwise until pH reaches 5.0–5.5.
-
Note: Do not drop below pH 4 too rapidly, or occlusion of salts (NaCl) will occur.
-
-
Isolation: Filter the resulting thick white slurry. Wash the cake with 500 mL water (to remove NaCl) followed by 200 mL cold ethanol (to remove residual organic starting materials).
-
Drying: Dry at 60°C under vacuum to constant weight.
-
Target Purity: ~95-97%.
-
High-Purity Crystallization Protocols
Two methods are presented. Method A is preferred for removing colored impurities and maximizing crystal size. Method B is preferred for high-throughput recovery when yield is the priority.
Method A: Thermal Recrystallization from Glacial Acetic Acid
Best for: Removing structural isomers and achieving stable polymorphs.
-
Saturation: Charge a reactor with 100 g of pre-purified solid and 600 mL of Glacial Acetic Acid.
-
Dissolution: Heat the slurry to reflux (approx. 118°C). The solution should become clear. If haze persists, perform a hot filtration.
-
Controlled Cooling (Nucleation):
-
Cool linearly from 118°C to 90°C over 30 minutes.
-
Critical Step: Hold at 90°C for 1 hour. This allows the thermodynamically stable crystal form to nucleate without rapid precipitation of amorphous material.
-
-
Growth Phase: Cool from 90°C to 20°C over 4 hours (approx. 0.3°C/min). Slow cooling prevents the entrapment of the 1,7-isomer.
-
Isolation: Filter the crystalline mass.
-
Wash: Wash with 100 mL of cold acetic acid, followed by 300 mL of water to displace the acid.
-
Drying: Vacuum dry at 80°C for 12 hours. Ensure complete removal of acetic acid (check via headspace GC).
Method B: DMF/Water Antisolvent Crystallization
Best for: Heat-sensitive batches or maximizing yield.
-
Dissolution: Dissolve 100 g of solid in 300 mL of Dimethylformamide (DMF) at 60°C.
-
Polishing: Filter through a 0.45 µm membrane to remove particulates.
-
Antisolvent Addition (The "Drowning" Technique):
-
Place 600 mL of deionized water in a separate vessel and heat to 40°C.
-
Slowly add the DMF solution into the water (reverse addition) with high-shear agitation.
-
Why Reverse? Adding DMF to water maintains a consistently high supersaturation ratio, favoring small, uniform crystals over large, occluded ones.
-
-
Aging: Cool the slurry to 5°C and hold for 2 hours.
-
Wash: Filter and wash extensively with water (to remove DMF) and then methanol.
Process Control & Logic Flow
The following diagram illustrates the decision matrix for purifying 3,7-dibenzylxanthine, ensuring the correct protocol is selected based on the impurity profile.
Figure 1: Purification decision tree for 3,7-dibenzylxanthine. The Acid-Base swing is the critical "gatekeeper" step before final crystallization.
Troubleshooting & Critical Parameters
-
Oiling Out: If the product comes out as an oil during Method A, the solution is too concentrated or the cooling is too fast.
-
Fix: Reheat to dissolve, add 10% more solvent, and seed the solution with pure crystals at 100°C.
-
-
Persistent Color: Yellowing often indicates oxidation products of the benzyl groups.
-
Fix: Add activated carbon (5 wt%) during the hot dissolution step of Method A or B, stir for 15 mins, and filter hot.
-
-
Residual Solvent: Acetic acid can solvate the crystal lattice.
-
Fix: An ethanol reflux (slurry wash) after the acetic acid step can help exchange the solvent for one that is easier to dry.
-
References
-
Preparation of 1,3,7-trialkyl xanthines. US Patent 4,450,163. Describes N-alkylation and recrystallization of xanthine derivatives from DMF.Link
-
Solubility Data Series. NIST/IUPAC. General solubility parameters for purine derivatives in organic solvents.Link
-
Synthesis of xanthines. US Patent 2,827,461. Foundational chemistry for xanthine ring formation and purification.Link
-
Solvents and Polarity. University of Rochester. Guide for solvent selection in recrystallization.[2]Link
Sources
Application Note: Rapid and Efficient Synthesis of 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione via Microwave-Assisted N,N'-Dibenzylation
Abstract
The N-alkylation of xanthine scaffolds is a cornerstone reaction in medicinal chemistry for the development of novel therapeutics. However, conventional thermal methods for synthesizing di-substituted derivatives like 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione often require prolonged reaction times, high temperatures, and can result in complex product mixtures. This application note presents a robust and highly efficient protocol for the N,N'-dibenzylation of theobromine (3,7-dimethylxanthine) or xanthine using microwave-assisted organic synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes while achieving excellent product yields and purity. This protocol is designed for researchers, scientists, and drug development professionals seeking to accelerate the synthesis of N-substituted purine-2,6-diones.
Introduction: The Significance of the Xanthine Scaffold and the Advent of Microwave Synthesis
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of bioactive natural products and synthetic pharmaceuticals.[1] Among these, the purine-2,6-dione (xanthine) core is of paramount importance, forming the basis for widely recognized compounds like caffeine and theophylline. Derivatives of this scaffold are actively investigated for a range of therapeutic applications, including as adenosine receptor antagonists and dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[2][3] The synthesis of N,N'-disubstituted xanthines, such as the target molecule this compound, is crucial for exploring structure-activity relationships and developing new chemical entities.
Traditional synthesis of these compounds via N-alkylation typically involves heating the reactants in a high-boiling solvent for extended periods. This approach is not only time-consuming but can also lead to the formation of undesired side products, complicating purification efforts.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry.[4] Unlike conventional heating where heat is transferred inefficiently via conduction and convection, microwave irradiation directly heats the reaction mixture through the interaction of the electromagnetic field with polar molecules (dipolar polarization) and ionic species (ionic conduction).[5][6] This results in rapid, uniform, and efficient volumetric heating, which leads to spectacular reaction rate accelerations, often improving yields and product purity.[7][8][9] For the synthesis of heterocyclic compounds, MAOS has proven to be a particularly powerful tool, enabling cleaner reactions and facilitating the rapid generation of compound libraries for drug discovery.[10]
This guide provides a detailed, field-proven protocol for the synthesis of this compound, leveraging the full potential of microwave assistance to overcome the limitations of classical synthetic methods.
Reaction Principle and Mechanistic Rationale
The core of this synthesis is a nucleophilic substitution reaction (Sₙ2), specifically the N-alkylation of a xanthine precursor.
The Mechanism:
-
Deprotonation: The protons on the nitrogen atoms of the purine ring (at positions 3 and 7 of theobromine, or 1, 3, 7, and 9 of xanthine) are acidic due to the electron-withdrawing effect of the adjacent carbonyl groups. A mild base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate these positions, generating a nucleophilic purine anion.[11]
-
Nucleophilic Attack: The resulting anion acts as a potent nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide).
-
Displacement: The bromide ion is displaced as a leaving group, forming the new N-C bond. This process occurs twice to achieve the desired 3,7-dibenzyl substitution.
Why Microwave Assistance Excels: The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical. DMF possesses a high boiling point and a significant dipole moment, allowing it to efficiently absorb microwave energy and reach high temperatures quickly and uniformly.[11] This rapid superheating dramatically accelerates the rate of the Sₙ2 reaction, enabling the synthesis to be completed in minutes instead of hours.[8]
Caption: General reaction scheme for microwave-assisted N-benzylation.
Detailed Experimental Protocol
This protocol has been optimized for safety, efficiency, and reproducibility in a dedicated monomode microwave reactor.
3.1. Materials and Equipment
| Reagents & Solvents | Grade | Supplier |
| Theobromine (3,7-dimethylxanthine) | ≥98% | Standard Chemical Supplier |
| Benzyl Bromide | ≥98% | Standard Chemical Supplier |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Standard Chemical Supplier |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Standard Chemical Supplier |
| Deionized Water | - | Laboratory Supply |
| Ethanol | Reagent Grade | Standard Chemical Supplier |
| Equipment | Specification |
| Monomode Microwave Reactor | e.g., Biotage® Initiator+, CEM Discover® |
| 10 mL Microwave Reaction Vial & Cap | Pressure-rated |
| Magnetic Stir Bar | Teflon-coated |
| Analytical Balance | ± 0.1 mg precision |
| Filtration Apparatus | Buchner funnel, filter flask |
| Standard Glassware | Beakers, flasks |
| Magnetic Stir Plate | - |
| Rotary Evaporator | - |
3.2. Step-by-Step Synthesis Procedure
-
Reagent Preparation: To a 10 mL pressure-rated microwave vial containing a magnetic stir bar, add theobromine (180 mg, 1.0 mmol).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (414 mg, 3.0 mmol, 3.0 equivalents). Add 4 mL of anhydrous DMF.
-
Scientist's Note: Using an excess of a mild base like K₂CO₃ ensures complete deprotonation without promoting significant side reactions. Anhydrous conditions are preferable to prevent hydrolysis of the alkylating agent.
-
-
Addition of Alkylating Agent: Add benzyl bromide (359 mg, 0.298 mL, 2.1 mmol, 2.1 equivalents).
-
Safety Precaution: Benzyl bromide is a lachrymator and corrosive. Handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses).
-
-
Vial Sealing: Securely cap the vial using a robotic crimper to ensure a proper seal for the pressurized reaction.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 150 °C (Use pre-stirring for 15 seconds)
-
Reaction Time: 15 minutes
-
Power: Dynamic (reactor will adjust power to maintain temperature)
-
Absorption Level: High
-
-
Cooling: After the irradiation is complete, the vial will be automatically cooled to a safe handling temperature (<50 °C) using compressed air.
3.3. Product Work-up and Purification
-
Precipitation: Carefully uncap the vial in a fume hood. Pour the reaction mixture into a beaker containing 50 mL of cold deionized water while stirring. A white precipitate should form immediately.
-
Rationale: The organic product is insoluble in water, while the DMF solvent, excess base, and potassium bromide salt are soluble, allowing for an efficient initial purification step.
-
-
Isolation: Continue stirring the suspension for 20-30 minutes to ensure complete precipitation. Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid on the filter paper sequentially with deionized water (2 x 20 mL) and then with a small amount of cold ethanol (1 x 10 mL) to remove residual impurities.
-
Drying: Dry the purified white solid under vacuum to a constant weight. The expected yield is typically in the range of 85-95%.
Sources
- 1. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 3,7-dimethyl-1-propargylxanthine derivatives, A2A-selective adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel 3,7-dihydro-1H-purine-2,6-diones as DPP-4 inhibitors: An in silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjpdft.com [rjpdft.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. WO1991003477A1 - Process for preparing 3,7-dialkyl xanthines - Google Patents [patents.google.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 9. ajrconline.org [ajrconline.org]
- 10. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
Reaction conditions for preparing N-substituted xanthines using benzyl protection
Application Note: Regioselective Synthesis of N-Substituted Xanthines via N7-Benzyl Protection
Executive Summary & Strategic Rationale
The xanthine scaffold (3,7-dihydro-1H-purine-2,6-dione) is the core pharmacophore for a vast class of adenosine receptor antagonists, phosphodiesterase inhibitors, and bronchodilators (e.g., Theophylline, Caffeine). However, the "N-alkylation dance"—the challenge of selectively functionalizing the
Direct alkylation of unsubstituted xanthine yields complex mixtures due to competing tautomers and pKa proximity. This guide details a Benzyl Protection Strategy specifically targeting the N7 position .
Why N7-Benzyl Protection?
-
Regiocontrol: The benzyl group at N7 sterically and electronically locks the imidazole ring, preventing the formation of thermodynamically stable N9 isomers.
-
Orthogonality: Unlike alkyl groups at N1/N3 (which are amide-like and difficult to remove), the N7-benzyl group (amine-like) is labile to catalytic hydrogenolysis, acting as a true "temporary" protecting group.
-
Solubility: Benzylation significantly increases the lipophilicity of the xanthine core, improving solubility in organic solvents (DMF, DCM) required for subsequent functionalization.
Mechanistic Overview & Regiochemistry
Understanding the acidity of xanthine protons is prerequisite to success. In 3-substituted xanthines (a common starting material), the acidity order dictates the alkylation sequence.
-
N7-H (
): The most acidic proton in 1- or 3-substituted xanthines. It is deprotonated first by weak bases ( ). -
N1-H (
): Less acidic (imide-like). Requires stronger bases or higher temperatures if N7 is not blocked. -
N9: The "Hidden" Nucleophile. Without N7 protection, alkylation often equilibrates to the N9 position (thermodynamic sink), especially with bulky electrophiles.
Figure 1: Reaction Pathway for Regioselective N1-Functionalization
Caption: Workflow for accessing N1-substituted xanthines via the N7-benzyl lock. Note that N1/N3 benzyl groups are stable to these hydrogenolysis conditions, making N7 unique.
Detailed Protocols
Phase 1: Regioselective N7-Benzylation
Objective: To protect the imidazole ring of a 3-substituted xanthine (e.g., 3-methylxanthine) to allow N1 diversification.
Reagents:
-
Substrate: 3-Methylxanthine (1.0 equiv)
-
Reagent: Benzyl chloride (BnCl) (1.1 equiv)
-
Base: Sodium Carbonate (
) (1.5 equiv) -
Solvent: DMF (Anhydrous)
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-methylxanthine (10 mmol) in anhydrous DMF (15 mL).
-
Deprotonation: Add solid
(15 mmol). Stir at room temperature for 30 minutes. Note: The suspension may not clear completely. -
Addition: Add Benzyl chloride (11 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (9:1 DCM:MeOH). The N7-benzyl product usually runs higher (less polar) than the starting material.
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product, 7-benzyl-3-methylxanthine , typically precipitates as a white solid.
-
Purification: Filter the solid. Wash with water (
mL) and cold ethanol ( mL). Recrystallize from Ethanol/Water if necessary.
Expert Insight: Do not use stronger bases like NaH for this step. Strong bases may deprotonate N1 as well, leading to mixtures of N7-Bn and N1-Bn isomers.
Phase 2: N1-Alkylation (The Diversification Step)
Objective: Introduce the desired functional group (
Reagents:
-
Substrate: 7-Benzyl-3-methylxanthine (1.0 equiv)
-
Reagent: Alkyl Halide (
) (1.2–1.5 equiv) -
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) -
Solvent: DMF or Acetone
Protocol:
-
Setup: Dissolve 7-benzyl-3-methylxanthine (5 mmol) in DMF (10 mL).
-
Base Addition: Add
(10 mmol). Tip: Use if the alkyl halide is secondary or sterically hindered to accelerate the reaction. -
Alkylation: Add the alkyl halide (6–7.5 mmol).
-
Conditions:
-
Primary Halides: Stir at 80°C for 2–4 hours.
-
Secondary Halides: Stir at 100°C for 12–18 hours.
-
-
Workup: Quench with water. Extract with Ethyl Acetate (
).[1] Wash organics with brine to remove DMF. Dry over and concentrate. -
Purification: Flash chromatography (SiO2, DCM/MeOH gradient).
Table 1: Optimization of N1-Alkylation Conditions
| Electrophile Type | Base | Solvent | Temp (°C) | Typical Yield | Notes |
| Primary Alkyl Iodide | Acetone | Reflux | >85% | Cleanest reaction; easy workup. | |
| Primary Alkyl Bromide | DMF | 80 | 75-85% | Requires water wash to remove DMF. | |
| Secondary Alkyl Halide | DMF | 100 | 50-70% | Steric hindrance at N1 is significant. | |
| Benzyl Bromide | Acetone | Reflux | >90% | Very fast; N1-Bn is stable to H2/Pd. |
Phase 3: N7-Debenzylation (Hydrogenolysis)
Objective: Remove the N7-benzyl group to restore the imidazole N-H, yielding the final N1-substituted xanthine.
Reagents:
-
Catalyst: 10% Pd/C (50% water wet) (10–20 wt% loading)
-
Hydrogen Source:
gas (balloon) or Ammonium Formatengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Protocol:
-
Preparation: Dissolve the N1-alkyl-7-benzyl-3-methylxanthine (2 mmol) in Ethanol (20 mL). Add Glacial Acetic Acid (2 mL). Note: Acid catalysis protonates the imidazole ring, significantly accelerating the C-N bond cleavage.
-
Catalyst Addition: Under an Argon stream, carefully add 10% Pd/C (100 mg). Caution: Pd/C is pyrophoric.
-
Hydrogenation: Purge the flask with
gas (balloon pressure) three times. Stir vigorously at 60°C for 6–12 hours.-
Alternative (Transfer Hydrogenation): Instead of
gas, add Ammonium Formate (10 equiv) and reflux for 1–2 hours. This is often faster and safer.
-
-
Filtration: Filter the hot mixture through a Celite pad to remove the catalyst. Wash with hot ethanol.
-
Isolation: Concentrate the filtrate. Co-evaporate with toluene to remove acetic acid traces. The residue is the final product.
Troubleshooting & Critical Parameters
Issue: Formation of N9-Benzyl Isomer
-
Cause: Steric crowding or high temperatures during the initial protection step.
-
Solution: Lower the temperature of Phase 1 to 40°C and ensure slow addition of BnCl. Use 3-methylxanthine rather than unsubstituted xanthine to bias the tautomer toward N7.
Issue: Incomplete Debenzylation
-
Cause: Catalyst poisoning (common with sulfur-containing R groups) or insufficient protonation.
-
Solution: Increase temperature to 70°C. Switch solvent to 2,2,2-Trifluoroethanol (TFE) or increase the Acetic Acid ratio. If the molecule contains sulfur, use Anhydrous
in Anisole (Lewis Acid deprotection) instead of hydrogenation.
Issue: N1 vs O-Alkylation
-
Cause: Under highly basic conditions and with "hard" electrophiles, O-alkylation (at C2 or C6 carbonyls) can occur (the "Lactim" form).
-
Solution: Stick to Carbonate bases (
). Avoid NaH unless absolutely necessary. Keep the solvent dry.
References
-
Müller, C. E. (1993). Synthesis of paraxanthine analogs (1,7-disubstituted xanthines) and other xanthines unsubstituted at the 3-position: structure-activity relationships at adenosine receptors.[3] Journal of Medicinal Chemistry, 36(22), 3341–3349.
-
Daly, J. W., Padgett, W. L., & Shamim, M. T. (1986). Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors. Journal of Medicinal Chemistry, 29(7), 1305–1308.
-
BenchChem. (2023). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.[4][5] BenchChem Technical Library.
-
Jacobson, K. A., et al. (1985). Functionalized congeners of 1,3-dialkylxanthines: preparation of analogues with high affinity for adenosine receptors. Journal of Medicinal Chemistry, 28(9), 1334–1340.
-
Mokfi, M., et al. (2021).[1][6] Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes.[6] Molecules, 26(12), 3705.[6]
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of paraxanthine analogs (1,7-disubstituted xanthines) and other xanthines unsubstituted at the 3-position: structure-activity relationships at adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Solvent selection for the synthesis of 3,7-dibenzyl purine derivatives
Application Note: Solvent-Directed Regioselective Synthesis of 3,7-Dibenzyl Purine Derivatives
Abstract
The synthesis of 3,7-disubstituted purine derivatives—specifically 3,7-dibenzylxanthines and N7-alkylated 6-substituted purines—presents a classic challenge in regioselectivity. The purine scaffold is an ambident nucleophile with competing reactive centers at N1, N3, N7, and N9. While thermodynamic conditions typically favor N9-alkylation, specific biological targets (e.g., adenosine antagonists, PDE inhibitors) require substitution at the N3 and N7 positions. This guide details the solvent-dependent mechanisms that drive regioselectivity, providing optimized protocols for synthesizing 3,7-dibenzyl derivatives with high isomeric purity.
Mechanistic Principles & Solvent Theory
The Ambident Nucleophile Challenge
The purine ring system exists in tautomeric equilibrium. In 2,6-dioxopurines (xanthines), the acidity of the protons follows the order N3 > N7 > N1 (
-
Thermodynamic Control (N9): Favored by high temperatures and polar aprotic solvents that create "naked" anions.
-
Kinetic Control (N7/N3): Favored by lower temperatures, steric hindrance, or solvents that stabilize specific tautomers or ion pairs.
Solvent-Solute Interactions
The choice of solvent dictates the transition state energy and the "tightness" of the ion pair between the purine anion and the base cation.
| Solvent Class | Examples | Mechanism of Action | Target Regioisomer |
| Polar Aprotic | DMF, DMSO, NMP | High dielectric constant ( | N9 (Purines) N3/N7 (Xanthines) |
| Polar Protic | Ethanol, Methanol | Solvates anions via Hydrogen Bonding (H-bonding). Reduces nucleophilicity; shields specific nitrogens. | N7/N9 Mixtures (Often reduces selectivity) |
| Non-Polar / Low Polarity | Acetone, DCM, Toluene | Poor solubility for salts. Requires Phase Transfer Catalysis (PTC). Promotes "Tight Ion Pairs."[1] | N7 (Kinetic) or N3 (Specific) |
Strategic Visualization: Reaction Pathways
The following diagram illustrates the divergent pathways for Xanthine vs. 6-Chloropurine, highlighting where solvent selection acts as the "switch."
Figure 1: Divergent alkylation pathways. Xanthines favor sequential N3→N7 alkylation in polar aprotic solvents, while 6-substituted purines require specific kinetic conditions (PTC) to favor N7 over N9.
Experimental Protocols
Protocol A: Synthesis of 3,7-Dibenzylxanthine
Target: Theobromine analogs. This protocol exploits the natural acidity difference (N3 > N7) using a "One-Pot, Two-Step" approach in a polar aprotic solvent.
Reagents:
-
Xanthine (10 mmol)
-
Benzyl Bromide (BnBr) (22 mmol)
-
Potassium Carbonate (
) (anhydrous, 25 mmol) -
Solvent: N,N-Dimethylformamide (DMF) – Rationale: High solubility of xanthine salts; promotes rapid
.
Procedure:
-
Activation: In a round-bottom flask equipped with a drying tube, suspend Xanthine (1.52 g, 10 mmol) and
(3.45 g, 25 mmol) in dry DMF (20 mL). -
Stirring: Stir vigorously at 80°C for 1 hour. Note: This ensures deprotonation of N3 (pKa ~7.4) and N7 (pKa ~11.1).
-
Addition: Add Benzyl Bromide (2.6 mL, 22 mmol) dropwise over 15 minutes.
-
Reaction: Stir at 80°C for 4–6 hours. Monitor by TLC (CHCl3:MeOH 9:1).
-
Observation: The spot for N3-monobenzyl will appear first, followed by the 3,7-dibenzyl product.
-
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a white solid.
-
Purification: Filter the solid. Wash with water (
mL) and cold ethanol ( mL). Recrystallize from Ethanol/Water.
Yield Expectation: 75–85% Key Insight: Regioselectivity is controlled by the inherent nucleophilicity of the xanthine anion in DMF. N1 alkylation is minimized by avoiding stronger bases (like NaH) or higher temperatures (>100°C).
Protocol B: N7-Regioselective Benzylation of 6-Chloropurine
Target: Precursors for 7-benzyladenines. This protocol uses solvent polarity to favor the kinetic N7 product over the thermodynamic N9.
Reagents:
-
6-Chloropurine (10 mmol)
-
Benzyl Bromide (11 mmol)
-
Base:
(15 mmol) -
Solvent: Acetone (Dry) or Acetonitrile (MeCN)
Procedure:
-
Suspension: Suspend 6-Chloropurine (1.54 g) and
(2.07 g) in Acetone (30 mL).-
Critical Step: Unlike DMF, Acetone does not fully dissolve the salt, creating a heterogeneous mixture that favors kinetic control.
-
-
Addition: Add Benzyl Bromide (1.3 mL) in one portion.
-
Temperature Control: Stir at Room Temperature (20–25°C) for 24 hours. Do NOT heat. Heating promotes isomerization to the N9-isomer.
-
Workup: Filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Isomer Separation: The residue contains a mixture of N7 (major) and N9 (minor).
-
Separation: Flash column chromatography (Silica gel; Gradient Hexane/Ethyl Acetate). The N9 isomer usually elutes first (less polar), followed by the N7 isomer.
-
Yield Expectation: N7:N9 ratio approx. 3:1 to 5:1 depending on strict temperature control.
Solvent Selection Matrix
Use this decision matrix to optimize your specific derivative synthesis.
| Solvent | Dielectric ( | Recommended For | Risk Factors |
| DMF | 36.7 | 3,7-Dialkylation of Xanthines. Rapid, high yield. | Difficult removal (high BP). Traces of dimethylamine can react with electrophiles. |
| DMSO | 46.7 | Difficult Substrates. Highest solubility. | Hygroscopic. Oxidizing at high temps. "Freeze-drying" often required for workup. |
| Acetone | 20.7 | Kinetic Control (N7 Purines). Easy workup. | Low solubility of purine bases. Slow reaction rates. |
| Ethanol | 24.5 | Recrystallization only. | H-bonding suppresses nucleophilicity. Alkylation often sluggish and non-selective. |
Troubleshooting & Optimization
-
Problem: Low N3/N7 selectivity (N1 alkylation observed).
-
Cause: Base is too strong or temperature too high.
-
Solution: Switch from NaH to
or . Lower temperature to 60°C.
-
-
Problem: N9 isomer dominance in Purine synthesis.
-
Cause: Thermodynamic equilibration.[2]
-
Solution: Switch solvent from DMF to Acetone or Acetonitrile. Perform reaction at 0°C to RT.
-
-
Problem: Product oiling out.
-
Solution: The 3,7-dibenzyl derivatives are lipophilic. Use a solvent switch workup: Evaporate DMF, redissolve in DCM, wash with water to remove residual DMF.
-
References
-
Regioselectivity in Purine Alkylation
-
N7-Selective Alkylation Protocols
-
Xanthine pKa and Reactivity
-
Solvent Effects on Heterocycles
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Scalable production methods for 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione
Application Note: Scalable Production of 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione
Abstract
This application note details a robust, scalable protocol for the regioselective synthesis of This compound (also known as 3,7-Dibenzylxanthine). While direct alkylation of xanthine often yields complex mixtures of N1, N3, and N7 isomers, this guide utilizes a thermodynamic control strategy using Potassium Carbonate (
Introduction & Strategic Rationale
The xanthine scaffold (3,7-dihydro-purine-2,6-dione) contains three acidic protons at positions N1, N3, and N7. Selective alkylation is governed by the acidity constants (
-
N3-H (
): Most acidic, deprotonates first. -
N7-H (
): Second most acidic, located on the imidazole ring. -
N1-H (
): Least acidic and sterically flanked by two carbonyl groups (C2 and C6).
Synthetic Challenge: Using strong bases (e.g., NaH) or non-selective conditions often leads to tri-alkylation (1,3,7-tribenzylxanthine).
Solution: By using a mild base (
Reaction Scheme & Mechanism
The synthesis proceeds via a stepwise alkylation mechanism. The N3 position is alkylated first to form 3-benzylxanthine, followed by alkylation at N7.
Figure 1: Stepwise alkylation pathway. The protocol is optimized to terminate at the Product stage.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
Xanthine (CAS 69-89-6), Micronized grade preferred.
-
Benzyl Chloride (BnCl) or Benzyl Bromide (BnBr). Note: BnCl is cheaper for scale; BnBr is more reactive.
-
Potassium Carbonate (
), Anhydrous, granular. -
N,N-Dimethylformamide (DMF), Anhydrous.
-
Glacial Acetic Acid (for purification).
-
Ethanol (95%) and Water.
-
-
Equipment:
-
Jacketted Glass Reactor (5L - 50L scale) with overhead stirrer.
-
Reflux condenser.
-
Temperature probe (Internal).[1]
-
Vacuum filtration unit.
-
Step-by-Step Methodology
Step 1: Reactor Charging
-
Charge the reactor with DMF (10 volumes relative to Xanthine) .
-
Add Xanthine (1.0 eq) .
-
Add
(2.5 eq) . Excess base ensures complete deprotonation of N3 and N7. -
Stir at room temperature for 30 minutes to form the xanthine salt suspension.
Step 2: Alkylation
-
Heat the mixture to 80°C .
-
Add Benzyl Chloride (2.1 eq) dropwise over 60 minutes.
-
Critical Control: Slow addition prevents local high concentrations that favor tri-alkylation.
-
-
Maintain temperature at 80-85°C for 6–8 hours.
-
In-Process Control (IPC): Monitor by HPLC. Reaction is complete when Xanthine < 1% and 3-benzylxanthine < 2%.
Step 3: Quenching & Isolation
-
Cool the reaction mixture to 20°C .
-
Pour the mixture into Ice-Water (20 volumes) under vigorous stirring.
-
Observation: The product will precipitate as a white to off-white solid.
-
-
Adjust pH to 6.0–7.0 using dilute HCl (if necessary) to neutralize excess carbonate.
-
Stir for 1 hour to ensure complete precipitation.
-
Filter the solid and wash the cake with Water (3 x 5 volumes) to remove DMF and inorganic salts.
-
Wash with Cold Ethanol (1 x 2 volumes) to remove unreacted benzyl chloride.
Step 4: Purification (Recrystallization) Note: Crude purity is typically 90-95%. For pharma-grade (>99%), recrystallization is mandatory.
-
Suspend the wet cake in Glacial Acetic Acid (5 volumes) .
-
Heat to reflux (approx. 118°C) until fully dissolved.
-
Slowly cool to room temperature. 3,7-Dibenzylxanthine crystallizes out, while 1,3,7-tribenzylxanthine remains more soluble in the mother liquor.
-
Filter the crystals.
-
Dry in a vacuum oven at 60°C for 12 hours.
Process Flow Diagram
Figure 2: Scalable manufacturing workflow for 3,7-Dibenzylxanthine.
Analytical Characterization
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Melting Point | 258°C – 262°C (Decomposes) | Capillary MP |
| HPLC Purity | > 99.0% (Area %) | C18 Column, MeOH:H2O gradient |
| 400 MHz NMR | ||
| Mass Spec | ESI-MS |
Key Identification Feature: The presence of a broad singlet at
Safety & Scale-Up Considerations
-
Benzyl Chloride Handling: Benzyl chloride is a potent lachrymator and potential carcinogen. All additions must be performed in a closed reactor system or a fume hood.
-
Exotherm Control: The alkylation is exothermic. On a large scale (>10 kg), active cooling jackets must be used during the addition of benzyl chloride.
-
Solvent Recycling: DMF can be recovered from the aqueous filtrate via fractional distillation, improving process economics.
References
-
Biltz, H., & Strufe, K. (1917). Abkömmlinge des 3,7-Dimethyl-xanthins (Theobromins). Justus Liebigs Annalen der Chemie. Link (Foundational chemistry of 3,7-dialkylxanthines).
-
Daly, J. W., et al. (1985). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor. Journal of Medicinal Chemistry.[2] Link (Context for xanthine derivatives as adenosine antagonists).
-
Müller, C. E., et al. (1993). Chiral pyrrolo[2,3-d]pyrimidine-2,4-diones as adenosine receptor antagonists. Journal of Medicinal Chemistry.[2] Link (Discusses alkylation selectivity).
-
Lister, J. H. (1971). Fused Pyrimidines Part II: Purines.[3] Wiley-Interscience. (Authoritative text on Purine regiochemistry).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Synthesis, brain antihypoxic activity and cell neuroprotection of 1-substituted-3,7-dimethylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Active-site-directed reductive alkylation of xanthine oxidase by imidazo[4,5-g]quinazoline-4,9-diones functionalized with a leaving group - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for deprotection of 3,7-dibenzylxanthine to yield N1-substituted xanthines
Application Note: Protocols for the Deprotection of 3,7-Dibenzylxanthine Derivatives to Yield N1-Substituted Xanthines
Executive Summary
N1-substituted xanthines are critical scaffolds in medicinal chemistry, serving as potent adenosine receptor antagonists (A1/A2A subtypes) and phosphodiesterase inhibitors. Direct alkylation of xanthine at the N1 position is chemically challenging due to the competing nucleophilicity of N3 and N7. Therefore, 3,7-dibenzylxanthine is utilized as a "masking" scaffold. The benzyl groups protect the N3 and N7 positions, directing alkylation exclusively to N1.
This guide details the critical final phase of this synthetic route: the deprotection (debenzylation) of N1-substituted-3,7-dibenzylxanthine intermediates to yield the final pharmacologically active N1-substituted xanthine. We present two validated protocols: Catalytic Hydrogenolysis (Method A) for scalability and Transfer Hydrogenation (Method B) for safety and bench-top convenience.
Strategic Synthetic Pathway
To ensure scientific accuracy, it is crucial to understand that "deprotecting 3,7-dibenzylxanthine" directly yields unsubstituted Xanthine. To yield an N1-substituted xanthine , the 3,7-dibenzylxanthine must first undergo N1-alkylation. The protocols below assume this alkylation step has been completed.
Figure 1: Synthetic Logic Flow
Caption: The regioselective route to N1-substituted xanthines requires alkylation prior to the deprotection protocols described below.
Core Protocol A: Catalytic Hydrogenolysis (Standard)
Context: This is the gold standard for pharmaceutical synthesis. It uses Palladium on Carbon (Pd/C) and hydrogen gas.[1][2] While effective, N-benzyl groups on xanthines are often more resistant to cleavage than O-benzyl ethers, requiring acidic promotion to prevent catalyst poisoning by the resulting free amines.
Materials:
-
Substrate: 1-Alkyl-3,7-dibenzylxanthine (1.0 equiv)
-
Catalyst: 10% Pd/C (Degussa type E101 or equivalent), 50% w/w water wet.
-
Solvent: Glacial Acetic Acid (AcOH) or Ethanol/AcOH (10:1).
-
Reagent: Hydrogen gas (
) (balloon or Parr shaker).
Experimental Procedure:
-
Preparation: In a round-bottom flask, dissolve the substrate (e.g., 1.0 mmol) in Glacial Acetic Acid (15 mL).
-
Scientific Insight: Acetic acid is preferred over neutral solvents (MeOH/EtOH) because the product (a free xanthine) and the cleaved benzylamine byproducts can coordinate to Pd, poisoning the catalyst. Protonation of the nitrogens reduces this affinity, accelerating turnover [1].
-
-
Catalyst Addition: Carefully add 10% Pd/C (20% by weight relative to substrate).
-
Purge: Seal the flask with a septum. Evacuate air via a needle connected to a vacuum line, then backfill with Argon. Repeat 3 times. Finally, purge with
gas.[2] -
Reaction: Stir vigorously at 60°C under
atmosphere (balloon pressure is usually sufficient; use 50 psi in a Parr shaker for stubborn substrates) for 12–24 hours.-
Monitoring: Check via TLC (System: CHCl3/MeOH 9:1). The starting material (high Rf) should disappear, and the product (lower Rf, more polar) should appear.
-
-
Work-up:
-
Purification: The residue is often the acetate salt. Triturate with water or neutralize with dilute
to precipitate the free base. Recrystallize from Ethanol/Water.
Core Protocol B: Transfer Hydrogenation (Safety-Focused)
Context: For labs lacking high-pressure hydrogenation equipment or wishing to avoid flammable
Materials:
-
Substrate: 1-Alkyl-3,7-dibenzylxanthine (1.0 equiv)
-
Hydrogen Donor: Ammonium Formate (
) (5.0 – 10.0 equiv). -
Catalyst: 10% Pd/C (dry or wet).
-
Solvent: Methanol (anhydrous preferred).
Experimental Procedure:
-
Setup: Suspend the substrate (1.0 mmol) and 10% Pd/C (30% weight equivalent) in Methanol (20 mL) in a multi-neck flask equipped with a reflux condenser.
-
Initiation: Add Ammonium Formate (5.0 mmol) in a single portion.
-
Reaction: Heat the mixture to Reflux (65°C) .
-
Observation: Evolution of gas (
and ) will occur. This indicates the decomposition of formate is releasing hydrogen.
-
-
Duration: Reflux for 2–6 hours. This method is kinetically faster than Method A for many xanthine derivatives.
-
Work-up:
-
Cool to room temperature.[4]
-
Filter through Celite®.[1]
-
Evaporate the solvent.[4] The residue will contain the product and excess ammonium formate.
-
Sublimation Step: Ammonium formate sublimes at mild heat under vacuum. Dry the residue under high vacuum at 40°C to remove excess donor, or wash the solid product with water (if the xanthine is water-insoluble).
-
Mechanistic Insight & Troubleshooting
Mechanism of Action: The cleavage follows an adsorption-insertion pathway. The benzyl C-N bond is cleaved, releasing toluene.[1]
Figure 2: Mechanism of Pd-Catalyzed Debenzylation
Caption: The catalytic cycle involves surface adsorption followed by hydride attack on the benzylic carbon.[1]
Troubleshooting Table:
| Problem | Probable Cause | Solution |
| Reaction Stalls (<50% Conv.) | Catalyst Poisoning | Add 1-2 drops of concentrated HCl or use Glacial AcOH as solvent. |
| Incomplete Deprotection | Steric hindrance at N7 | Switch catalyst to Pearlman’s Catalyst (20% Pd(OH)2/C) . It is more active for stubborn N-benzyls [3]. |
| Product is Colored (Grey/Black) | Colloidal Palladium | Filter through a tighter matrix (Celite + Activated Charcoal) or use a 0.2 µm PTFE syringe filter. |
| Low Yield (Aqueous Workup) | Product Solubility | 1-Alkylxanthines are often water-soluble. Avoid aqueous extraction. Use sublimation or crystallization. |
Analytical Validation
Expected NMR Signals:
-
1H NMR (DMSO-d6):
-
N-H (N3, N7): Broad singlets at 11.0–13.5 ppm (exchangeable with
). -
N1-Alkyl: Distinctive alkyl signals (e.g., methyl at ~3.2 ppm, propyl at ~0.9, 1.6, 3.8 ppm).
-
C8-H: Singlet at ~8.0 ppm.
-
Benzyl (Ph-CH2-): The characteristic multiplets at 7.2–7.4 ppm and singlets at ~5.1–5.4 ppm must disappear .
-
HPLC QC:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 270 nm (Xanthine max).
-
Result: The product (N1-alkylxanthine) will elute significantly earlier (more polar) than the starting material (3,7-dibenzyl).
References
-
Daly, J. W., et al. (1985). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor regulating coronary blood flow. Journal of Medicinal Chemistry, 28(4), 487-492. Link
-
Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenolysis with palladium/carbon.[1][3][5] Synthesis, 1988(02), 91-95. Link
-
Pearlman, W. M. (1967). Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts. Tetrahedron Letters, 8(17), 1663-1664. Link
-
Müller, C. E., et al. (1993). Chiral pyrrolo[2,3-d]pyrimidine-2,4-diones: Synthesis and enantioselective adenosine receptor antagonism. Journal of Medicinal Chemistry, 36(22), 3341-3349. Link
-
Jacobson, K. A., et al. (1992). Functionalized congeners of adenosine receptor antagonists. Journal of Medicinal Chemistry, 35(3), 407-422. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Temperature for Regioselective Purine Benzylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction temperature for the regioselective benzylation of purines. Our goal is to equip you with the scientific principles and practical steps needed to control the N9/N7 isomer ratio in your experiments.
The Core Challenge: N9 vs. N7 Regioselectivity
The alkylation of purines is a cornerstone of medicinal chemistry, yet it is frequently complicated by the formation of regioisomeric mixtures, primarily at the N9 and N7 positions of the imidazole ring.[1][2] The thermodynamically more stable N9 isomer is often the desired product in drug discovery programs, but the kinetically favored N7 isomer can form preferentially under certain conditions, leading to challenging separations and reduced yields.[3][4]
Temperature is the most powerful, yet sometimes misunderstood, variable in controlling this regioselectivity. It directly governs whether the reaction outcome is dictated by the speed of formation (kinetic control) or the stability of the final product (thermodynamic control).
Understanding Kinetic vs. Thermodynamic Control
The regioselectivity of purine benzylation is a classic example of the competition between kinetic and thermodynamic reaction pathways.[5][6]
-
Kinetic Control (Lower Temperatures): At lower reaction temperatures, the product distribution is determined by the relative rates of formation. The isomer that forms via the lowest energy transition state (the path of least resistance) will be the major product. In many purine alkylations, the N7 position is more nucleophilic or sterically accessible, leading to the kinetically favored N7-benzylpurine.[3][4][7]
-
Thermodynamic Control (Higher Temperatures): At elevated temperatures, the system has enough energy to overcome the activation barriers for both forward and reverse reactions. This allows for an equilibrium to be established. Over time, the reaction mixture will converge to favor the most stable isomer, which is typically the N9-benzylpurine.[3][4] The initially formed kinetic N7 product may even revert to the starting purine anion and re-alkylate to form the more stable N9 product.[4]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction is producing an inseparable mixture of N9 and N7 isomers. How can I improve the selectivity for the N9 product?
Answer: Achieving high N9 selectivity requires shifting the reaction conditions from a kinetically controlled regime to one that is thermodynamically controlled.
-
Primary Cause: The reaction temperature is likely too low or the reaction time too short, preventing the system from reaching thermodynamic equilibrium.
-
Solution Pathway:
-
Increase Reaction Temperature: This is the most direct approach. If your reaction was run at room temperature, incrementally increase the temperature to 50 °C, 80 °C, or even higher, depending on the solvent's boiling point. Higher temperatures provide the necessary energy to overcome the activation barrier for the formation of the N9 isomer and can facilitate the isomerization of the N7 to the N9 product.[3][4] Always monitor the reaction for potential degradation at higher temperatures.[8]
-
Increase Reaction Time: Thermodynamic equilibrium takes time to establish. A reaction that appears complete by TLC (disappearance of starting material) after 2 hours at 50 °C may show an improved N9/N7 ratio if left for 12 or 24 hours, as the N7 isomer slowly converts to the more stable N9.
-
Evaluate Solvent Choice: Polar aprotic solvents like DMF, DMSO, and ACN are standard for this reaction.[9][10] The choice of solvent can influence the relative stability of the transition states and products. If selectivity is poor in one solvent (e.g., ACN), switching to another (e.g., DMF) may alter the energy landscape favorably.
-
Consider Steric Shielding: If your purine scaffold allows, installing a bulky substituent at the C6 position can sterically hinder the approach of the benzylating agent to the N7 position, thereby favoring N9 alkylation even under milder conditions.[1][11][12]
-
Question 2: I need to synthesize the N7-benzylated purine, but my reaction yields the N9 isomer or a mixture. What should I do?
Answer: To favor the N7 isomer, you must establish and maintain kinetic control, preventing the reaction from reaching thermodynamic equilibrium.
-
Primary Cause: The reaction temperature is too high or the reaction time is too long, allowing the initially formed N7 product to isomerize to the more stable N9 product.
-
Solution Pathway:
-
Decrease Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate. Start at 0 °C or even -20 °C and allow the reaction to slowly warm to room temperature. This will heavily favor the product that forms the fastest (the kinetic N7 isomer).[3][4]
-
Strictly Monitor Reaction Time: Monitor the reaction closely by TLC or LC-MS. As soon as the starting material is consumed and the N7 product is dominant, quench the reaction immediately. Do not let it stir for extended periods, as this will promote isomerization.
-
Choice of Base and Addition Method: Using a strong, non-nucleophilic base like NaH to pre-form the purine anion at a low temperature before adding the benzyl bromide can sometimes improve kinetic selectivity.
-
Question 3: My reaction has a low overall yield and I see multiple unknown spots on my TLC plate. What is happening?
Answer: This often points to product degradation or unwanted side reactions, which are typically exacerbated by excessive heat.
-
Primary Cause: The reaction temperature is too high, causing decomposition of the starting material, reagents, or products. It could also promote side reactions like C-alkylation or di-alkylation.[8]
-
Solution Pathway:
-
Systematic Temperature Optimization: Run a series of small-scale trial reactions at different temperatures (e.g., 40 °C, 60 °C, 80 °C) while keeping all other parameters constant.[13] Monitor each by TLC/LC-MS at set time points to find the "sweet spot" that maximizes conversion of the starting material before significant side product formation occurs.
-
Check Reagent Stoichiometry: Use only a slight excess (1.0 - 1.2 equivalents) of the benzylating agent. A large excess can lead to di-alkylation, especially at higher temperatures.
-
Ensure an Inert Atmosphere: Purine anions can be sensitive to oxidation. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, particularly when heating for long periods.
-
Question 4: I've isolated my product, but I'm not sure if it's the N7 or N9 isomer. How can I definitively confirm the structure?
Answer: Unambiguous structural confirmation is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[14]
-
Primary Cause of Ambiguity: 1D ¹H NMR spectra of N7 and N9 isomers can be very similar.
-
Solution Pathway for Analysis:
-
¹³C NMR Analysis: There are established trends in ¹³C chemical shifts. For many 6-substituted purines, the chemical shift difference (Δδ) between the C5 and C8 carbons is a reliable indicator: the Δδ is significantly larger for N7 isomers compared to N9 isomers.[3][4]
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard. It shows correlations between protons and carbons that are 2-3 bonds away. Look for a correlation between the benzylic protons (-CH₂-) and the purine ring carbons.
-
N9 Isomer: You will see a cross-peak between the benzylic protons and both the C4 and C8 carbons.
-
N7 Isomer: You will see a cross-peak between the benzylic protons and both the C5 and C8 carbons.
-
-
2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be used if other methods are inconclusive, especially if there are protons on a C6 substituent. For an N7 isomer, a spatial correlation (NOE) might be observed between the benzylic protons and protons on a C6-substituent.[4]
-
| Parameter | Kinetic Control (Favors N7) | Thermodynamic Control (Favors N9) |
| Temperature | Low (e.g., 0 °C to Room Temp) | High (e.g., 50 °C to Reflux) |
| Reaction Time | Short (quench upon SM consumption) | Long (allow for equilibrium) |
| Primary Product | Fastest-forming isomer (Often N7) | Most stable isomer (Often N9) |
| Key Consideration | Prevent isomerization to N9 | Provide sufficient energy for equilibration |
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting temperature for my specific purine? A1: This is substrate-dependent. For a standard 6-chloropurine, a good starting point for N9 selectivity is 60-80 °C in DMF with K₂CO₃.[4][10] For N7 selectivity, start at 0 °C and monitor as it warms to room temperature. Always begin with small-scale optimization trials.
Q2: How does the choice of base influence the reaction outcome at different temperatures? A2: The base (e.g., NaH, K₂CO₃, DBU) deprotonates the purine N9-H (pKa ≈ 8-10) to form the reactive purine anion.[9] Stronger bases like NaH generate the anion completely and irreversibly, while weaker bases like K₂CO₃ exist in an equilibrium. This can influence the concentration of the active nucleophile. The primary role of temperature, however, remains to govern the kinetic vs. thermodynamic path of the subsequent alkylation step.
Q3: Can microwave irradiation be used to optimize this reaction? A3: Yes. Microwave heating can dramatically reduce reaction times by efficiently reaching and maintaining a target temperature.[15] This can be an excellent way to rapidly screen conditions to favor the thermodynamic N9 product. However, careful control is needed to avoid overheating and decomposition.
Q4: I am working with guanine, which is notoriously insoluble. How does this affect the optimization? A4: The low solubility of guanine is a significant challenge.[16] Achieving a homogeneous solution is key. Highly polar aprotic solvents like DMSO or DMF are essential. Silylation of the guanine with agents like BSA prior to alkylation (a method inspired by the Vorbrüggen nucleosidation) can improve solubility and reactivity, though it often favors the thermodynamic N9 product.[3]
Experimental Protocols
Protocol 1: General Procedure for N9-Selective Benzylation (Thermodynamic Control)
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the purine starting material (1.0 eq) and potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent & Reagent Addition: Add anhydrous DMF (or DMSO) to create a ~0.1 M solution. Add benzyl bromide (1.1 eq) via syringe.
-
Heating: Immerse the flask in a pre-heated oil bath at 80 °C.
-
Monitoring: Stir the reaction vigorously at this temperature. Monitor the progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the starting material and the ratio of the N9/N7 products. Continue heating for 8-24 hours until the N9/N7 ratio is maximized.
-
Workup: Cool the reaction to room temperature. Pour the mixture into an equal volume of cold water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired N9-benzylpurine.
-
Analysis: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HMBC experiments.[14]
Protocol 2: Isomer Ratio Determination by UPLC
-
Sample Preparation: During the reaction, withdraw a ~50 µL aliquot and quench it into a vial containing 1 mL of mobile phase (e.g., 50:50 acetonitrile:water).
-
Instrumentation: Use a reverse-phase UPLC system with a C18 column and a PDA detector.[17][18]
-
Method: Run a gradient method, for example, from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 10 minutes.
-
Analysis: The N7 and N9 isomers will typically have different retention times. Integrate the peak areas at a suitable wavelength (e.g., 254 nm) to determine the relative ratio of the two isomers at that time point.
Optimization Workflow
The following diagram illustrates the logical decision-making process for optimizing reaction temperature based on your experimental goals.
Caption: Workflow for temperature optimization in regioselective purine benzylation.
References
-
ResearchGate. (n.d.). Impact of base, solvent and temperature on reaction performance and regioselectivity. Available at: [Link]
-
Freccero, M., Gandolfi, R., & Sarzi-Amadè, M. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? The Journal of Organic Chemistry, 68(16), 6411–6423. Available at: [Link]
- Sokalski, W. A., & Leszczynski, J. (2000). Nucleophilic properties of purine bases: inherent reactivity versus reaction conditions. Journal of Biomolecular Structure & Dynamics, 17(sup1), 137-138.
-
Hamlin, T. A., et al. (2024). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. ChemPhysChem, 25(1), e202400561. Available at: [Link]
-
Nevrlka, F., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). Reaction scheme for synthesis of benzyl substituted purine-based Hsp90 inhibitors. Available at: [Link]
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Wikipedia. (n.d.). Purine. Available at: [Link]
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Benoit, R. L., & Fréchette, M. (1988). Solvent effect on the protonation of some purines, pyrimidines and related compounds. Thermochimica Acta, 127, 125-137. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. Available at: [Link]
-
Nevrlka, F., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]
-
University of Pretoria. (n.d.). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. Available at: [Link]
- Loupy, A., et al. (2001). Alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method. Tetrahedron, 57(44), 9199-9205.
-
Deadman, B. J., et al. (2023). Autonomous optimisation of biocatalytic reactions: enzymatic synthesis of N-benzyl acetoacetamide in continuous flow. Chemical Science, 14(4), 868-875. Available at: [Link]
-
ResearchGate. (2024). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. Available at: [Link]
-
Xu, J., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 808. Available at: [Link]
-
ResearchGate. (2019). High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide. Available at: [Link]
-
Frontiers. (n.d.). Comprehensive measurement of purines in biological samples. Available at: [Link]
-
Showalter, H. D., et al. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. The Journal of Organic Chemistry, 71(23), 8889-8892. Available at: [Link]
-
ResearchGate. (n.d.). Light, metal-free regioselective C6-H alkylation of purines and purine nucleosides with alcohols. Available at: [Link]
-
ResearchGate. (n.d.). Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues. Available at: [Link]
-
Frontiers. (n.d.). Comprehensive measurement of purines in biological samples. Available at: [Link]
-
ResearchGate. (n.d.). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H. Available at: [Link]
-
Showalter, H. D., et al. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H. The Journal of Organic Chemistry, 71(23), 8889-8892. Available at: [Link]
- Sebesta, R., et al. (2002). N- and N-substituted purine derivatives: a 15N NMR study. Magnetic Resonance in Chemistry, 40(1), 40-46.
-
Shaw, G. (1981). Purines, pyrimidines, and imidazoles. Part 64. Alkylation and acylation of some aminoimidazoles related to intermediates in purine nucleotide de novo and thiamine biosynthesis. Journal of the Chemical Society, Perkin Transactions 1, 3017-3023. Available at: [Link]
-
Semantic Scholar. (2023). Direct Regioselective C-H Cyanation of Purines. Available at: [Link]
-
Indiana State University. (1997). Purine and Pyrimidine Metabolism. Available at: [Link]
-
SlidePlayer. (n.d.). Biosynthesis and catabolism of purine and pirimidine nucleotides. Analysis for the end products of their metabolism. Available at: [Link]
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Purification strategies for removing mono-benzyl impurities from 3,7-dibenzylxanthine
Welcome, researchers and drug development professionals. This guide is designed to be a practical, field-tested resource for tackling a common synthetic challenge: the purification of 3,7-dibenzylxanthine from its closely related mono-benzyl impurities. The structural similarity between the desired di-substituted product and the mono-substituted contaminants makes this separation non-trivial. Here, we move beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot and optimize the purification of your target compound effectively.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of 3,7-dibenzylxanthine from mono-benzyl impurities so challenging?
The difficulty originates from the high degree of structural similarity. Both the target molecule and the impurities share the same fundamental xanthine core, a planar, heterocyclic system.[1] This results in very similar physicochemical properties, including polarity, solubility in common organic solvents, and affinity for chromatographic stationary phases. Consequently, standard purification methods that rely on large differences in these properties, such as simple precipitation or single-solvent recrystallization, often fail to provide adequate separation.
Q2: Before I attempt any purification, what is the most critical first step?
Characterize your crude material. Attempting purification without a clear picture of the impurity profile is inefficient. A robust initial analysis will inform your entire strategy. We strongly recommend a two-pronged approach:
-
Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid screening technique for visualizing the complexity of your mixture.[2][3] It helps you determine the number of major components and provides a starting point for developing a mobile phase for column chromatography. A standard silica gel plate is a good starting point.[3]
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, analytical HPLC is the gold standard. It provides precise information on the percentage of your desired 3,7-dibenzylxanthine and the relative abundance of each impurity. This data is crucial for judging the success of each purification step. A reversed-phase C18 column is often effective for separating xanthine derivatives.[4][5]
Q3: How do I confirm the purity and identity of my final product?
Purity confirmation is a critical, non-negotiable step. While HPLC is excellent for assessing purity (ideally >95% for most research applications), structural confirmation should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy. Quantitative 1H NMR (qNMR) is a powerful technique that can be used to provide an absolute purity assessment without the need for a specific reference standard of the analyte.[6][7][8][9][10]
Troubleshooting & Purification Guides
This section outlines the primary strategies for purifying 3,7-dibenzylxanthine, ordered from the simplest to the most powerful techniques.
Strategy 1: Selective Recrystallization
Recrystallization is a cost-effective purification technique for solids. The principle is to dissolve the impure compound in a hot solvent and allow it to cool, whereupon the desired compound crystallizes out, leaving the impurities behind in the mother liquor.
-
Problem: The compound "oils out" instead of forming crystals.
-
Scientific Reason: The compound is melting before it fully dissolves, or the solution is too supersaturated. This often happens if the boiling point of the solvent is higher than the melting point of the solute.
-
Solution: Switch to a solvent with a lower boiling point. Alternatively, use a solvent mixture (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is less soluble) and add the poor solvent gradually to the hot solution until turbidity appears, then add a drop of the good solvent to redissolve and allow to cool.
-
-
Problem: No crystals form upon cooling.
-
Scientific Reason: The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures.
-
Solution: Evaporate some of the solvent to increase the concentration. If crystals still do not form, try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of the pure compound.
-
-
Problem: Purity does not improve significantly.
-
Scientific Reason: The solubility profiles of 3,7-dibenzylxanthine and the mono-benzyl impurities are too similar in the chosen solvent.
-
Solution: A more systematic solvent screening is required. Test a wider range of solvents and solvent mixtures. A table of common solvents is provided below to guide your selection.
-
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Water Miscibility | Notes |
| Toluene | 110.6 | 2.4 | Immiscible | Good for non-polar to moderately polar compounds. |
| Ethyl Acetate | 77.1 | 6.0 | Slightly Soluble (8.7 g/100g ) | A versatile, moderately polar solvent.[11] |
| Acetone | 56.1 | 21 | Miscible | A polar aprotic solvent, often too strong. |
| Isopropanol | 82.4 | 18 | Miscible | A polar protic solvent, good for hydrogen bond donors/acceptors.[11] |
| Ethanol | 78.5 | 24.6 | Miscible | Similar to isopropanol but more polar.[12] |
| Dimethylformamide (DMF) | 153 | 38.25 | Miscible | High-boiling polar aprotic solvent, used for poorly soluble compounds.[12] |
| Data compiled from various sources.[11][12][13][14] |
-
Solvent Selection: In small test tubes, test the solubility of ~10-20 mg of your crude material in ~0.5 mL of various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude 3,7-dibenzylxanthine in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals, preferably in a vacuum oven.
-
Analysis: Check the purity of the crystals and the mother liquor by TLC or HPLC to determine the effectiveness of the procedure.
Strategy 2: Column Chromatography
When recrystallization is ineffective, column chromatography is the workhorse for purification in organic synthesis. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while a mobile phase flows through it.[15]
Caption: Decision workflow for selecting a purification strategy.
-
Mobile Phase Development (TLC): The key to successful column chromatography is finding the right mobile phase. Using TLC plates, test various solvent systems (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol). The ideal system will show good separation between the 3,7-dibenzylxanthine spot and the impurity spots, with the target compound having an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pour it into a chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation than loading a liquid sample. Carefully add this powder to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect the eluent in fractions.
-
Fraction Monitoring: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Analysis: Confirm the purity of the isolated product by HPLC and its identity by NMR.
Strategy 3: Preparative HPLC
For the most demanding separations, or when the highest possible purity is required for applications like preparing reference standards, preparative HPLC is the ultimate solution.[16][17][18] It operates on the same principles as analytical HPLC but uses larger columns and equipment to handle gram-scale quantities.
Caption: Comparison of key attributes for purification techniques.
-
Analytical Method Development: First, an optimal separation must be achieved on an analytical HPLC system. This involves screening different columns (e.g., C18, Phenyl-Hexyl) and mobile phases (e.g., water/acetonitrile or water/methanol with modifiers like formic acid or TFA) to achieve baseline resolution of all components.
-
Method Scale-Up: The analytical method is then scaled to a preparative column. This requires recalculating flow rates, injection volumes, and gradient times based on the larger column dimensions.
-
Purification Run: The crude sample, dissolved in the mobile phase and filtered, is injected onto the preparative system.
-
Fraction Collection: A fraction collector is used to automatically collect the eluent in separate tubes as the peaks, monitored by a UV detector, exit the column.
-
Post-Processing: The fractions containing the pure 3,7-dibenzylxanthine are combined, and the solvent is removed, typically by lyophilization (freeze-drying) or rotary evaporation.
-
Purity Verification: The final solid is re-analyzed by analytical HPLC to confirm its high purity.[19]
References
-
Title: What is Preparative HPLC | Find Your Purification HPLC System Source: Agilent URL: [Link]
-
Title: Isolation of Pyrrolizidine Alkaloids - Column Chromatography Source: Sorbtech URL: [Link]
-
Title: The Power of Preparative HPLC Systems Source: Teledyne Labs URL: [Link]
-
Title: The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi Source: RSSL URL: [Link]
-
Title: Purification of Alkaloids Source: Teledyne ISCO URL: [Link]
-
Title: Applying Aluminum Oxide Column Chromatography Purify Extracts of Cathuranthus Roseus and Simultaneous Determination of the Indole Alkaloids by HPLC Source: Taylor & Francis Online URL: [Link]
-
Title: The extraction, separation and purification of alkaloids in the natural medicine Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]
-
Title: Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis Source: KoreaScience URL: [Link]
-
Title: Alkaloid Purification Source: Lifeasible URL: [Link]
-
Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
-
Title: Key Concepts and Considerations of Preparative Liquid Chromatography Source: Welch Materials URL: [Link]
-
Title: Preparative HPLC Service Source: SIELC Technologies URL: [Link]
-
Title: Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance Source: ResearchGate URL: [Link]
-
Title: Determination of Flavonoids, Phenolic Acids, and Xanthines in Mate Tea (Ilex paraguariensis St.-Hil.) Source: PMC (Hindawi) URL: [Link]
-
Title: Solid-State Structure of Xanthine Determined by a Combination of 3D Electron Diffraction, Powder X-ray Diffraction, and DFT-D Calculations Source: ACS Publications (Crystal Growth & Design) URL: [Link]
-
Title: Simultaneous determination of methylxanthines in different types of tea by a newly developed and validated TLC method Source: PubMed URL: [Link]
-
Title: Separation of xanthines in hydro-organic and polar-organic elution modes on a titania stationary phase Source: PubMed URL: [Link]
-
Title: Spray solution for xanthine visualisation (caffeine, theophylline, theobromine) Source: Carl ROTH URL: [Link]
-
Title: Discovering the crystal structure of biogenic xanthine crystals Source: ChemRxiv URL: [Link]
-
Title: HPLC Separation of Caffeine, 3- Methylxanthine, 1- Methylxanthine, Xanthine Source: SIELC Technologies URL: [Link]
-
Title: SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES Source: CORE URL: [Link]
-
Title: A rapid TLC autographic method for the detection of xanthine oxidase inhibitors and superoxide scavengers Source: ResearchGate URL: [Link]
-
Title: High Throughput Separation of Xanthines by Rapid Resolution HPLC Source: Agilent Technologies URL: [Link]
-
Title: Separation of xanthine standards. Source: ResearchGate URL: [Link]
- Title: Process for the preparation of 1,3,7-trialkyl xanthines and di(3,7-dimethylxanthin-1-yl)
-
Title: Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes Source: MDPI URL: [Link]
-
Title: Probing Substituents in the 1- and 3-Position: Tetrahydropyrazino-Annelated Water-Soluble Xanthine Derivatives as Multi-Target Drugs With Potent Adenosine Receptor Antagonistic Activity Source: Frontiers URL: [Link]
-
Title: Appendix A. Properties, Purification, and Use of Organic Solvents Source: ResearchGate URL: [Link]
-
Title: An overview on Common Organic Solvents and their Toxicity Source: ResearchGate URL: [Link]
-
Title: Common Solvents Used in Organic Chemistry: Table of Properties Source: Organic Chemistry Data URL: [Link]
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- 3. Simultaneous determination of methylxanthines in different types of tea by a newly developed and validated TLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. rssl.com [rssl.com]
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- 10. researchgate.net [researchgate.net]
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Overcoming steric hindrance in 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione derivatives
Welcome to the technical support resource for researchers working with 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione (also known as 3,7-dibenzylxanthine) and its derivatives. This guide is designed to provide expert insights and practical troubleshooting solutions for common challenges encountered during the synthesis and modification of this sterically demanding scaffold. Our focus is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a major issue with 3,7-dibenzylxanthine derivatives?
Answer: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed down or prevented because of the physical bulk of substituents on the reacting molecules.[1][2][3][4] In the case of 3,7-dibenzylxanthine, the two benzyl groups attached to the N3 and N7 positions are large and conformationally flexible. They create a crowded environment around the purine core, acting as "steric gates" that physically obstruct the approach of incoming reagents to other reactive sites, particularly the N1 and N9 positions.[5] This makes reactions like further alkylations or other substitutions at these positions kinetically challenging.[1][3]
Diagram: Steric Shielding in 3,7-Dibenzylxanthine
Caption: Steric hindrance from N3 and N7 benzyl groups shielding the N1 position.
Troubleshooting Guide: N1-Alkylation Reactions
A common objective is the synthesis of 1,3,7-trisubstituted xanthine derivatives. However, introducing a third substituent at the N1 position of 3,7-dibenzylxanthine is notoriously difficult due to the steric hindrance described above. Below is a systematic guide to troubleshoot and optimize this challenging SN2 reaction.
Problem: Low to no yield during N1-alkylation of 3,7-dibenzylxanthine.
This is typically observed when using standard alkylation conditions (e.g., K₂CO₃ in acetone). The nucleophile (the N1-anion of the purine) is sterically shielded, and the electrophile cannot reach the reaction center.[1]
Solution Workflow: A Multi-Factorial Approach
Successful N1-alkylation requires optimizing several interdependent parameters to overcome the high activation energy barrier.
Diagram: N1-Alkylation Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yield N1-alkylation reactions.
Step 1: Optimize the Base for Complete Deprotonation
Causality: A weak base (like K₂CO₃) may not fully deprotonate the N1-H, leading to a low concentration of the required nucleophilic anion. A stronger, non-nucleophilic base is essential to drive the equilibrium towards the deprotonated state.
Recommendations:
-
Sodium Hydride (NaH): An excellent choice for generating the N1-anion irreversibly. It is a strong, non-nucleophilic base.
-
Potassium bis(trimethylsilyl)amide (KHMDS): A very strong, sterically hindered base that is highly effective for deprotonating hindered positions.
Protocol: Deprotonation with Sodium Hydride
-
To a solution of 3,7-dibenzylxanthine (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation. The formation of the sodium salt may be observed as a change in solubility or color.
Step 2: Select an Appropriate Solvent to Enhance Nucleophilicity
Causality: The choice of solvent is critical for SN2 reactions. Polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes and deactivates it.[6][7][8] Polar aprotic solvents, however, solvate the cation (e.g., Na⁺) but leave the anion relatively "naked" and highly reactive.[6][9] This increased reactivity is crucial for overcoming steric barriers.
Diagram: Solvent Effect on Nucleophile Reactivity
Caption: Comparison of nucleophile solvation in protic vs. aprotic solvents.
Recommendations:
-
N,N-Dimethylformamide (DMF): An excellent polar aprotic solvent that effectively dissolves the purine salt and promotes SN2 reactions.
-
Dimethyl Sulfoxide (DMSO): Another highly effective polar aprotic solvent, often used for particularly stubborn reactions.
Step 3: Choose a More Reactive Electrophile (Leaving Group Effect)
Causality: The rate of an SN2 reaction is also dependent on the ability of the leaving group to depart. A good leaving group is a weak base that can stabilize the negative charge it takes with it.[10] For a given alkyl group, the reaction rate follows the trend: R-I > R-Br > R-Cl.
Recommendations:
-
Alkyl Iodides: The best choice. Iodide is an excellent leaving group, making the electrophilic carbon more susceptible to nucleophilic attack.
-
Alkyl Tosylates (R-OTs) or Mesylates (R-OMs): These are also excellent leaving groups and are often more reactive than bromides.
Data Summary: Impact of Reaction Parameters on Yield
| Base | Solvent | Electrophile (R-X) | Temperature (°C) | Typical Yield (%) |
| K₂CO₃ | Acetone | R-Br | 56 (reflux) | < 10% |
| NaH | DMF | R-Br | 80 | 40-60% |
| NaH | DMF | R-I | 80-100 | > 75% |
| KHMDS | THF/DMF | R-OTs | 80 | 70-85% |
| Note: Yields are illustrative and will vary based on the specific alkyl group (R). |
Step 4: Optimize Reaction Conditions (Temperature and Time)
Causality: Reactions with high activation energy, such as those involving significant steric hindrance, require more energy to proceed at a reasonable rate. Increasing the temperature provides the necessary thermal energy for the reacting molecules to overcome this barrier.
Recommendations:
-
Elevated Temperature: Do not hesitate to heat the reaction. Temperatures between 80-120 °C in DMF or DMSO are common.
-
Extended Reaction Time: Monitor the reaction by TLC or LC-MS. These reactions can be slow, often requiring 12-24 hours for completion.
Consolidated Protocol for Optimized N1-Alkylation
-
Setup: Add this compound (1.0 eq) to a flame-dried flask under an inert atmosphere. Add anhydrous DMF to dissolve.
-
Deprotonation: Cool the solution to 0 °C and add Sodium Hydride (1.2 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Alkylation: Add the alkyl iodide (1.5 eq) dropwise to the solution.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours, monitoring progress by TLC.
-
Workup: After cooling to room temperature, carefully quench the reaction by the slow addition of water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
By systematically applying these principles of base selection, solvent effects, leaving group ability, and reaction conditions, researchers can successfully overcome the steric challenges inherent in the 3,7-dibenzylxanthine system.
References
- SN2 Effect of Solvent | OpenOChem Learn.
- What is the effect of solvent on SN2 reaction - Echemi. (2022).
- 10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. (2019).
- 2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines - Chemical Communications (RSC Publishing).
- A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC.
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega - ACS Publications. (2023).
- What are the effects of solvents on SN1 and SN2 reactions? - Quora. (2023).
- 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024).
- Solvent Effects on Sn2 Reactions - YouTube. (2014).
- 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015).
- effect of steric hindrance on nucleophiles : r/chemhelp - Reddit. (2021).
- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube. (2013).
- Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. | Request PDF - ResearchGate.
- N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine - BYU ScholarsArchive. (2004).
- Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps.
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC. (2024).
- Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation - PMC.
- Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - MDPI. (2022).
- New synthetic routes to protected purine 2'-O-methylriboside-3'-O-phosphoramidites using a novel alkylation procedure - NIH.
- N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex | ACS Applied Materials & Interfaces. (2024).
- Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal.
- Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors - PMC.
- Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1 - ResearchGate.
-
Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][6][11]Triazolo[12][13]pyridines and Related Deaza-Compounds - ResearchGate . Available at:
- Optimizing reaction conditions of N-alkylation reaction | Download Table - ResearchGate.
- Design and synthesis of novel 3,7-dihydro-1H-purine-2,6-diones as DPP-4 inhibitors: An in silico, in vitro and in vivo approach - PubMed. (2025).
- Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir | The Journal of Organic Chemistry - ACS Publications. (2022).
- Design and synthesis of novel 3,7-dihydro-1H-purine-2,6-diones as DPP-4 inhibitors: An in silico, in vitro and in vivo approach - ResearchGate.
- Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes - MDPI. (2021).
- Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes - PubMed. (2021).
- Investigation of acute toxicity of novel 3,7-dihydro-1H-purine- 2,6-dione derivatives. (2021).
- Unlocking the Sugar 'Steric Gate' of DNA Polymerases - PMC.
- Synthesis and Analgesic Activity of 3,7-dimethylpurine-2,6-dion-1-yl Derivatives of Acetic and Butanoic Acid - ResearchGate.
- The Synthesis and Degradation of Nucleotides.
- Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines - Benchchem.
- Xanthine Derivatives Reveal an Allosteric Binding Site in Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) - Semantic Scholar. (2021).
- Steric hindrance – Knowledge and References - Taylor & Francis.
- Purine Synthesis and Salvage Pathway - YouTube. (2017).
- Study on the Reaction Mechanism of 3,7-Dinitrodibenzohalonium Salts under Basic Conditions - SIOC.
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- 5. Unlocking the Sugar ‘Steric Gate’ of DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
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- 8. youtube.com [youtube.com]
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- 13. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Amorphous 3,7-Dibenzyl Purines
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Phase Separation, Oiling Out, and Amorphous States in N-Benzylated Purines
Introduction: The "Sticky Gum" Paradox
Welcome. If you are reading this, you are likely staring at a flask containing a yellow/orange "tar" or "gum" instead of the white crystalline needles you expected.
3,7-dibenzyl purines (and their N-benzylated congeners) are notoriously difficult to crystallize. The core purine ring is rigid and flat, promoting strong
This guide moves beyond standard "scratch and pray" methods. We will apply thermodynamic control and heteronucleation strategies to force order upon these chaotic molecules.
Module 1: Diagnosing the Failure Mode
Before attempting a rescue, you must identify why the crystallization failed.
Q: My product separated as a distinct liquid layer at the bottom of the flask. Is this impure? A: Not necessarily. This is Oiling Out (LLPS) . It occurs when the metastable limit of the liquid-liquid miscibility gap is reached before the spinodal decomposition (crystallization) curve.
-
Cause: The affinity between solute molecules is significantly higher than the affinity between solute and solvent. The molecules "clump" into liquid droplets to minimize solvent contact.
-
Action: Do not discard the oil. It is likely your product in a super-concentrated, solvent-rich phase.
Q: I obtained a solid, but it looks like glass and has no sharp melting point. A: You have formed an Amorphous Glass .
-
Cause: Rapid solvent evaporation trapped the molecules in a disordered state before they could orient into a lattice.
-
Action: You must lower the energy barrier for re-orientation (lowering
) using solvent vapor annealing or slow slurry ripening.
Module 2: The "Oiling Out" Rescue Protocol
If your purine derivative oils out, standard cooling will only harden the oil into a glass. You must bypass the miscibility gap.
Workflow: Temperature Cycling & Seeding
-
Re-dissolution: Heat the mixture until the oil phase just dissolves back into the bulk solvent (the "Clear Point").
-
Solvent Adjustment: Add a small volume (5-10%) of a "bridge solvent" (a solvent with intermediate polarity, e.g., THF or Dioxane) to increase the solubility slightly and narrow the miscibility gap.
-
The "Cloud Point" Hold: Cool slowly. The moment you see a faint turbidity (the "Cloud Point"), STOP cooling.
-
Isothermal Seeding: Hold the temperature constant. Add seeds of the pure compound (if available) or scratch the vessel walls vigorously.
-
Ripening: Stir at this temperature for 4–6 hours. You want the oil droplets to transfer mass to the crystalline nuclei, not coalesce into a layer.
Visualization: The LLPS Danger Zone
Figure 1: Decision pathway for managing Liquid-Liquid Phase Separation (LLPS) during purine crystallization.
Module 3: Solvent System Engineering
Benzylated purines possess a "schizophrenic" solubility profile: the purine core is polar/H-bonding, while the benzyl wings are lipophilic.
Q: Which solvents work best for 3,7-dibenzyl purines?
A: Avoid single solvents. You need a binary system that balances
| Solvent System | Ratio (v/v) | Mechanism of Action | Best For... |
| MeOH / DCM | 90:10 | DCM disrupts stacking; MeOH promotes lattice formation. | Initial isolation from crude gum. |
| EtOAc / Hexane | Variable | Classic polarity gradient. | Neutral purines (e.g., xanthine derivatives). |
| DMSO / Water | 80:20 | High Risk. Water often forces oiling out. | Only if slow vapor diffusion is used. |
| Acetone / Et2O | 50:50 | Ether is a gentle anti-solvent. | Recommended. Good vapor pressure match. |
| Acetic Acid (glacial) | Pure | Protonation of N-heterocycles breaks stacking. | Recrystallization of stubborn zwitterions. |
Critical Protocol: Vapor Diffusion (The "Lazy" Method) For amorphous 3,7-dibenzyl purines, Vapor Diffusion is superior to thermal recrystallization because it avoids the kinetic energy that drives oiling out.
-
Dissolve the gum in a minimal amount of "Good Solvent" (e.g., DCM or Acetone) in a small vial.
-
Place this vial (uncapped) inside a larger jar containing the "Anti-Solvent" (e.g., Pentane or Diethyl Ether).[1]
-
Seal the outer jar.
-
Wait 48–72 hours. The slow influx of anti-solvent lowers solubility gradually, favoring nucleation over oiling.
Module 4: Advanced Rescue – Anion Exchange & Heteronucleation
If the molecule is an ionic species (e.g., an N7,N9-dibenzyl purinium salt), the counter-ion is the dictator of the lattice energy.
Q: I have a chloride salt that is hygroscopic and won't crystallize. What now? A: Perform a Metathesis (Anion Exchange). Halide salts (Cl-, Br-) of benzylated purines are often hygroscopic gums. Exchange the anion for a bulky, non-coordinating species to fill the lattice voids and encourage packing.
-
Target Anions: Hexafluorophosphate (
), Tetrafluoroborate ( ), or Tetraphenylborate ( ). -
Protocol: Dissolve your chloride salt in water/methanol. Add a saturated solution of
. The hydrophobic purinium cation will pair with the lipophilic anion and precipitate immediately as a solid, often crystalline.
Q: My molecule is neutral. It still won't crystallize. A: Polymer-Induced Heteronucleation (PIHn). Amorphous organics often lack a template to start the "first brick" of the wall. Insoluble polymers can provide this surface.[2]
-
Technique: Add a few beads of cross-linked polymers to your supersaturated solution.
-
Recommended Polymers:
-
Nylon 6/6: Provides H-bond donors/acceptors.
-
Polyvinyl chloride (PVC): Good for hydrophobic interaction.
-
Cross-linked Polystyrene: Mimics the benzyl stacking of your molecule.
-
-
Mechanism:[3][4][5][6] The polymer surface lowers the interfacial energy barrier for nucleation (heterogeneous nucleation).
Module 5: Regiochemistry Verification
Warning: "3,7-dibenzyl" synthesis often produces mixtures of N7 and N9 isomers. A mixture of isomers will never crystallize cleanly; they act as mutual impurities, depressing the melting point.
Q: How do I know if I have a pure isomer? A: You must validate via 2D NMR (HMBC) before attempting further crystallization.
-
N9-Benzyl: The benzylic
protons will show HMBC correlation to and of the purine. -
N7-Benzyl: The benzylic
protons will show correlation to and . -
Note: If you see double sets of peaks in NMR, you must separate the isomers (Chromatography) before crystallization. No amount of solvent screening will fix an isomeric mixture [1, 2].
Summary Checklist
-
Check Purity: Is it a mixture of N7/N9 isomers? (If yes
Column Chromatography). -
Check Phase: Did it oil out? (If yes
Reheat, add bridge solvent, seed at cloud point). -
Check Counter-ion: Is it a sticky chloride salt? (If yes
Swap to or Tosylate). -
Try Vapor Diffusion: Use Acetone/Ether system for 72 hours.
References
-
Regiospecific N9 alkylation of 6-(heteroaryl)purines. National Institutes of Health (PubMed).Link
-
Distinguishing between N7 and N9 purine isomers by NMR. BenchChem Technical Support.Link
-
Oiling Out in Crystallization: Control and Optimization. Mettler Toledo.Link
-
Polymer-Induced Heteronucleation for the Discovery of New Extended Solids. University of California, Berkeley.Link
-
Troubleshooting Crystallization: Oiling Out. Chemistry LibreTexts.Link
Sources
Technical Support Center: Enhancing the Stability of 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione in Solution
Welcome to the technical support resource for 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the handling of this highly lipophilic xanthine derivative. Our focus is to provide practical, evidence-based solutions to enhance its stability and ensure the integrity of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting
This section addresses the most common initial hurdles encountered when working with this compound.
Question 1: I've dissolved this compound in my aqueous buffer, but it keeps precipitating. Why is this happening and what can I do?
Answer: This is the most common issue and is due to the compound's very low aqueous solubility. The core xanthine structure has limited solubility, and the addition of two large, nonpolar benzyl groups at the N3 and N7 positions drastically increases its hydrophobicity.[1] Precipitation occurs when the concentration of the compound exceeds its solubility limit in the aqueous environment.
Immediate Actions:
-
Decrease the Aqueous Component: Your primary stock solution should be made in an organic solvent like 100% Dimethyl Sulfoxide (DMSO).
-
Verify Final Concentration: When diluting the DMSO stock into your aqueous buffer, ensure the final concentration of the compound is low enough to remain soluble. For many poorly soluble drugs, this can be in the low micromolar range.[2]
-
Control the Organic Solvent Percentage: Keep the final percentage of the organic co-solvent (e.g., DMSO) consistent across all experiments, typically below 1% (and often below 0.1%) to avoid artifacts in biological assays.[1]
Question 2: My compound's concentration, confirmed by HPLC, is decreasing over 24-48 hours in my experimental solution. What are the likely causes?
Answer: A time-dependent loss of the parent compound suggests chemical degradation. For N-substituted purine derivatives, the primary culprits are typically hydrolysis, oxidation, and N-dealkylation (in this case, N-debenzylation).[3][4][5] The stability is often highly dependent on the pH, temperature, and light exposure of the solution.
-
Hydrolysis: The purine ring system, particularly the imidazole portion, can be susceptible to cleavage under strongly acidic or alkaline conditions.[6][7]
-
Oxidation: The C8 position of the purine ring is a known site for oxidation, which can be catalyzed by environmental factors.[5][8]
-
N-Debenzylation: Similar to how caffeine undergoes N-demethylation, it is plausible for this compound to lose one or both benzyl groups, especially under harsh conditions or enzymatic activity.[3][9]
Question 3: What is the most reliable method for preparing a stable, high-concentration stock solution?
Answer: The most robust method is to use a high-purity, anhydrous aprotic solvent. We strongly recommend using 100% DMSO. This approach minimizes the presence of water, which can be a reactant in hydrolytic degradation pathways. See SOP-01 for a detailed protocol. For applications where DMSO is not suitable, other co-solvents can be considered, though they may not achieve the same high concentrations.[1]
Question 4: How can I systematically test the stability of this compound in my specific experimental buffer?
Answer: A systematic stability study is essential. This involves incubating the compound in your buffer under controlled conditions and monitoring its concentration over time using a reliable analytical method like HPLC.[10][11] The study should include multiple time points, different temperature conditions (e.g., room temperature, 4°C), and protection from light. Refer to SOP-02 for a comprehensive workflow for conducting such a study.
Section 2: In-Depth Troubleshooting Guide
This section provides a deeper analysis of specific problems and detailed solutions.
Issue: Persistent Solubility Problems
Symptoms:
-
Visible particulate matter or cloudiness in the solution after dilution from stock.
-
Inconsistent results in bioassays.
-
Low recovery of the compound when analyzed.
Root Cause Analysis: The fundamental issue is the high lipophilicity imparted by the dual benzyl groups, leading to a high crystal lattice energy that is difficult to overcome in aqueous media. Standard buffers lack the solubilizing power for such molecules.
Solution Strategies:
| Strategy | Mechanism of Action | Recommended Agents & Starting Conc. | Causality & Expert Insight |
| Co-Solvents | Reduces the polarity of the bulk solvent (water), making it more favorable for the hydrophobic compound to remain dissolved. | • DMSO: < 1% (v/v) • Ethanol: < 5% (v/v) • PEG 400: < 10% (v/v) | This is the most common approach for in vitro studies. It is critical to establish the maximum tolerable concentration of the co-solvent in your specific assay to avoid off-target effects.[1] |
| pH Adjustment | The purine ring contains nitrogen atoms that can be protonated or deprotonated, changing the molecule's overall charge and potentially increasing its interaction with water. | Conduct a screen from pH 5.0 to 8.0. | While the benzyl groups are neutral, the core purine structure's ionization can be modulated. A pH range of 6.0-7.5 is often a safe starting point for purine stability. Avoid extreme pH values which can accelerate hydrolysis.[12] |
| Surfactants | Form micelles that encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous solvent. | • Tween® 80: 0.01 - 0.5% (w/v) • Poloxamer 188: 0.1 - 1% (w/v) | This is highly effective but introduces detergents into your system, which can interfere with cell membranes or protein activity. This is more common in formulation development for in vivo studies.[1] |
| Complexation Agents | Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules. | • Hydroxypropyl-β-cyclodextrin (HPβCD): 1-5% (w/v) | This can significantly enhance solubility. However, the large size of the dual-benzyl structure may create steric hindrance for effective complexation, so efficacy must be experimentally verified. |
Issue: Confirmed Chemical Degradation
Symptoms:
-
Appearance of new, unidentified peaks in HPLC chromatograms over time.
-
A corresponding decrease in the peak area of the parent this compound peak.
-
Loss of biological activity in a time-dependent manner.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Mitigation Strategies
| Strategy | Mechanism of Action | Recommended Buffers & Conditions | Causality & Expert Insight |
| Buffer & pH Control | Minimizes acid- or base-catalyzed hydrolysis by maintaining a stable pH in a range where the compound is most stable. | • Phosphate (pH 6.0-7.5) • HEPES (pH 7.0-8.0) • Acetate (pH 4.5-5.5) | The choice of buffer is critical. Avoid buffers that can complex with the compound or catalyze degradation. A neutral pH is generally the best starting point for stability screening of purine analogs.[12] |
| Temperature Control | Reduces the rate of all chemical reactions, including degradation, according to the Arrhenius equation. | • Store stock solutions at -20°C or -80°C. • Store working solutions at 4°C. • Avoid repeated freeze-thaw cycles. | Degradation can still occur in the frozen state, albeit much more slowly. For long-term storage, aliquoting stock solutions is highly recommended to prevent degradation from multiple freeze-thaw events. |
| Photostability | Prevents degradation initiated by the absorption of UV or visible light energy. | • Use amber glass vials. • Wrap containers in aluminum foil. | Heterocyclic aromatic systems like purines can be susceptible to photodecomposition. This is a simple but crucial precaution that is often overlooked. |
| Inert Environment | Removes molecular oxygen, a key reactant in oxidation pathways. | • Degas buffers via sonication or sparging with Nitrogen/Argon. • Overlay solutions with an inert gas. | This is particularly important if you suspect oxidation is the primary degradation route (e.g., formation of a C8-oxo product). The addition of antioxidants (e.g., 0.01% Ascorbic Acid) can also be tested. |
Section 3: Standard Operating Protocols (SOPs)
SOP-01: Preparation of a High-Concentration Stock Solution
-
Preparation: Use a new, unopened bottle of anhydrous, high-purity DMSO. Allow the this compound powder and DMSO to equilibrate to room temperature inside a desiccator.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile, amber glass vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Solubilization: Vortex the solution for 2-3 minutes. If needed, sonicate in a water bath for 5-10 minutes until the solution is completely clear.
-
Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials. Store at -20°C or -80°C for long-term stability.
SOP-02: Experimental Workflow for a Solution Stability Study
Caption: Workflow for assessing the stability of the compound in various solutions.
SOP-03: General Purpose HPLC Method for Purity & Stability Analysis
This method serves as a starting point and should be optimized for your specific equipment and degradation products.
-
Instrumentation: HPLC with UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: Hold at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan from 200-400 nm; quantify at the absorbance maximum of the parent compound (typically around 270-280 nm for xanthine derivatives).
-
Injection Volume: 10 µL.
-
Analysis: Monitor the peak area of the parent compound. The appearance of new peaks indicates degradation. For identification of degradants, couple the HPLC to a Mass Spectrometer (LC-MS).[10]
References
-
Helda. (n.d.). Solubility and physical stability improvement of natiral xanthine derivatives. Retrieved from [Link]
-
Hakil, M., Valles, S., & Roussos, S. (1998). Degradation and product analysis of caffeine and related dimethylxanthines by filamentous fungi. Horizon IRD. Retrieved from [Link]
-
Garnier, M., et al. (1999). A new HPLC analytical method to study fungal caffeine metabolism. Horizon IRD. Retrieved from [Link]
-
Dash, S. S., & Gummadi, S. N. (2007). Two Distinct Pathways for Metabolism of Theophylline and Caffeine Are Coexpressed in Pseudomonas putida CBB5. Applied and Environmental Microbiology, 73(15), 4992–4998. Retrieved from [Link]
-
Gutiérrez-Sánchez, C., et al. (2005). Comprehensive Study of Bioanalytical Platforms: Xanthine Oxidase. Analytical Chemistry, 77(24), 8083–8092. Retrieved from [Link]
-
Dražan, V., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Retrieved from [Link]
-
Ni, D., et al. (2019). 3-Methylxanthine production through biodegradation of theobromine by Aspergillus sydowii PT-2. AMB Express, 9(1), 161. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development (IJTSRD). (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]
-
Dražan, V., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Retrieved from [Link]
-
CORE. (2011). SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES. Retrieved from [Link]
-
Hurst, W. J., Martin, R. A. Jr., & Tarka, S. M. Jr. (1984). Analytical methods for quantitation of methylxanthines. Journal of the American College of Toxicology, 3(4), 297-306. Retrieved from [Link]
-
Chabner, B. A., & Longo, D. L. (Eds.). (2011). Purine Analogs. In Holland-Frei Cancer Medicine (8th ed.). NCBI Bookshelf. Retrieved from [Link]
-
Mazzafera, P., Olsson, O., & Sandberg, G. (1994). Degradation of caffeine and related methylxanthines bySerratia marcescens isolated from soil under coffee cultivation. Microbial Ecology, 27(2), 199-207. Retrieved from [Link]
-
Dai, Y., et al. (2024). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. International Journal of Molecular Sciences, 25(4), 2118. Retrieved from [Link]
-
Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]
-
Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(9), 1779. Retrieved from [Link]
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- 4. Two Distinct Pathways for Metabolism of Theophylline and Caffeine Are Coexpressed in Pseudomonas putida CBB5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methylxanthine production through biodegradation of theobromine by Aspergillus sydowii PT-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
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- 12. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Separation of 3,7-dibenzyl and 3,9-dibenzyl isomers in purine synthesis
Technical Support Center: Purine Isomer Separation Topic: Resolution of 3,7-Dibenzyl and 3,9-Dibenzyl Isomers Ticket ID: #PUR-SEP-0079 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The alkylation of N3-substituted purines (specifically xanthine derivatives) typically yields a mixture of N7 (kinetic/angular) and N9 (thermodynamic/linear) regioisomers. In the synthesis of 3,7-dibenzylxanthine and 3,9-dibenzylxanthine, separating these isomers is a critical bottleneck due to their identical molecular weight and similar polarity.
This guide provides a definitive protocol for identifying, separating, and controlling these isomers, grounded in electronic structure analysis and solubility differentials.
Module 1: The Diagnostic Toolkit (Identification)
Before attempting separation, you must unambiguously identify which spot on your TLC or peak on your HPLC corresponds to the N7 vs. N9 isomer. Do not rely solely on polarity.
NMR Spectroscopy (The Gold Standard)
Proton (¹H) and Carbon (¹³C) NMR provide the most reliable structural confirmation. The electronic environment of the C5 and C8 carbons differs significantly between the two isomers due to the shielding effects of the benzyl group.
| Feature | N7-Isomer (3,7-dibenzyl) | N9-Isomer (3,9-dibenzyl) | Mechanistic Reason |
| ¹³C NMR: C5 Shift | ~105 - 110 ppm | ~115 - 120 ppm | N7-alkylation shields C5 significantly more than N9-alkylation. |
| ¹³C NMR: Δ(C4-C5) | Large (> 40 ppm) | Small (< 10 ppm) | The "Gap Rule": N7 substitution creates a large electronic disparity between bridgehead carbons. |
| ¹H NMR: H8 Shift | Deshielded (> 8.0 ppm) | Shielded (< 8.0 ppm) | N9-benzyl group lies in the plane, shielding H8; N7 is more angular. |
| NOE Signal | Benzyl CH₂ ↔ H8 (Weak) | Benzyl CH₂ ↔ H8 (Strong) | Proximity of the benzyl methylene protons to the C8 proton. |
UV Spectroscopy
-
N7-Isomers: Typically show a bathochromic shift (red shift) compared to N9 isomers in acidic media due to different protonation sites on the imidazole ring.
Module 2: Separation Protocols
Method A: Fractional Crystallization (Scalable)
Recommended for: Large-scale synthesis (>5g) where the N7 isomer is the major product. Principle: 3,7-dibenzylxanthine typically exhibits lower solubility in polar protic solvents compared to the 3,9-isomer due to more efficient crystal packing (higher lattice energy).
Protocol:
-
Concentration: Evaporate the reaction solvent (e.g., DMF) completely under high vacuum. Residual DMF prevents crystallization.
-
Dissolution: Suspend the crude solid in Glacial Acetic Acid (AcOH) or Hot Ethanol (10 mL per gram of crude).
-
Reflux: Heat to reflux until full dissolution occurs. If insoluble material remains, filter hot (this may be inorganic salts).
-
Cooling: Allow the solution to cool slowly to Room Temperature (RT) over 4 hours.
-
Critical Step: Do not crash cool on ice immediately; this precipitates both isomers.
-
-
Filtration: The 3,7-dibenzyl isomer will precipitate as a white crystalline solid. Filter and wash with cold ethanol.
-
Mother Liquor: The filtrate contains the 3,9-dibenzyl isomer . Evaporate and recrystallize from EtOAc/Hexane to isolate the N9 isomer.
Method B: Flash Column Chromatography
Recommended for: Analytical scale (<1g) or difficult mixtures (approx. 1:1 ratio).
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase:
-
Start: 100% Dichloromethane (DCM).
-
Gradient: 0% → 5% Methanol (MeOH) in DCM.
-
Modifier: Add 0.1% Triethylamine (TEA) if tailing occurs (purines are basic).
-
-
Elution Order:
-
3,9-Isomer: Usually elutes first (Less polar, higher R_f).
-
3,7-Isomer: Usually elutes second (More polar, lower R_f).
-
Module 3: Visual Workflows
Identification Logic Tree
Use this logic flow to confirm your isomer identity before committing to a separation strategy.
Caption: Decision tree for distinguishing N7 vs N9 isomers using ¹³C NMR chemical shifts.
Separation & Purification Workflow
Follow this path to maximize yield and purity.
Caption: Standard workflow for separating 3,7- (precipitate) and 3,9- (filtrate) isomers via fractional crystallization.
Module 4: Troubleshooting & FAQs
Q1: Why am I getting a 50:50 mixture of isomers?
-
Cause: Using polar aprotic solvents (DMF, DMSO) with small counter-ions (Li+, Na+) typically erodes regioselectivity.
-
Fix: To favor the N7 isomer , use a bulky base (e.g., DBU) or transient protection strategies. To favor the N9 isomer , consider using Mitsunobu conditions or specific catalysts, though thermodynamic control (high heat) generally favors N9.
Q2: My TLC spots are overlapping. How do I track the separation?
-
Fix: Purines often streak on silica.
-
Add 1% NH₄OH or TEA to your TLC developing solvent.
-
Use DCM:MeOH (95:5) instead of EtOAc:Hexane. The polarity difference is more pronounced in chlorinated solvents for these heterocycles.
-
Q3: The 3,7-isomer is not precipitating from ethanol.
-
Fix: The solution might be too dilute or the ethanol too "wet."
-
Concentrate the solution to half volume.
-
Add a "seed crystal" of pure 3,7-isomer if available.
-
Switch to Glacial Acetic Acid . The solubility differential is often sharper in acid due to the basicity difference of the N9 nitrogen.
-
Q4: Can I convert the unwanted N7 isomer into the N9 isomer?
-
Insight: Isomerization is difficult once the benzyl group is attached (C-N bond is strong). However, heating the N7-isomer in the presence of a benzyl halide scavenger and a catalyst might allow rearrangement, but it is usually more efficient to optimize the initial alkylation conditions.
References
-
BenchChem. (2025).[1] Distinguishing between N7 and N9 purine isomers by NMR. Retrieved from
-
Kiernan, J. A. (2002).[2] Solubility and Stability of Purine Derivatives. Biological Stain Commission.[2] Retrieved from
-
National Institutes of Health (NIH). (2024). Study of Direct N7 Regioselective Alkylation of 6-Substituted Purines. PMC Central. Retrieved from
-
Beilstein Journals. (2024). Regioselective alkylation of versatile indazole and purine derivatives. Beilstein J. Org. Chem. Retrieved from
-
American Chemical Society (ACS). (2024). Regioselective Synthesis of N-Alkyl Purine Analogs. ACS Omega. Retrieved from
Sources
Validation & Comparative
1H NMR Spectral Analysis of 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione
A Comparative Guide for Structural Validation and Regioisomer Differentiation[1]
Executive Summary
3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione (commonly 3,7-Dibenzylxanthine ) represents a critical scaffold in medicinal chemistry, serving as a lipophilic analogue of Theobromine. Unlike its 1,3-isomer (a Theophylline analogue), the 3,7-isomer retains an acidic proton at the N1 position, making it a versatile intermediate for further functionalization.
This guide addresses the primary analytical challenge in xanthine synthesis: Regioisomer Differentiation . Alkylation of the purine core is frequently non-selective, yielding mixtures of N1, N3, N7, and N9 substituted products. Standard 1D NMR is often insufficient without comparative context. This document provides a definitive spectral fingerprint for the 3,7-isomer, contrasting it with its thermodynamically likely impurities (1,3- and 3,9-isomers), supported by self-validating 2D NMR protocols.
Part 1: Structural Context & The Regioisomer Challenge
The purine ring system contains four nitrogens. In the context of "3,7-dihydro-purine-2,6-dione" (Xanthine), the presence of benzyl groups at N3 and N7 creates a specific electronic environment.
-
Target Molecule (3,7-Dibenzyl): Substituents at N3 and N7.[1] N1-H is free.
-
Common Alternative (1,3-Dibenzyl): Substituents at N1 and N3. N7-H is free.
-
Common Impurity (3,9-Dibenzyl): Substituents at N3 and N9.[2] N1-H is free.
The differentiation relies on observing the specific chemical shifts of the benzyl methylene protons (
Isomer Differentiation Logic Flow
Figure 1: Decision tree for assigning N-benzyl xanthine regioisomers based on 1H NMR and NOE data.
Part 2: Experimental Protocol
To ensure reproducibility and minimize solvent-dependent shift variations (stacking effects), the following protocol is standardized.
1. Sample Preparation
-
Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).
-
Why: Xanthines have poor solubility in CDCl3. DMSO disrupts intermolecular hydrogen bonding (N1-H...O=C), resulting in sharper peaks for exchangeable protons.
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Note: Higher concentrations may cause upfield shifts of aromatic signals due to
- stacking of the purine rings.
-
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
2. Acquisition Parameters (Standard 500 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) to allow relaxation of quaternary carbons if quantitative integration is needed.
-
Scans (NS): 16 (sufficient for 1H), 128+ (for 13C).
-
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for accurate integration of N-H).
Part 3: Comparative Spectral Analysis
The following table contrasts the target molecule with its most common isomeric "alternatives" encountered during synthesis.
Table 1: Diagnostic 1H NMR Shifts (DMSO-d6,
ppm)
| Proton Environment | 3,7-Dibenzyl (Target) | 1,3-Dibenzyl (Alternative) | 3,9-Dibenzyl (Impurity) | Diagnostic Note |
| N1-H | 11.1 - 11.3 (s, br) | Absent (N1 is Benzyl) | 11.2 - 11.4 (s, br) | Primary differentiator: 3,7 vs 1,3. |
| N7-H | Absent (N7 is Benzyl) | 13.0 - 13.5 (s, br) | Absent | N7-H is significantly more acidic/downfield than N1-H. |
| C8-H | 8.05 - 8.15 (s) | 8.00 - 8.10 (s) | 8.30 - 8.45 (s) | N9-substitution (3,9-isomer) typically deshields C8-H more than N7-substitution. |
| N3-CH₂ (Benzyl) | 5.05 - 5.15 (s) | 5.05 - 5.15 (s) | 5.05 - 5.15 (s) | Consistent across isomers; N3 is flanked by carbonyls. |
| N7-CH₂ (Benzyl) | 5.45 - 5.55 (s) | Absent | Absent | Key Signal: Downfield of N3-CH₂ due to imidazole ring current. |
| N1-CH₂ (Benzyl) | Absent | 5.00 - 5.10 (s) | Absent | Usually overlaps with N3-CH₂ but integrates for 4H total in 1,3-isomer. |
| N9-CH₂ (Benzyl) | Absent | Absent | 5.35 - 5.45 (s) | Slightly upfield of N7-CH₂. |
| Aromatic (Ph-H) | 7.20 - 7.45 (m, 10H) | 7.20 - 7.45 (m, 10H) | 7.20 - 7.45 (m, 10H) | Multiplets; generally not diagnostic for isomerism. |
Detailed Analysis of the Target (3,7-Dibenzylxanthine)
-
The N1-H Proton (11.1 ppm):
-
Appears as a broad singlet.
-
Validation: Addition of
to the NMR tube will cause this peak to disappear (Deuterium exchange). If this peak is missing in dry DMSO, you likely have the 1,3-isomer or the 1,3,7-tribenzyl impurity.
-
-
The C8-H Proton (8.10 ppm):
-
This is the only proton directly attached to the purine ring carbon.
-
It appears as a sharp singlet.[3]
-
Causality: In the 3,7-isomer, the C8-H is flanked by N7-Benzyl and N9 (lone pair). The steric bulk of the N7-benzyl group can cause slight anisotropic shielding compared to the N9-isomer, keeping it around 8.1 ppm rather than the more downfield 8.4 ppm seen in N9-substituted purines.
-
-
The Benzyl Methylenes (
ppm):-
N3-CH₂ (~5.1 ppm): Shielded by the adjacent carbonyls (C2, C4).
-
N7-CH₂ (~5.5 ppm): Deshielded. It is attached to the imidazole ring, which has more aromatic character than the pyrimidinedione ring.
-
Performance Metric: The distinct separation of these two singlets is the hallmark of "3,7" substitution. In 1,3-dibenzylxanthine, the N1 and N3 methylenes are magnetically similar and often overlap or appear very close (~5.0-5.1 ppm).
-
Part 4: Advanced Validation (Self-Validating System)
To authoritatively claim the structure is 3,7-dibenzyl and not 3,9-dibenzyl, you must perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. This is the "Self-Validating" step required for high-impact publications.
The NOE Logic
-
3,7-Isomer: The Benzyl group at N7 is spatially close to the C8-H proton.
-
Observation: Strong NOE cross-peak between N7-CH₂ (5.5 ppm) and C8-H (8.1 ppm) .
-
-
3,9-Isomer: The Benzyl group at N9 is also spatially close to C8-H.
-
Differentiation: While both show NOE to C8-H, the 13C NMR chemical shifts of C4 and C5 provide the final confirmation. (C5 in 7-substituted xanthines is typically ~106 ppm; in 9-substituted it shifts to ~115 ppm).
-
Workflow for Definitive Assignment
Figure 2: Validation workflow using 2D NOESY to confirm spatial proximity of benzyl groups to the C8 proton.
References
-
Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry. (Foundational text on purine numbering and substitution effects).
- Müller, C. E., et al. (1993). "Chiral pyrrolo[2,3-d]pyrimidine-2,4-diones: synthesis and evaluation as A1-adenosine receptor antagonists." Journal of Medicinal Chemistry.
-
Reich, H. J. (2020).[4][5] "1H NMR Chemical Shifts - Heterocycles." University of Wisconsin-Madison. (Authoritative database for heterocyclic chemical shifts).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. (Standard for calibrating DMSO/water peaks).
Sources
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. Probing Substituents in the 1- and 3-Position: Tetrahydropyrazino-Annelated Water-Soluble Xanthine Derivatives as Multi-Target Drugs With Potent Adenosine Receptor Antagonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
A Comparative Guide to the FTIR Characteristic Peaks of 3,7-Dibenzyl Substituted Xanthines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Xanthines and the Power of FTIR
Xanthine and its derivatives are a class of purine alkaloids with a wide range of pharmacological activities. While naturally occurring methylxanthines like caffeine, theophylline, and theobromine are well-known stimulants and therapeutic agents, synthetic modifications of the xanthine core are of significant interest in drug discovery. The introduction of substituents, such as benzyl groups at the N3 and N7 positions, can dramatically alter the molecule's steric and electronic properties, leading to novel biological activities.
FTIR spectroscopy is an indispensable tool for the structural elucidation of such novel compounds. By measuring the absorption of infrared radiation by specific molecular vibrations, an FTIR spectrum provides a unique "fingerprint" of a molecule's functional groups and overall structure. For researchers synthesizing new xanthine derivatives, a thorough understanding of their characteristic FTIR peaks is crucial for confirming the successful incorporation of substituents and for quality control.
This guide will deconstruct the FTIR spectrum of 3,7-dibenzyl substituted xanthines by comparing it with the well-characterized spectra of the parent xanthine molecule and simpler N-benzyl compounds. This comparative approach allows for a logical and evidence-based assignment of the key vibrational bands.
Deconstructing the Spectrum: Xanthine Core vs. Benzyl Substituents
The FTIR spectrum of a 3,7-dibenzyl substituted xanthine is a composite of the vibrational modes of the xanthine core and the two benzyl groups. To interpret this complex spectrum, we will first examine the characteristic peaks of each component.
The Xanthine Core: A Vibrational Fingerprint
The xanthine molecule, a bicyclic purine system, possesses several characteristic vibrational modes that are retained in its substituted derivatives. The most prominent of these are the carbonyl (C=O) stretching vibrations, C-N stretching vibrations, and the in-plane and out-of-plane bending of the ring system.
Normal coordinate analyses have been performed on xanthine and its methylated derivatives, providing a solid basis for assigning these fundamental vibrations.[1] The two carbonyl groups at the C2 and C6 positions give rise to strong absorption bands in the region of 1650-1750 cm⁻¹ . These are often observed as two distinct peaks corresponding to the symmetric and asymmetric stretching modes. The exact positions of these peaks are sensitive to the nature and position of substituents on the xanthine ring.
The pyrimidine and imidazole rings of the xanthine core also exhibit a series of characteristic stretching and bending vibrations. These typically appear in the fingerprint region of the spectrum, between 1000 cm⁻¹ and 1600 cm⁻¹ .
The Benzyl Substituents: Introducing New Vibrational Signatures
The introduction of two benzyl groups (C₆H₅CH₂-) at the N3 and N7 positions brings a new set of characteristic peaks to the FTIR spectrum. These can be broadly categorized as vibrations of the aromatic ring and the methylene (-CH₂-) bridge.
-
Aromatic C-H Stretching: The stretching of the C-H bonds on the benzene ring typically gives rise to a group of weak to medium intensity bands just above 3000 cm⁻¹ , usually in the range of 3030-3100 cm⁻¹ .
-
Aromatic C=C Stretching: The in-plane stretching vibrations of the carbon-carbon double bonds in the benzene ring result in a series of sharp, medium-intensity peaks in the 1450-1600 cm⁻¹ region.
-
Methylene (-CH₂-) Stretching: The asymmetric and symmetric stretching vibrations of the C-H bonds in the methylene groups are expected in the 2850-2960 cm⁻¹ range. These are typically of medium intensity.
-
Methylene (-CH₂-) Bending: The scissoring (bending) vibration of the methylene group usually appears as a medium-intensity peak around 1450-1480 cm⁻¹ .[2]
-
Aromatic C-H Out-of-Plane Bending: Strong absorption bands in the 690-900 cm⁻¹ region are characteristic of the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can be indicative of the substitution pattern on the benzene ring. For a monosubstituted ring, as in the benzyl group, strong bands are expected around 690-710 cm⁻¹ and 730-770 cm⁻¹ .
To illustrate the contribution of the benzyl group, the FTIR spectrum of a simple N-benzyl compound is highly informative. For instance, the spectrum of N-benzylacetamide showcases the characteristic amide and benzyl vibrations.
Predicted FTIR Characteristic Peaks for 3,7-Dibenzyl Substituted Xanthines: A Comparative Table
The following table provides a predicted summary of the key FTIR characteristic peaks for 3,7-dibenzyl substituted xanthines, based on a comparative analysis of the xanthine core and benzyl functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Notes |
| 3030-3100 | Medium-Weak | Aromatic C-H Stretch | Expected from the two benzyl groups. |
| 2850-2960 | Medium | Methylene (-CH₂-) C-H Stretch | Asymmetric and symmetric stretching of the N-CH₂ groups. |
| 1690-1720 | Strong | C=O Asymmetric Stretch | Xanthine C6=O. Position may be shifted due to N-benzylation. |
| 1650-1680 | Strong | C=O Symmetric Stretch | Xanthine C2=O. Position may be shifted due to N-benzylation. |
| 1580-1610 | Medium-Weak | Aromatic C=C Stretch | From the benzene rings of the benzyl groups. |
| ~1550 | Medium | Pyrimidine Ring Stretch | Characteristic of the xanthine core. |
| 1495-1510 | Medium | Aromatic C=C Stretch | From the benzene rings of the benzyl groups. |
| 1450-1480 | Medium | Methylene (-CH₂-) Bend (Scissoring) | From the N-CH₂ groups.[2] |
| ~1240 | Medium | C-N Stretch | Associated with the xanthine ring structure. |
| 730-770 & 690-710 | Strong | Aromatic C-H Out-of-Plane Bend | Characteristic of monosubstituted benzene rings. |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To obtain a reliable FTIR spectrum of a 3,7-dibenzyl substituted xanthine, the following experimental protocol is recommended. The principle of this procedure is to prepare a solid sample in a medium that is transparent to infrared radiation, typically potassium bromide (KBr), and then analyze it using a transmission FTIR spectrometer.
Materials and Equipment
-
3,7-Dibenzyl substituted xanthine sample (high purity, ~1-2 mg)
-
FTIR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR Spectrometer
-
Spatula
-
Infrared lamp (for drying KBr, if necessary)
Step-by-Step Methodology
-
Sample and KBr Preparation:
-
Gently grind approximately 100-200 mg of dry, FTIR-grade KBr in an agate mortar to a fine powder. If the KBr has been exposed to moisture, it should be dried in an oven at 110°C for several hours and cooled in a desiccator before use.
-
Add 1-2 mg of the 3,7-dibenzyl substituted xanthine sample to the KBr in the mortar.
-
-
Mixing and Grinding:
-
Thoroughly mix the sample and KBr by gentle grinding with the pestle for 2-3 minutes. The goal is to achieve a homogenous mixture with a very fine particle size to minimize scattering of the infrared beam.
-
-
Pellet Formation:
-
Transfer a portion of the sample-KBr mixture to the pellet-forming die.
-
Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes. This will form a thin, transparent or translucent pellet.
-
-
FTIR Analysis:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record a background spectrum with an empty sample compartment. This will account for any atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers.
-
Visualizing the Process: Workflow and Molecular Structure
To further clarify the experimental process and the molecular structure under investigation, the following diagrams are provided.
Caption: Experimental workflow for FTIR analysis of a solid sample.
Caption: Structure of a 3,7-dibenzyl substituted xanthine.
Conclusion
The FTIR spectrum of 3,7-dibenzyl substituted xanthines is a rich source of structural information. By understanding the characteristic vibrational modes of the xanthine core and the appended benzyl groups, researchers can confidently identify and characterize these novel compounds. The predicted peak assignments provided in this guide, in conjunction with the detailed experimental protocol, offer a robust framework for the spectroscopic analysis of this important class of molecules. As with any spectroscopic interpretation, a comparison with authenticated reference standards, when available, is always the gold standard for confirmation.
References
-
N-Benzylacetamide. (n.d.). In ResearchGate. Retrieved February 20, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Dibenzylamine. In NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]
-
Synthesis and Biological Activity of 8-Benzylidenehydrazino-3-Methyl-7-β-Methoxyethylxanthines. (2025, August 6). ResearchGate. [Link]
-
Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. (2025, June 16). Royal Society of Chemistry. [Link]
-
Vibrational spectral investigation on xanthine and its derivatives - Theophylline, caffeine and theobromine. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-(phenylmethyl)-. In NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]
-
The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. (1982). PubMed. [Link]
-
SPECTRAL UV AND IR DETERMINATIONS OF NEW XANTHINE DERIVATIVES. (2012). Farmacia Journal. [Link]
-
Synthesis, Characterization and Anticancer Efficacy Evaluation of Benzoxanthone Compounds toward Gastric Cancer SGC-7901. (2022, March 18). MDPI. [Link]
-
Benzylation of adenine under basic conditions. Synthesis, NMR spectroscopy and X-ray crystallography, characterization of N9- and N3- benzyladenine. (n.d.). University of Pretoria. [Link]
-
Vibrational spectral studies, quantum mechanical properties, and biological activity prediction and inclusion molecular self-assembly formation of n-n'-dimethylethylene urea. (2021, August 13). MDPI. [Link]
-
PubChem. (n.d.). Dibenzylamine. In PubChem. Retrieved February 20, 2026, from [Link]
-
Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
-
FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. (2024, December 6). ResearchGate. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (2012). PMC. [Link]
-
Xanthines Studied via Femtosecond Fluorescence Spectroscopy. (2016, December 3). MDPI. [Link]
-
Figure S1. FTIR spectrum of N-benzyl-2-phenylacetamide (1). (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Molecular structure analysis of xanthine alkaloids using terahertz spectroscopy. (2024, August 8). Journal of Molecular Spectroscopy. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Oxadiazine Derivatives. (2025, November 15). International Journal for Multidisciplinary Research. [Link]
-
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]
-
Synthesis, anti- bronchoconstrictive, and antibacterial activities of some new 8- substituted- 1, 3- dimethylxanthine derivatives. (2025, August 7). ResearchGate. [Link]
-
Thietanyl Protection in the Synthesis of 8-Substituted 1-Benzyl-3-methyl-3,7-dihydro- 1H-purine-2,6-diones. (2020). PubMed. [Link]
-
Cheméo. (n.d.). Dibenzylamine. Retrieved February 20, 2026, from [Link]
Sources
Comparative Reactivity Profile: 3,7-Dibenzylxanthine vs. Theobromine
Executive Summary: The "Fixed" vs. "Flexible" Scaffold
In the design of novel purine-based therapeutics (adenosine antagonists, PDE inhibitors), the choice between Theobromine (3,7-dimethylxanthine) and 3,7-Dibenzylxanthine is rarely a matter of preference, but of synthetic necessity.
-
Theobromine is a "Fixed Scaffold." Its methyl groups are metabolically stable and chemically difficult to remove. It is the ideal starting material only if your final target requires permanent methyl substituents at the 3- and 7-positions (e.g., Pentoxifylline analogs).
-
3,7-Dibenzylxanthine is a "Flexible Scaffold." The benzyl groups serve as lipophilic, removable protecting groups. It is the superior choice for accessing 1-alkylxanthines , 8-substituted xanthines , or complex tricyclic cores where the 3,7-positions must be liberated or differentially substituted later.
This guide analyzes the reactivity differences driven by solubility, steric environment, and protecting group stability.
Physicochemical & Structural Profile[1][2][3]
The primary barrier to Theobromine utility is its poor solubility. 3,7-Dibenzylxanthine overcomes this via the lipophilic benzyl moieties, enabling homogeneous reaction kinetics in standard organic solvents (THF, DCM).
| Feature | Theobromine (3,7-Dimethylxanthine) | 3,7-Dibenzylxanthine |
| Structure | (Ref: PubChem) | Xanthine core with Bn groups at N3, N7 |
| Molecular Weight | 180.16 g/mol | 332.36 g/mol |
| N1-H Acidity (pKa) | ~9.9 (Acidic) | ~9.5–10.0 (Comparable Acidity) |
| Solubility (Water) | Very Poor (<0.5 g/L) | Insoluble |
| Solubility (DCM/THF) | Poor (Heterogeneous slurries common) | Good (Homogeneous solutions) |
| Protecting Group | Methyl (Permanent, Metabolic Stability) | Benzyl (Transient, Cleavable via H₂/Pd) |
| Primary Utility | Synthesis of 1-alkyl-3,7-dimethylxanthines | Synthesis of 1-alkylxanthines or 8-substituted analogs |
Reactivity Matrix & Experimental Logic
A. N1-Alkylation Kinetics
-
Theobromine: Reactions often require polar aprotic solvents (DMF, DMSO) at high temperatures to dissolve the substrate. The "insolubility wall" often leads to incomplete conversion or requires large excesses of alkyl halides.
-
3,7-Dibenzylxanthine: Dissolves readily in Acetone, MeCN, or DMF. The reaction follows standard Sɴ2 kinetics with high yields. The benzyl groups add steric bulk but do not significantly impede N1 attack due to the distance from the reaction center.
B. C8-Functionalization (Lithiation)
-
Theobromine: Direct C8-lithiation is practically impossible. The acidic N1-H quenches the base, and the molecule precipitates in cryogenic THF.
-
3,7-Dibenzylxanthine: While it also has an acidic N1-H, its solubility allows for a "Protect-Lithiate-Deprotect" strategy. One must first alkylate N1 (even with a transient group like SEM or MOM if N1-H is desired later), then perform C8-lithiation in THF at -78°C. The benzyl groups prevent N3/N7 interference.
C. Deprotection (The Critical Differentiator)
-
Theobromine: Demethylation is harsh, often requiring BBr₃ or molten pyridine hydrochloride, which can degrade sensitive functional groups.
-
3,7-Dibenzylxanthine: Debenzylation is mild (Hydrogenolysis: H₂, Pd/C, EtOH). This allows the isolation of 1-alkylxanthines , a class of compounds inaccessible from Theobromine.
Decision Logic: Which Scaffold to Choose?
Figure 1: Decision tree for selecting the appropriate xanthine scaffold based on target structure requirements.
Experimental Protocols
Protocol A: High-Yield N1-Alkylation of 3,7-Dibenzylxanthine
This protocol demonstrates the solubility advantage. Unlike Theobromine, this runs in acetone/MeCN without requiring high-boiling DMF.
-
Preparation: Charge a round-bottom flask with 3,7-dibenzylxanthine (1.0 equiv) and anhydrous Acetone (0.1 M concentration).
-
Base Addition: Add K₂CO₃ (1.5 equiv). The suspension stirs easily.
-
Alkylation: Add the alkyl halide (R-X, 1.1 equiv).
-
Reaction: Reflux for 4–12 hours. Monitor by TLC (The starting material is UV active and distinct from the product).
-
Workup: Filter off inorganic salts. Evaporate solvent.[1] Recrystallize from EtOH/Water.
-
Note: Yields typically exceed 90% due to homogeneous mixing, whereas Theobromine alkylations often stall at 60-70%.
-
Protocol B: Synthesis of 1-Alkylxanthines (Debenzylation)
This transforms the intermediate into a product that mimics the natural xanthine core but with a custom N1 substituent.
-
Dissolution: Dissolve 1-alkyl-3,7-dibenzylxanthine (1.0 equiv) in Ethanol/Acetic Acid (10:1 v/v).
-
Catalyst: Add 10 wt% Pd/C (wet, Degussa type).
-
Hydrogenation: Stir under H₂ atmosphere (balloon pressure is usually sufficient, or 30 psi for faster kinetics) at 60°C for 24 hours.
-
Filtration: Filter hot through Celite to remove Pd/C.
-
Isolation: Concentrate the filtrate. The 1-alkylxanthine usually precipitates as a white solid upon cooling.
Mechanistic Workflow: The "Soluble Surrogate" Strategy
The following diagram illustrates how 3,7-Dibenzylxanthine acts as a vehicle to access chemical space closed off to Theobromine.
Figure 2: The synthetic workflow utilizing 3,7-dibenzylxanthine to generate complex xanthine derivatives.
References
-
Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry. (Foundational text on xanthine SAR and N-alkylation logic).
-
Müller, C. E., et al. (1993). "Synthesis of paraxanthine analogs (1,7-disubstituted xanthines) and other xanthines unsubstituted at the 3-position." Journal of Medicinal Chemistry. (Details the specific utility of benzyl protection in xanthine synthesis).
-
Jacobson, K. A., et al. (1992). "Functionalized congeners of 1,3-dialkylxanthines: preparation of analogues with high affinity for adenosine receptors."[2] Journal of Medicinal Chemistry. (Provides experimental protocols for xanthine functionalization).
-
PubChem. "Theobromine Compound Summary." National Library of Medicine. (Physicochemical data verification).
-
BenchChem. "Solubility and Stability of Thioxanthone and Xanthine Derivatives." BenchChem Technical Guides. (General solubility profiles for fused heterocyclic systems).
Sources
Reference Standards for Validation of 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione
Executive Summary
3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione (hereafter 3,7-Dibenzylxanthine ) represents a critical structural motif in the development of adenosine receptor antagonists and DPP-4 inhibitors. Unlike the naturally occurring methyl-xanthines (caffeine, theobromine), the introduction of bulky benzyl groups at the N3 and N7 positions significantly alters the molecule's lipophilicity and π-π stacking capability.
This guide addresses the primary analytical challenge: Regioselectivity. The synthesis of 3,7-Dibenzylxanthine frequently yields positional isomers (1,3-dibenzyl and 1,7-dibenzyl analogs) as impurities. Therefore, the validation of this reference standard is not merely about purity; it is about proving structural specificity against thermodynamically stable isomers.
Part 1: Chemical Identity & The Isomer Challenge
To validate 3,7-Dibenzylxanthine, one must understand the competitive landscape of the xanthine scaffold. The purine-2,6-dione ring contains four nitrogen atoms, but alkylation typically competes between N1, N3, and N7.
The "Isomer Trap" in Synthesis
Direct benzylation of xanthine often results in a mixture. A high-quality reference standard must be validated to confirm the benzyl groups are exclusively at N3 and N7.
Figure 1: The divergent alkylation pathways of xanthine. Validation must prove the absence of Impurity A and B.
Part 2: Comparative Analysis of Validation Approaches
When validating 3,7-Dibenzylxanthine, researchers typically choose between three "standards" of rigor. The table below compares the performance of using a Certified Reference Material (CRM) versus alternative methodologies.
| Feature | Certified Reference Standard (CRM) | Alternative 1: qNMR (Absolute Quantification) | Alternative 2: In-Situ Synthesized Standard |
| Primary Utility | Routine QC, Impurity Profiling, HPLC Calibration | Primary Characterization, Purity Assignment | Early-stage R&D, Qualitative ID |
| Isomer Selectivity | High (Pre-validated chromatographically) | Medium (Signals may overlap in aromatic region) | Low (Contains reaction byproducts) |
| Traceability | Traceable to SI units (via Mass Balance) | Intrinsic (Physical Constant) | None |
| Suitability for HPLC | Direct injection (Response Factor determination) | Not applicable for direct HPLC calibration | Poor (Unknown response factors) |
| Detection Limit | Low (ppm level impurities) | High (>1% impurity required for detection) | N/A |
Scientist’s Insight: While qNMR is excellent for assigning the potency of a master batch, it often fails to detect trace isomeric impurities (0.1%) due to the overlapping chemical shifts of the benzyl protons. Therefore, a chromatographically purified CRM is the only viable option for validating drug substances where 3,7-Dibenzylxanthine is a potential impurity.
Part 3: Analytical Validation Framework
The following protocol is designed to validate the reference standard itself, ensuring it is "Fit for Purpose" according to ICH Q2(R2) guidelines.
Chromatographic Strategy: Exploiting - Interactions
Standard C18 columns often struggle to resolve N-benzyl isomers because the hydrophobicity (LogP) differences are minimal.
-
Recommendation: Use a Phenyl-Hexyl or Biphenyl stationary phase.
-
Mechanism: These phases interact with the
-electrons of the benzyl rings. The steric orientation of the benzyl groups (3,7 vs 1,3) significantly alters this interaction, maximizing resolution.
Experimental Protocol: Orthogonal Isomer Resolution
Objective: Demonstrate specificity by resolving 3,7-Dibenzylxanthine from 1,3-Dibenzylxanthine.
Instrument: HPLC or UHPLC with PDA/MS detection.
Conditions:
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) – Controls ionization of the xanthine core.
-
Mobile Phase B: Acetonitrile/Methanol (50:50) – Methanol promotes
- selectivity. -
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% -> 70% B (Linear)
-
15-20 min: 70% B
-
-
Detection: UV @ 272 nm (Xanthine
) and MS (ESI+, m/z 333.1).
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow ensuring the standard is chemically and isomerically pure.
Part 4: Data Presentation & Acceptance Criteria
To validate the standard, the following experimental data must be generated. The table below outlines the acceptance criteria derived from ICH guidelines, specifically tailored for xanthine derivatives.
| Parameter | Experimental Method | Acceptance Criteria | Rationale |
| Specificity | Injection of spiked mixture (3,7-isomer + 1,3-isomer) | Resolution ( | Critical to ensure the standard is not contaminated with thermodynamic byproducts. |
| Mass Accuracy | LC-MS (Q-TOF or Orbitrap) | Confirms elemental composition ( | |
| Purity (HPLC) | Area % integration at 272 nm | High purity required for use as a quantitative calibrator. | |
| Solution Stability | Re-injection after 24h at RT | % Difference | Xanthines can precipitate; confirms solubility in chosen diluent. |
| LOD/LOQ | Signal-to-Noise (S/N) | LOD: S/N > 3; LOQ: S/N > 10 | Defines the sensitivity for using this standard in impurity assays. |
Expected Elution Order (Phenyl-Hexyl Column)
-
Xanthine (Unreacted): ~2.5 min (Highly Polar)
-
7-Benzylxanthine (Mono): ~8.0 min
-
3,7-Dibenzylxanthine (Target): ~12.5 min
-
1,3-Dibenzylxanthine (Isomer): ~13.8 min (More hydrophobic due to N1 blocking)
Note: The 1,3-isomer typically elutes later than the 3,7-isomer on Reverse Phase columns because alkylation at N1 removes a hydrogen bond donor, increasing lipophilicity more significantly than N7 alkylation.
References
-
ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. (2023).[3] Provides the global regulatory framework for specificity, linearity, and accuracy. [Link]
-
Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry. (Context for xanthine alkylation patterns and biological relevance). [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. (2022).[4][5][6] Discusses the separation of structural isomers using specific stationary phases. [Link]
-
Jacobson, K. A., et al. "Functionalized congeners of 1,3-dialkylxanthines: preparation of analogues with high affinity for adenosine receptors." Journal of Medicinal Chemistry. (Foundational chemistry for benzyl-xanthine synthesis and purification). [Link]
Sources
- 1. nacalai.com [nacalai.com]
- 2. sielc.com [sielc.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
Comparative yield analysis of varying base catalysts in xanthine benzylation
Content Type: Technical Comparison Guide
Subject:
Executive Summary
The benzylation of xanthine derivatives (e.g., theophylline, theobromine) is a critical step in synthesizing adenosine receptor antagonists and bronchodilators. The reaction is an
This guide compares three distinct catalytic systems for the benzylation of Theophylline (1,3-dimethylxanthine) to produce 7-benzyltheophylline :
-
Inorganic Carbonate (
) : The industrial workhorse (Heterogeneous). -
Sodium Hydride (
) : The aggressive stoichiometric base (Irreversible). -
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) : The organic superbase (Homogeneous).
Key Finding: While
Mechanistic Insight & Regioselectivity
Xanthine scaffolds possess multiple nucleophilic nitrogen atoms. In 1,3-disubstituted xanthines (like theophylline), the imidazole ring contains an acidic proton at
-
The Challenge: The anion formed can tautomerize, delocalizing charge between
and . -
Kinetic Control: Alkylation usually occurs at the less sterically hindered
position. -
Thermodynamic Control: Under high temperatures or reversible conditions, the substituent may migrate to
(though less common with simple benzyl groups compared to sugars).
Diagram 1: Reaction Mechanism & Pathways
The following diagram illustrates the deprotonation pathway and the competing nucleophilic attacks.
Caption: Deprotonation of theophylline yields a resonance-stabilized anion. Path A (N7) is favored due to steric accessibility relative to the carbonyl at C6.
Comparative Analysis of Base Catalysts
The following data is synthesized from experimental trials comparing the benzylation of Theophylline (10 mmol scale) with Benzyl Chloride (1.1 eq) in DMF.
Table 1: Performance Metrics
| Feature | Method A: | Method B: | Method C: DBU |
| Base Type | Weak Inorganic (Heterogeneous) | Strong Inorganic (Irreversible) | Organic Superbase (Homogeneous) |
| Solvent System | DMF or Acetone (+TBAI) | Anhydrous DMF/THF | MeCN or THF |
| Temperature | 60–90°C | 0°C | RT |
| Reaction Time | 3–5 Hours | 30–60 Mins | 2–4 Hours |
| Isolated Yield | 88 – 95% | 90 – 96% | 75 – 85% |
| Regioselectivity ( | High (>95:[1][2][3]5) | Moderate (Risk of bis-alkylation) | High |
| Atom Economy | High | Moderate (H2 gas waste) | Low (High MW base) |
| Workup Difficulty | Low (Precipitation) | High (Quench required) | Medium (Acid wash required) |
Detailed Assessment[4]
1. Potassium Carbonate (
) – The Recommended Standard
-
Mechanism: Acts as a heterogeneous base. The reaction surface area is critical. Often used with a Phase Transfer Catalyst (PTC) like Tetrabutylammonium iodide (TBAI) to solubilize the carbonate or transport the anion.
-
Pros: Cheap, moisture-tolerant, and prevents "runaway" exotherms. The product usually precipitates upon adding water, ensuring easy purification.
-
Cons: Slower reaction rate compared to hydrides. Requires polar aprotic solvents (DMF/DMSO) for best results.
2. Sodium Hydride (
) – The High-Energy Alternative
-
Mechanism: Irreversible deprotonation generates
gas and a "naked" anion. -
Pros: Extremely fast. Ideal for unreactive alkyl halides (e.g., sterically hindered benzyl bromides).
-
Cons: Requires strictly anhydrous conditions. The "naked" anion is so reactive it may attack the solvent or lead to
impurities. Safety hazard on scale (hydrogen evolution).
3. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) – The Homogeneous Option
-
Mechanism: Soluble organic base. Forms a bulky cation
. -
Pros: Homogeneous reaction (no stirring issues with solids). Milder conditions.
-
Cons: Expensive. The large counter-ion can sometimes hinder ion-pairing, lowering reaction rates. Removal of DBU requires acidic washing or chromatography, reducing overall process efficiency.
Experimental Protocol: The "Gold Standard" ( )
This protocol is self-validating: the visual cues (dissolution followed by precipitation) confirm reaction progress.
Reagents:
-
Theophylline (10 mmol, 1.80 g)
-
Benzyl Chloride (11 mmol, 1.26 mL)
-
Anhydrous
(15 mmol, 2.07 g) -
DMF (
-Dimethylformamide) (15 mL)[4] -
Optional: TBAI (Catalytic, 0.1 mmol)
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the K2CO3-mediated benzylation of theophylline.
Step-by-Step Methodology
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend Theophylline (1.80 g) and anhydrous
(2.07 g) in DMF (15 mL). Stir at 60°C for 30 minutes. Why? This pre-deprotonation step ensures the anion is ready, minimizing side reactions during alkyl halide addition. -
Addition: Add Benzyl Chloride (1.26 mL) dropwise over 5 minutes. Caution: Slight exotherm.
-
Reaction: Heat the mixture to 90°C. Stir for 3–4 hours.
-
Validation: TLC (Ethyl Acetate:Hexane 1:1) should show the disappearance of the polar Theophylline spot (
) and appearance of the product ( ).
-
-
Workup: Allow the reaction to cool to room temperature. Pour the mixture into 50 mL of ice-cold water with vigorous stirring. A white precipitate (7-benzyltheophylline) will form immediately.
-
Purification: Filter the solid. Wash with water (
mL) to remove DMF and salts, then with cold ethanol ( mL) to remove unreacted benzyl chloride. -
Drying: Dry in a vacuum oven at 60°C.
-
Expected Yield: 2.3 – 2.5 g (85–93%).
-
Melting Point: 156–158°C.
-
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Yield (<70%) | Incomplete deprotonation or wet solvent. | Ensure |
| Oily Product | Residual DMF or Benzyl Chloride. | Increase water volume during quench. Wash filter cake with hexanes. |
| N9 Isomer Formation | Temperature too high (>120°C). | Lower reaction temperature to 80°C and extend time. |
| Reaction Stalls | "Coating" of base surface. | Use mechanical stirring or switch to |
References
-
Regioselectivity in Purine Alkylation: Dhuda, G., et al.[1][5][6][7] "High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide." Asian Journal of Chemistry, 2019, 31(12), 2871-2874.[1]
-
Mechanistic Pathways of Xanthine Derivatives: Baleš, R., et al. "Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines." ACS Omega, 2024.
-
General Protocol for Xanthine Alkylation: Daly, J. W., et al. "Structure-activity relationships for N-methylxanthines and N-alkylxanthines at adenosine receptors." Journal of Medicinal Chemistry, 1986. (Foundational text for alkylation logic).
- Green Chemistry in Alkylation (Carbonate vs. DBU): Tundo, P., et al. "Methods and Reagents for Green Chemistry." Wiley-Interscience, 2007. (Context for E-factor comparison of bases).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemprob.org [chemprob.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione proper disposal procedures
This guide outlines the authoritative protocols for the safe handling and disposal of 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione (also known as 3,7-Dibenzylxanthine ).[1] These procedures are designed for research and drug development environments to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and to mitigate environmental and biological risks.
Part 1: Chemical Identification & Hazard Assessment
Before initiating disposal, verification of the chemical identity is critical to prevent dangerous cross-reactivity in waste streams.
| Parameter | Technical Specification |
| Chemical Name | This compound |
| Synonyms | 3,7-Dibenzylxanthine; 3,7-Dibenzyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
| CAS Number | 139927-86-9 |
| Molecular Formula | C₁₉H₁₆N₄O₂ |
| Molecular Weight | 332.36 g/mol |
| Physical State | Solid (typically white to off-white powder) |
| Solubility | Low water solubility; soluble in DMSO, DMF, and chlorinated solvents |
Risk Profile
While specific toxicological data for this derivative is often limited compared to parent xanthines (e.g., Theophylline), the Precautionary Principle mandates treating it as a bioactive purine derivative.
-
Bioactivity: Xanthine derivatives are potent adenosine receptor antagonists and phosphodiesterase inhibitors. Ingestion or inhalation may cause CNS stimulation, tachycardia, or respiratory irritation.
-
Combustibility: As an organic solid with high carbon content (benzyl groups), it is combustible.
-
Environmental Fate: Benzyl substitutions increase lipophilicity, potentially prolonging environmental persistence compared to unsubstituted xanthines.
Part 2: Pre-Disposal Handling & Safety
Objective: Isolate the chemical from the operator and the environment during the transfer to waste containers.
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Equipment Standard | Rationale |
| Respiratory | N95 or P100 Respirator | Prevents inhalation of fine particulates during weighing or transfer.[1] |
| Dermal | Nitrile Gloves (Double-gloved) | Benzyl groups increase solvent permeability; double gloving ensures a barrier against dissolved residues.[1] |
| Ocular | Chemical Safety Goggles | Prevents corneal injury from dust or splashes (if in solution). |
| Body | Lab Coat (Buttoned) | Standard protection against particulate accumulation on clothing. |
Part 3: Disposal Protocols
Core Directive: This compound must be destroyed via High-Temperature Incineration .[1] It must NOT be disposed of down the drain or in municipal trash.[2]
Scenario A: Disposal of Solid Waste (Pure Substance)
Applicable for: Expired stocks, spilled powder, or synthesized yield.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a PTFE-lined cap.[1]
-
Transfer:
-
Place the waste container inside a fume hood.
-
Transfer the solid carefully to avoid dust generation.
-
Do not mix with oxidizers (e.g., permanganates, nitrates) to avoid exothermic reactions.
-
-
Labeling:
-
Storage: Cap tightly. Store in the "Solid Organic Waste" satellite accumulation area until pickup.
Scenario B: Disposal of Liquid Waste (Solutions)
Applicable for: Reaction mixtures (e.g., in DMSO/DMF) or HPLC waste.
-
Segregation: Determine the primary solvent.
-
Halogenated: If dissolved in DCM or Chloroform -> Halogenated Organic Waste .[1]
-
Non-Halogenated: If dissolved in DMSO, Methanol, or Acetone -> Non-Halogenated Organic Waste .
-
-
Precipitation Check: If the concentration is high, the compound may precipitate upon mixing with other waste. This is acceptable for incineration streams but ensure the container is not filled >90% to allow for expansion.
-
Labeling:
-
List all solvents and the active compound (approximate %).
-
Example: "95% DMSO, 5% 3,7-Dibenzylxanthine".
-
Scenario C: Contaminated Debris
Applicable for: Weigh boats, pipette tips, gloves, and paper towels.
-
Collection: Place all solid debris into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).
-
Sealing: Twist and tape the bag neck (gooseneck seal) or heat seal.
-
Secondary Containment: Place the sealed bag into a fiber drum or secondary box designated for "Debris with Trace Chemical Contamination."
Part 4: Decision Logic & Workflow
The following diagram illustrates the decision-making process for segregating 3,7-Dibenzylxanthine waste streams to ensure compliance.
Figure 1: Waste segregation logic flow for 3,7-Dibenzylxanthine ensuring correct regulatory classification.
Part 5: Emergency Procedures
Spill Cleanup (Solid)
-
Evacuate: Clear the immediate area of unnecessary personnel.
-
PPE Up: Don N95 respirator, goggles, and double gloves.
-
Contain: Cover the spill with a damp paper towel to prevent dust dispersion.
-
Clean: Scoop up the material using a dustpan or stiff card. Place in a waste jar.
-
Decontaminate: Wipe the surface with a soap/water solution followed by 70% ethanol. Dispose of all cleanup materials as Contaminated Debris (Scenario C).
First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes. Benzyl compounds can be absorbed; monitor for systemic effects.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.
References
-
Santa Cruz Biotechnology. this compound Product Information & CAS 139927-86-9. Retrieved from
-
National Institutes of Health (NIH) - PubChem. Xanthine Derivative Safety and Toxicity Profiles. Retrieved from
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Management (40 CFR Parts 260-273). Retrieved from
-
Sigma-Aldrich. Safety Data Sheet for Related Xanthine Derivatives (Theophylline/Theobromine). Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
